Thiophosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydroxy-oxo-sulfanylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO2PS/c1-3(2)4/h(H-,1,2,4)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHGKFIGVRMNT-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[P+](=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2PS+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315355 | |
| Record name | Phosphonothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19028-32-1 | |
| Record name | Thiophosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019028321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Thiophosphonic Acids: IUPAC Nomenclature, CAS Numbers, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thiophosphonic acids and their derivatives. It details the systematic IUPAC nomenclature, associated CAS numbers, and delves into their synthesis, physicochemical properties, and significant roles in various biological pathways, particularly as enzyme inhibitors. This document is designed to be an essential resource for professionals in the fields of chemistry, pharmacology, and drug development.
IUPAC Nomenclature and CAS Numbers of Thiophosphonic Acids and Their Derivatives
The systematic naming of thiophosphonic acids and their derivatives follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent compound, thiophosphonic acid, can exist in two tautomeric forms. The IUPAC name for the parent acid is hydroxy(oxo)(sulfanyl)phosphanium [], and its Chemical Abstracts Service (CAS) number is 19028-32-1 [].
Derivatives are named by specifying the substituents on the phosphorus, oxygen, and sulfur atoms.
Esters of this compound
Esters are named by specifying the alkyl or aryl groups attached to the oxygen atoms, followed by the name of the parent acid.
-
O-Alkyl/Aryl Alkylphosphonothioic Acids : These are named by indicating the O-substituent and the P-substituent. For example, O-ethyl methylphosphonothioic acid.
-
Diesters : For diesters, the substituents on the oxygen atoms are listed alphabetically. For instance, O,O'-diethyl methylphosphonothioate.
Amides of this compound
Amides are named by replacing the "-oic acid" suffix with "-amide". Substituents on the nitrogen atom are designated with the locant N.
-
Primary Amides : For example, P-methylphosphonothioic amide.
-
Substituted Amides : For instance, N,P-dimethylphosphonothioic amide.
Halides of this compound
Acid halides are named by replacing the "-ic acid" suffix with "-oyl halide".
-
Dihalides : For example, methylphosphonothioic dichloride.
-
Ester Halides : For instance, O-ethyl methylphosphonochloridothioate.
Table of Representative this compound Derivatives
| Compound Name (IUPAC) | CAS Number | Molecular Formula |
| This compound | 19028-32-1[] | H₃O₂PS |
| This compound dimethyl ester | 5930-72-3[2] | C₂H₇O₂PS |
| O,O'-diethyl methylphosphonothioate | C₅H₁₃O₂PS | |
| Thiophosphoric acid O,O'-diethyl ester S-(2-oxo-[3][4][5]oxadiazol-3-ylmethyl) ester | 1739-69-1[4] | C₇H₁₃N₂O₅PS |
| Thiophosphoric acid O-methyl ester O',O''-bis-(3-methyl-4-nitro-phenyl) ester | 4901-42-2 | C₁₅H₁₅N₂O₇PS |
| Thiophosphoric acid O,O-di-sec-butyl ester potassium salt | 10533-39-8[6] | C₈H₁₈KO₃PS |
| Thiophosphoric acid dec-9-enyl ester | C₁₀H₂₁O₃PS | |
| Thiophosphoric acid decyl ester | 849721-54-6[7] | C₁₀H₂₃O₃PS |
| Thiophosphoric acid tetradecyl ester | C₁₄H₃₁O₃PS |
Experimental Protocols
This section details common experimental procedures for the synthesis and characterization of this compound derivatives.
Synthesis of this compound Dihalides
A common method for the preparation of alkyl or aryl phosphonothioic dihalides involves the reaction of an alkyl or aryl halide with a phosphorus trihalide in the presence of phosphorus decasulfide (P₄S₁₀) and elemental phosphorus.
Example Protocol: Synthesis of Methylphosphonothioic Dichloride
-
A high-pressure autoclave is charged with methyl chloride, phosphorus trichloride, phosphorus decasulfide, and red phosphorus.
-
The reactor is sealed and heated to a temperature between 200 °C and 250 °C.
-
The reaction is maintained at this temperature under autogenous pressure for several hours.
-
After cooling, the reaction mixture is carefully vented, and the product is isolated by fractional distillation.
Synthesis of this compound Esters
This compound esters can be synthesized via the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. To introduce the sulfur atom, a subsequent thionation step is required, often using Lawesson's reagent or phosphorus pentasulfide.
Example Protocol: Synthesis of O,O-Diethyl Methylphosphonothioate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place triethyl phosphite.
-
Slowly add methyl iodide to the flask. An exothermic reaction will occur.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to complete the formation of diethyl methylphosphonate.
-
Cool the reaction mixture and then add Lawesson's reagent.
-
Heat the mixture to reflux in a suitable solvent (e.g., toluene) until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Synthesis of this compound Amides
This compound amides can be prepared by reacting a thiophosphonic dihalide with a primary or secondary amine.
Example Protocol: Synthesis of N,P-Dimethylphosphonothioic amide
-
In a three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve methylamine in an inert solvent like diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylphosphonothioic dichloride in diethyl ether to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The resulting precipitate (methylamine hydrochloride) is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude amide is purified by recrystallization or column chromatography.
Physicochemical and Biological Properties
This section presents key physicochemical data for a selection of this compound derivatives and discusses their biological activities.
Physicochemical Data
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound dimethyl ester | 126.12[2] | 59 @ 16 mmHg[2] | 1.185 @ 25 °C[2] | - |
| O,O'-diethyl methylphosphonothioate | 168.19 | ~200 | ~1.08 | ~1.47 |
| Thiophosphoric acid decyl ester | 254.33[7] | - | - | - |
| Thiophosphoric acid tetradecyl ester | 310.44[8] | - | - | - |
Biological Activity: Enzyme Inhibition
This compound derivatives are well-known for their ability to inhibit various enzymes, most notably cholinesterases. This inhibitory activity forms the basis of their application as pesticides and nerve agents, but also provides a foundation for the development of therapeutic agents.
Organothiophosphorus compounds, including derivatives of this compound, are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition is typically irreversible and occurs through the phosphorylation of a serine residue in the active site of the enzyme.
The general mechanism of cholinesterase inhibition involves the nucleophilic attack of the serine hydroxyl group on the phosphorus atom of the thiophosphonate, leading to the formation of a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine.
Kinetic Data for Cholinesterase Inhibition
The inhibitory potency of these compounds is often quantified by the inhibition constant (Kᵢ) and the second-order rate constant (kᵢ).
| Inhibitor | Enzyme | Kᵢ (µM) | kᵢ (min⁻¹) | IC₅₀ (µM) |
| S-DEPP | human AChE | ~8 | ~0.10 | low µM |
| S-DEPP | equine BChE | ~8 | ~0.10 | low µM |
| R,S-DEPP | eel AChE | - | - | 150 |
DEPP: O,S-diethylphenylphosphonothioate
Signaling Pathways and Logical Relationships
The biological effects of thiophosphonic acids are primarily mediated through their interaction with key enzymes in cellular signaling pathways.
Cholinesterase Inhibition Pathway
The inhibition of acetylcholinesterase by thiophosphonates disrupts the normal signaling at cholinergic synapses. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of postsynaptic receptors.
Caption: Mechanism of acetylcholinesterase inhibition by this compound derivatives.
Experimental Workflow for Enzyme Inhibition Assay
A typical workflow for assessing the enzyme inhibitory activity of this compound derivatives involves several key steps, from compound synthesis to data analysis.
Caption: General experimental workflow for evaluating enzyme inhibition by thiophosphonates.
References
- 2. This compound dimethyl ester|lookchem [lookchem.com]
- 3. US3803226A - Process for preparing alkyl or aryl phosphonothioic dihalides - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. THIOPHOSPHORIC ACID O,O-DI-SEC-BUTYL ESTER POTASSIUM SALT AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thiophosphoric Acid Decyl Ester | C10H23O3PS | CID 11242245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thiophosphoric acid tetradecyl ester | C14H31O3PS | CID 11312936 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiophosphonic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thiophosphonic acid derivatives and their analogues, focusing on their synthesis, biological activity, and therapeutic potential. This document collates quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as an essential resource for researchers in medicinal chemistry and drug discovery.
Introduction to this compound Derivatives
Thiophosphonic acids are a class of organophosphorus compounds characterized by a phosphorus atom bonded to a carbon atom, two sulfur atoms (one of which is typically a thiono S=P bond), and a hydroxyl group. Their analogues, where sulfur may be replaced by oxygen or other moieties, have garnered significant interest in medicinal chemistry. These compounds often serve as isosteres of biologically important phosphates, offering increased stability against hydrolysis by metabolic enzymes.[1] This property, combined with their ability to interact with various biological targets, has led to the development of this compound derivatives as antiviral agents, anticancer therapeutics, and enzyme inhibitors.[1][2][3][4][5][6]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established methods. A common approach involves the thionation of the corresponding phosphonic acid derivatives using reagents like Lawesson's reagent.[3]
General Synthesis of Thiophosphonates from Phosphonates
A widely used method for converting phosphonates to thiophosphonates involves heating the phosphonate with Lawesson's reagent in a polar aprotic solvent.[3] The reaction is typically followed by hydrolysis to yield the this compound.
Experimental Protocol: Synthesis of Trisodium Thiophosphonoformate (Na₃TPFA)
This protocol describes the synthesis of the antiviral agent trisodium thiophosphonoformate (Na₃TPFA) from trimethyl phosphonoformate.
Materials:
-
Trimethyl phosphonoformate (Me₃PFA)
-
Lawesson's reagent
-
Polar aprotic solvent (e.g., acetonitrile)
-
10N Sodium Hydroxide (NaOH) solution
-
Methanol
-
Distilled water
-
1N Hydrochloric acid (HCl)
Procedure for Thionation:
-
A reaction mixture is formed by dissolving trimethyl phosphonoformate and a slight excess of Lawesson's reagent in a polar aprotic solvent.[3]
-
The mixture is heated until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.[3]
-
The resulting trimethyl thiophosphonoformate (Me₃TPFA) can be separated from the reaction mixture by distillation, precipitation, or chromatographic methods.[5]
Procedure for Hydrolysis and Purification:
-
To 1.0 g (5.43 mmol) of the purified Me₃TPFA, add 2.75 ml of 10N NaOH solution with vigorous stirring at room temperature.[5]
-
After approximately 3.5 minutes, the mixture will become hot and cloudy as methanol is produced and evaporates. Continue stirring for about 10 minutes.[5]
-
Cool the mixture in an ice bath.[5]
-
Add 3 mL of distilled water and 30 mL of methanol to precipitate the sodium salt.[5]
-
Centrifuge the mixture to collect the precipitate and dry it in a vacuum oven (<1 mm Hg, 50°C) to yield pure Na₃TPFA.[5]
Biological Activity and Therapeutic Applications
This compound derivatives and their analogues exhibit a broad spectrum of biological activities, making them promising candidates for drug development.
Antiviral Activity
Thiophosphonoformic acid (TPFA) is a notable example of a this compound derivative with potent antiviral activity, particularly against Human Immunodeficiency Virus (HIV).[3] It functions by inhibiting viral reverse transcriptase.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound derivatives and related compounds. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected thiophene and thiazole derivatives, which are structurally related to thiophosphonic acids, against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BU17 | A549 (Lung) | Not specified, but identified as most potent | [7] |
| BZ02 | A549 (Lung) | 6.10 | [7] |
| BZ03 | A549 (Lung) | > 50 (reduced activity) | [7] |
| BZA06 | A549 (Lung) | 30 | [7] |
| 3c | HTC116 (Colon) | 2.3 | [8] |
| 3c | SH-SY5Y (Neuroblastoma) | 2.7 | [8] |
| 3c | A549 (Lung) | 17.2 | [8] |
| 3c | H1299 (Lung) | 2.7 | [8] |
| 4c | MCF7 (Breast) | < 1 | [8] |
| 4c | SW480 (Colon) | < 1 | [8] |
| Compound 3b | C32 (Melanoma) | 24.4 | [9] |
| Compound 3b | A375 (Melanoma) | 25.4 | [9] |
| Compound 14b | MDA-MB-231 (Breast) | Not specified, but significant | [10] |
| Compound 14b | MCF-7 (Breast) | 0.85 | [10] |
Enzyme Inhibition
Phosphonic and phosphinic acid derivatives are known to be effective enzyme inhibitors.[11] Their thio-analogues are also being explored for this purpose. The table below presents the inhibitory activity (IC₅₀ and Kᵢ values) of some phosphonic and phosphinic acid derivatives against mushroom tyrosinase.
| Compound ID | Type of Inhibition | IC₅₀ (mM) | Kᵢ (mM) | Reference |
| 1 | Mixed | 1.2 | 0.583 | [11] |
| 2 | Competitive | 1.8 | 0.654 | [11] |
| 3 | Noncompetitive | 0.8 | 0.283 | [11] |
| 4 | Noncompetitive | 0.3 | 0.076 | [11] |
| 5 | Mixed | 1.5 | 0.732 | [11] |
| 6 | Competitive | 2.1 | 1.021 | [11] |
| 7 | Mixed | 1.1 | 0.498 | [11] |
| 8 | Noncompetitive | 0.9 | 0.354 | [11] |
| 9 | Mixed | 1.4 | 0.687 | [11] |
| 10 | Competitive | 2.5 | 1.234 | [11] |
G-Protein Coupled Receptor (GPCR) Agonism
Thiophosphoric acid analogues of lysophosphatidic acid (LPA) have been synthesized and evaluated for their activity at LPA receptors, which are members of the GPCR family.[2]
Experimental Protocol: GTP[γ-³⁵S] Binding Assay for LPA Receptor Agonists
This assay measures the activation of G-proteins upon agonist binding to a GPCR.[2]
Materials:
-
Cell membranes expressing LPA receptors
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analogue)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP)
-
Thiophosphoric acid derivatives of LPA (test compounds)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound in the assay buffer.
-
Incubate the mixture at 30°C for a specified time (e.g., 30 minutes) to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from unbound [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds by analyzing the concentration-response curves.
Visualizing Molecular Pathways and Workflows
LPA Receptor Signaling Pathway
Lysophosphatidic acid (LPA) and its analogues exert their effects by binding to specific G-protein coupled receptors (LPARs). This binding initiates a cascade of intracellular signaling events that regulate various cellular processes.
Caption: LPA Receptor Signaling Cascade.
Experimental Workflow: Synthesis and Evaluation of LPA Analogues
The development of novel LPA receptor agonists involves a multi-step process from chemical synthesis to biological evaluation.
Caption: Workflow for LPA Analogue Development.
Intrinsic Apoptosis Pathway Induced by Anticancer this compound Analogues
Some thiophene-based anticancer agents, which are structurally related to thiophosphonic acids, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic Apoptosis Signaling.
Conclusion
This compound derivatives and their analogues represent a versatile class of compounds with significant therapeutic potential. Their inherent stability and ability to mimic biological phosphates make them attractive scaffolds for the design of novel drugs targeting a range of diseases. The data and protocols presented in this guide offer a foundation for further research and development in this promising area of medicinal chemistry. Future work will likely focus on elucidating the precise mechanisms of action for various derivatives and optimizing their pharmacological properties for clinical applications.
References
- 1. Cell Survival and Apoptosis Signaling as Therapeutic Target for Cancer: Marine Bioactive Compounds [mdpi.com]
- 2. Synthesis and biological evaluation of phosphonic and thiophosphoric acid derivatives of lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. mdpi.com [mdpi.com]
- 8. revvity.com [revvity.com]
- 9. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. CN102351728A - Method for synthesizing oleoylethanolamide and derivative thereof - Google Patents [patents.google.com]
"Thiophosphonic acid reactivity and stability studies"
An In-depth Technical Guide to Thiophosphonic Acid Reactivity and Stability
Introduction
Thiophosphonic acids and their derivatives represent a critical class of organophosphorus compounds, distinguished by the presence of a phosphorus-sulfur (P=S) bond. This structural feature imparts unique chemical properties that are leveraged in various fields, most notably in drug development and as industrial reagents. The replacement of an oxygen atom in a phosphonic acid with sulfur significantly alters the molecule's electronic character, influencing its reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the reactivity and stability of thiophosphonic acids, offering detailed experimental protocols and data to support researchers, scientists, and drug development professionals.
Reactivity of Thiophosphonic Acids
The chemical behavior of thiophosphonic acids is primarily dictated by the phosphorus center and the P=S double bond. The main reactions they undergo are hydrolysis and oxidation, which are critical considerations for their synthesis, storage, and application.
Hydrolysis
Hydrolysis is a principal degradation pathway for thiophosphonic acids and their esters. The reaction involves the cleavage of a P-O or P-C bond by water. The rate of hydrolysis is highly dependent on pH and temperature.[1][2] Generally, the overall hydrolysis kinetics can be described by contributions from acid-catalyzed (kA), neutral (kN), and base-catalyzed (kB) mechanisms.[3]
Rate of Hydrolysis = (kA[H+] + kN + kB[OH-])[Thiophosphonate] [3]
-
Acidic Conditions: Under acidic conditions, protonation of the P=S bond can make the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. Studies on related phosphate esters show that acid-catalyzed hydrolysis often favors cleavage of the carbon-oxygen bond (C-O) in ester derivatives.[3]
-
Neutral Conditions: Thioacids exhibit high stability at a pH range of 5-10.[1][2] In neutral conditions, hydrolysis still occurs but typically at a slower rate compared to acidic or basic environments.
-
Basic Conditions: Base-catalyzed hydrolysis is often rapid and typically involves the nucleophilic attack of a hydroxide ion on the phosphorus center, leading to the cleavage of the P-O or P-S bond.[3]
Oxidation
The sulfur atom in the thiophosphonyl group is susceptible to oxidation, which is a common degradation route. This process typically converts the this compound into its corresponding oxygen analogue (a phosphonic acid), elemental sulfur, and other byproducts.[4]
-
Atmospheric Oxidation: Exposure to air can lead to slow oxidation of the P=S bond.
-
Chemical Oxidation: Strong oxidizing agents, such as nitric acid or hydrogen peroxide, can cause rapid and complete oxidation.[4] Studies on bis(2,4,4-trimethylpentyl)monothiophosphinic acid, a related compound, showed that contact with 5 M HNO₃ resulted in its complete oxidation to the oxo-analogue, bis(2,4,4-trimethylpentyl)phosphinic acid.[4]
Stability of Thiophosphonic Acids
The stability of a this compound is its ability to resist chemical change over time. Understanding the factors that influence stability is crucial for determining shelf-life, storage conditions, and formulation development.
Key Degradation Pathways
The primary degradation pathways for thiophosphonic acids are hydrolysis and oxidation, as detailed in the reactivity section. These pathways can occur concurrently and are influenced by environmental factors. Forced degradation studies are essential to identify these pathways and the resulting degradation products.[5][6]
Caption: Primary degradation pathways for thiophosphonic acids.
Quantitative Stability Data
| Compound Class | Stress Condition | Time | Degradation Products | Outcome | Reference |
| bis(2,4,4-trimethylpentyl) monothiophosphinic acid | 5 M HNO₃, Room Temp | 15 min | R₂P(O)OH (oxo-analogue) | Complete Oxidation | [4] |
| bis(2,4,4-trimethylpentyl) dithiophosphinic acid | 5 M HNO₃, Room Temp | 15 min | R₂P(S)OH, R₂P(O)OH | Partial Oxidation | [4] |
| tris(2,4,4-trimethylpentyl) phosphine sulfide | 5 M HNO₃, Room Temp | 15 min | R₃PO (oxo-analogue) | Complete Oxidation | [4] |
Table 1: Oxidative degradation of thiophosphinic acids and a phosphine sulfide.
Experimental Protocols
To assess the reactivity and stability of thiophosphonic acids, a systematic approach using forced degradation studies and stability-indicating analytical methods is required.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[7] A typical protocol involves exposing the compound to stress conditions that are more severe than accelerated stability testing.[8]
Objective: To achieve 5-20% degradation of the this compound to identify degradation pathways and products.[8]
Materials:
-
This compound drug substance
-
Solvents (e.g., methanol, water, acetonitrile)
-
Stress agents: 0.1 M HCl, 0.1 M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)
-
Calibrated equipment: pH meter, analytical balance, HPLC system, photostability chamber, oven.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute it for analysis.[9]
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period. Withdraw samples, neutralize, and dilute for analysis.[9]
-
Oxidative Degradation: Mix equal parts of the stock solution with an appropriate concentration of H₂O₂ (e.g., 3%). Store at room temperature for a defined period. Withdraw samples and dilute for analysis.[9]
-
Thermal Degradation: Expose a solid sample of the this compound to dry heat in an oven (e.g., 70°C) for a set time. Also, expose the stock solution to the same conditions.[9]
-
Photolytic Degradation: Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH guidelines.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.[10][11]
Caption: Experimental workflow for a forced degradation study.
Analytical Techniques for Stability Assessment
A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active ingredient and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common technique. The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[11][12]
-
Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) is a powerful tool for the structural elucidation of unknown degradation products.[4]
-
Spectroscopy: FT-Infrared and FT-Raman spectroscopy can be used to observe changes in chemical bonds, such as the conversion of a P=S to a P=O bond.[4]
Caption: Relationship between structure and chemical reactivity.
Conclusion
Thiophosphonic acids are versatile molecules whose utility is intrinsically linked to their chemical reactivity and stability. The primary degradation pathways are hydrolysis and oxidation, both of which are highly influenced by environmental conditions such as pH, temperature, and the presence of oxidizing agents. A thorough understanding of these factors, gained through systematic forced degradation studies and the use of validated stability-indicating methods, is paramount for the successful development of drug products and other applications. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this important class of compounds.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.viu.ca [web.viu.ca]
- 4. researchgate.net [researchgate.net]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. pharmtech.com [pharmtech.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. sgs.com [sgs.com]
- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Development and validation of a stability-indicating RP-HPLC method for assay of alphamethylepoxide and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Organothiophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
Organothiophosphorus (OTP) compounds represent a significant class of organophosphorus molecules characterized by the presence of a sulfur atom bonded to the phosphorus atom. This structural feature imparts unique chemical and biological properties that have been exploited in various fields, most notably in agriculture as pesticides and in chemical warfare as nerve agents.[1][2] However, their diverse applications also extend into medicinal chemistry, with some derivatives being investigated and used as therapeutic agents.[2][3] This guide provides a comprehensive technical overview of the core aspects of organothiophosphorus compounds, including their mechanism of action, toxicology, quantitative data on their biological activity, and detailed experimental protocols for their evaluation.
Core Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of toxicity for most organothiophosphorus compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the signal at cholinergic synapses.[5][6]
OTPs act as potent, often irreversible, inhibitors of AChE. They achieve this by phosphorylating a serine hydroxyl group within the active site of the enzyme.[5][6] This covalent modification renders the enzyme inactive. Consequently, acetylcholine accumulates in the synaptic cleft, leading to hyperstimulation of muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.[5][7] This cholinergic crisis manifests as a wide range of symptoms, and severe poisoning can lead to respiratory failure, the most common cause of death.[5][7][8]
Metabolic Pathways: Bioactivation and Detoxification
Many organothiophosphorus pesticides, such as parathion and malathion, are of the "thion" form (P=S). In this state, they are relatively weak inhibitors of AChE. However, they undergo metabolic bioactivation in the body, primarily by cytochrome P450 (CYP) enzymes in the liver. This process, known as desulfuration, converts the thion to its "oxon" (P=O) analogue, which is a much more potent inhibitor of AChE.
Conversely, organisms possess detoxification pathways to mitigate the effects of OTPs. Enzymes such as paraoxonase-1 (PON1) and carboxylesterases can hydrolyze and detoxify these compounds, reducing their systemic toxicity. The balance between bioactivation and detoxification pathways is a key determinant of an individual's or species' susceptibility to OTP poisoning.
Quantitative Toxicity and Potency Data
The toxicity and inhibitory potency of organothiophosphorus compounds can vary dramatically based on their chemical structure. This is quantified by metrics such as the median lethal dose (LD50), which is the dose required to kill 50% of a test population, and the half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce an enzyme's activity by 50%.[9][10]
Table 1: Acute Oral LD50 Values for Selected OTPs in Rats
| Compound | CAS Number | Oral LD50 (mg/kg, rat) | Class |
| Pesticides | |||
| Malathion | 121-75-5 | 1375 | Insecticide |
| Chlorpyrifos | 2921-88-2 | 135 | Insecticide |
| Diazinon | 333-41-5 | 300-400 | Insecticide |
| Parathion | 56-38-2 | 2-13 | Insecticide |
| Profenofos | 41198-08-7 | 358 | Insecticide |
| Acephate | 30560-19-1 | 945 | Insecticide |
| Nerve Agents | |||
| Sarin (GB) | 107-44-8 | 0.67 | Nerve Agent |
| Soman (GD) | 96-64-0 | ~0.08 (extrapolated) | Nerve Agent |
| VX | 50782-69-9 | 0.09 - 0.12 | Nerve Agent |
Note: LD50 values can vary based on the specific study, animal strain, and conditions. Data compiled from multiple sources.[11][12][13]
Table 2: In Vitro IC50 Values for AChE Inhibition
| Compound | Enzyme Source | IC50 |
| Chlorpyrifos | Human Erythrocyte AChE | 0.12 µM |
| Monocrotophos | Human Erythrocyte AChE | 0.25 µM |
| Profenofos | Human Erythrocyte AChE | 0.35 µM |
| Acephate | Human Erythrocyte AChE | 4.0 µM |
| Profenofos-oxon | Rat Brain AChE | ~3 nM |
Note: IC50 is a measure of potency; a lower value indicates a more potent inhibitor. Data compiled from multiple sources.[14][15]
Experimental Protocols
Accurate assessment of the biological activity of OTPs requires standardized and reproducible experimental methods. Below are detailed protocols for two key assays.
Protocol 1: Determination of AChE Inhibition (Ellman's Assay)
The Ellman's assay is a colorimetric method used to measure cholinesterase activity.[3][16] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[3][17]
Materials:
-
100 mM Sodium Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution (e.g., 0.3-1.0 U/mL)
-
10 mM DTNB solution
-
14 mM Acetylthiocholine iodide (ATCh) substrate solution
-
Test compound (OTP inhibitor) dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, add the following to each well:
-
Pre-incubation: Mix the contents and incubate the plate for 10-15 minutes at 25°C. This allows the inhibitor to interact with the enzyme.[3][18]
-
Add Reagents: Add 10-20 µL of DTNB solution to each well.[3][18]
-
Initiate Reaction: Start the enzymatic reaction by adding 10-20 µL of the ATCh substrate solution to each well.[18]
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 10-30 seconds for 5-10 minutes) at a constant temperature (25°C).[3]
-
Calculate Inhibition: The rate of reaction (V) is determined from the slope of the absorbance vs. time curve. The percent inhibition is calculated using the formula:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
Where V_control is the reaction rate in the absence of the inhibitor and V_sample is the rate with the inhibitor.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition, typically determined using non-linear regression analysis.[2][9]
Protocol 2: Acute Oral Toxicity (LD50) - Acute Toxic Class Method (OECD Guideline 423)
This method determines the acute oral toxicity of a substance and allows for its classification into a toxicity category with the use of a minimal number of animals.[4][19][20] It is a stepwise procedure using a small group of animals (typically 3) per step.[20]
Principle: The method proceeds sequentially. Based on the mortality and/or moribundity of the animals in one step, the decision for the next step is made: either dose a subsequent group at a lower or higher dose level or stop the test. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[20]
Procedure:
-
Animal Selection: Use healthy, young adult rodents (usually rats, preferably a single sex, often females) from a standard strain. Acclimatize the animals for at least 5 days before dosing.
-
Housing and Fasting: House animals individually. Fast them prior to dosing (e.g., withhold food overnight for rats). Water is available ad libitum.
-
Dose Preparation and Administration: The test substance is typically administered in a constant volume via gavage using a stomach tube or cannula. The vehicle should be non-toxic (e.g., water, corn oil).
-
Stepwise Dosing:
-
Step 1: Dose a group of 3 animals at the chosen starting dose.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[4]
-
Decision Making:
-
If 2 or 3 animals die, the LD50 is presumed to be in this dose range. The test is confirmed by dosing 3 more animals at the next lower dose level.
-
If 0 or 1 animal dies, dose the next group of 3 animals at the next higher dose level.
-
This process is repeated until a clear outcome is obtained, allowing for classification of the substance according to GHS (Globally Harmonized System) categories.
-
-
-
Clinical Observations: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns. Note the time of onset, duration, and severity of symptoms.
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Pathology: At the end of the test, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Reporting: The final report includes details of the test substance, vehicle, animal strain, dosing procedure, clinical observations, body weight data, necropsy findings, and the final toxicity classification.[4]
Conclusion
Organothiophosphorus compounds are a class of molecules with profound biological effects, primarily driven by their potent inhibition of acetylcholinesterase. Their applications range from highly beneficial in agriculture and medicine to extremely hazardous as chemical weapons. A thorough understanding of their mechanism of action, metabolic fate, and toxicological profile is essential for researchers, scientists, and drug development professionals. The use of standardized quantitative measures and detailed experimental protocols, as outlined in this guide, is critical for the accurate assessment and safe handling of these powerful compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. courses.edx.org [courses.edx.org]
- 3. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. altogenlabs.com [altogenlabs.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agrilife.org [agrilife.org]
- 13. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 18. oecd.org [oecd.org]
- 19. researchgate.net [researchgate.net]
- 20. bemsreports.org [bemsreports.org]
Thiophosphonic Acids vs. Phosphonic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the fundamental differences between thiophosphonic acids and their phosphonic acid counterparts. By delving into their core chemical structures, physicochemical properties, reactivity, and biological implications, this document aims to equip researchers and drug development professionals with a deeper understanding of these two important classes of organophosphorus compounds.
Core Structural and Physicochemical Distinctions
The primary difference between a phosphonic acid and a thiophosphonic acid lies in the substitution of a phosphoryl oxygen (P=O) with a thiophosphoryl (P=S) group. This seemingly simple substitution has profound effects on the molecule's geometry, acidity, and electronic properties.
Molecular Structure
Phosphonic acids exhibit a tetrahedral geometry around the central phosphorus atom. The P-C bond is stable, and the molecule contains two acidic hydroxyl groups.[1] In contrast, thiophosphonic acids, while also tetrahedral, are characterized by the presence of a P=S double bond. A crucial aspect of this compound chemistry is the existence of a tautomeric equilibrium between the thiono (P=S) and thiolo (P-SH) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic substituent.
Below is a comparative table summarizing key structural and physicochemical parameters for a simple alkylphosphonic acid and its corresponding this compound.
| Property | Ethylphosphonic Acid | Ethylthis compound |
| Formula | C2H7O3P | C2H7O2PS[2] |
| Molecular Weight | 110.05 g/mol [3] | 126.12 g/mol [2] |
| pKa1 | 2.43 (at 25°C)[3][4] | Data not available in search results |
| pKa2 | 8.05 (at 25°C)[3][4] | Data not available in search results |
| P=O Bond Length | ~1.49 Å (in methylphosphonic acid)[1] | N/A |
| P-O Bond Length | ~1.54 Å (in methylphosphonic acid)[1] | Data not available in search results |
| P-C Bond Length | ~1.76 Å (in methylphosphonic acid)[1] | Data not available in search results |
| P=S Bond Length | N/A | Data not available in search results |
| 31P NMR Chemical Shift (ppm) | Diethyl ethylphosphonate: ~30 ppm | O,O'-Diethyl methylphosphonothioate: Data not available in search results |
Note: Specific bond lengths and angles for ethylthis compound and the 31P NMR chemical shift for O,O'-Diethyl methylphosphonothioate were not available in the search results. The data for methylphosphonic acid is provided as a reference.
Acidity
A significant difference between the two classes of compounds is their acidity. Thiophosphonic acids are generally more acidic than their phosphonic acid analogs. This increased acidity is attributed to the lower electronegativity of sulfur compared to oxygen, which results in a more polarized P-S bond and facilitates proton donation. For instance, the pKa1 values for heterocyclic phosphonic acids are generally 2 to 3 log units lower than for the corresponding heterocyclic carboxylic acids, and a similar trend is expected when comparing phosphonic and thiophosphonic acids.[5]
Reactivity and Stability
The nature of the phosphorus-chalcogen bond (P=O vs. P=S) dictates the reactivity and stability of these molecules.
Hydrolysis
The P-C bond in phosphonic acids is remarkably stable and resistant to hydrolysis. However, the ester derivatives of phosphonic acids (phosphonates) can be hydrolyzed to the corresponding acids under both acidic and basic conditions.[6] The rate of hydrolysis is influenced by steric and electronic factors of the substituents.[6]
Thiophosphonate esters are also susceptible to hydrolysis. While direct comparative kinetic data for the hydrolysis of a simple alkylphosphonate versus its thio-analog were not found, studies on related phosphate and thiophosphate esters suggest that the P-S bond can be enzymatically cleaved.
Coordination Chemistry
Both phosphonic and thiophosphonic acids are excellent ligands for a wide range of metal ions, forming stable coordination complexes.[7][8] The oxygen atoms of the phosphonate group can engage in various coordination modes.[7] The substitution of oxygen with sulfur in thiophosphonic acids introduces a "softer" donor atom, which can lead to different coordination preferences and complex stabilities, particularly with softer metal ions. This difference in coordination behavior is a key area of research in materials science and catalysis.
Biological Activity and Drug Development
The structural analogy of phosphonic acids to phosphates has led to their extensive exploration in drug development. They can act as bioisosteres of phosphates, inhibiting enzymes that process phosphate-containing substrates. A prime example is Tenofovir, a phosphonate nucleotide analog used as an antiviral drug.
Thiophosphonic acids and their derivatives also exhibit a range of biological activities. The altered electronic properties and lipophilicity resulting from the sulfur substitution can lead to modified target interactions and pharmacokinetic profiles. While a direct comparison of the biological activity of a phosphonate drug and its thiophosphonate analog was not found in the search results, the synthesis of thiophosphonate analogs of biologically active phosphates is an active area of research.
Experimental Protocols
Synthesis
A common route to ethylphosphonic acid involves the hydrolysis of its corresponding diethyl ester. A detailed protocol for the synthesis of a precursor, ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester, is available and involves the reaction of lithium hexamethyldisilazide with ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester and N-methoxy-N-methylcarbamoyl chloride. This ester can then be hydrolyzed to ethylphosphonic acid under acidic conditions.[1]
A synthetic route to O,S-diethyl methyl phosphonothiolate, a precursor to methylthis compound, has been described. The synthesis starts from dimethyl methylphosphonate and involves a multi-step process including reaction with thionyl chloride, followed by reaction with sodium ethoxide and hydrogen sulfide, and finally alkylation with ethyl iodide. The resulting thiophosphonate ester can then be hydrolyzed to the corresponding this compound.
Spectroscopic Analysis: 31P NMR
31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing and differentiating phosphonic and thiophosphonic acids due to the wide chemical shift range of the phosphorus nucleus.
Experimental Workflow for 31P NMR Spectroscopy:
Key Considerations:
-
Chemical Shift: The 31P chemical shifts for phosphonic acids and their esters typically appear in a distinct region of the spectrum. The substitution of oxygen with sulfur in thiophosphonic acids generally leads to a significant downfield shift (to higher ppm values).
-
Referencing: Spectra are typically referenced to an external standard of 85% phosphoric acid, which is assigned a chemical shift of 0 ppm.
Logical Relationships and Signaling Pathways
The bioisosteric relationship between phosphates, phosphonates, and thiophosphonates is central to their application in drug design. The following diagram illustrates this relationship and its implication in enzyme inhibition.
This diagram highlights how phosphonate and thiophosphonate analogs can mimic the natural phosphate substrate, bind to the active site of an enzyme, and disrupt its function. The stability of the P-C bond in phosphonates makes them effective competitive inhibitors. The altered properties of thiophosphonates offer opportunities for developing inhibitors with different binding affinities and selectivities.
Conclusion
The substitution of a phosphoryl oxygen with a thiophosphoryl group imparts significant changes to the fundamental properties of phosphonic acids. Thiophosphonic acids are more acidic and possess a "softer" P=S bond, leading to distinct reactivity and coordination chemistry. These differences are being increasingly exploited in the design of novel therapeutic agents and materials. A thorough understanding of these fundamental differences is crucial for researchers and professionals working in the field of organophosphorus chemistry and drug development. Further research is warranted to fill the existing gaps in quantitative data, particularly concerning the structural and physicochemical properties of simple thiophosphonic acids and the direct comparative biological evaluation of phosphonate drugs and their thio-analogs.
References
- 1. RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reduction Sensitive Lipid Conjugates of Tenofovir: Synthesis, Stability, and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
Safety and Handling of Thiophosphonic Acid Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophosphonic acid compounds and their derivatives represent a versatile class of organophosphorus molecules with significant potential in drug discovery and development. Their applications range from enzyme inhibitors and receptor agonists to organocatalysts.[1][2] However, their structural similarity to highly toxic organophosphorus compounds, such as nerve agents, necessitates a thorough understanding of their safety profiles and the implementation of strict handling protocols.[3] This guide provides a comprehensive overview of the safety considerations, handling procedures, and relevant experimental methodologies for working with this compound compounds in a research and development setting.
Hazard Identification and Toxicity Profile
The toxicity of this compound derivatives can vary widely depending on their specific chemical structure. While some have shown promise as therapeutic agents, others may exhibit significant toxicity. A comprehensive toxicological evaluation is therefore crucial for any new compound in this class.
General Toxicity of Organophosphorus Compounds
Organophosphorus compounds are known for their neurotoxic effects, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[3] The P=S (thion) to P=O (oxon) conversion, which can occur metabolically or environmentally, often leads to a significant increase in toxicity.[1]
Quantitative Toxicity Data
The following table summarizes available acute toxicity data for a selection of organothiophosphate compounds, providing a reference for the potential toxicity of structurally related this compound derivatives. It is critical to note that these values are not directly transferable to all this compound compounds and specific testing for each new chemical entity is required.
| Compound Name | CAS Number | Test Species | Route of Administration | LD50 (mg/kg) | Reference |
| Dichlorvos | 62-73-7 | Rat (male) | Oral | 139 | [2] |
| Dichlorvos | 62-73-7 | Rat (female) | Oral | 133 | [2] |
| Naled | 300-76-5 | Rat (male) | Oral | 409 | [2] |
| Naled | 300-76-5 | Rat (female) | Oral | 330 | [2] |
| Trichlorfon | 52-68-6 | Rat (male) | Oral | 800 | [2] |
| Trichlorfon | 52-68-6 | Rat (female) | Oral | 800 | [2] |
| GC-6506 | Not Available | Rat (male) | Oral | 23.4 | [2] |
| GC-6506 | Not Available | Rat (female) | Oral | 17.8 | [2] |
| Fospirate | 5598-52-7 | Rat (male) | Oral | 225 | [2] |
| Fospirate | 5598-52-7 | Rat (female) | Oral | 263 | [2] |
| VX | 50782-69-9 | Rat | Oral | 0.26 (estimated) | [4] |
| VG | 78-53-5 | Rat | Oral | 3.67 | [4] |
| VR | 159939-75-6 | Rat | Oral | 0.55 - 1.4 | [4] |
Note: The IC50 (half-maximal inhibitory concentration) is another critical parameter for assessing the potency and potential toxicity of a compound. It represents the concentration of a substance that inhibits a specific biological or biochemical function by 50%.[5][6] For example, the IC50 of a compound against a cancer cell line indicates its cytotoxic potency.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent safety protocols must be followed when handling this compound compounds.
Engineering Controls
-
Fume Hood: All work with this compound compounds, especially volatile or powdered forms, must be conducted in a certified chemical fume hood to prevent inhalation of vapors, dusts, or aerosols.
-
Ventilation: The laboratory should have adequate general ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling these compounds.
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and accidental contact.[7]
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[7] Double gloving is recommended. Gloves should be inspected for any signs of degradation before use and changed frequently.
-
Protective Clothing: A lab coat, buttoned completely, is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[7]
-
Respiratory Protection: For situations where fume hood use is not feasible or in the case of a spill, a respirator with an appropriate cartridge for organic vapors and acid gases is necessary. Fit-testing of the respirator is essential.[7]
Storage and Waste Disposal
-
Storage: this compound compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8] Containers should be tightly sealed and clearly labeled.
-
Waste Disposal: All waste materials, including contaminated PPE and glassware, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable data and ensuring user safety.
Synthesis of Thiophosphonic Acids
Several methods for the synthesis of thiophosphonic and thiophosphinic acids have been reported. A common approach involves the reaction of H-phosphinates with an organometallic nucleophile followed by quenching with elemental sulfur.[9] Another method is the Stec reaction, which utilizes phosphorus amides and carbon disulfide.[9]
In Vitro Cytotoxicity Assays
Assessing the cytotoxicity of new compounds is a fundamental step in their evaluation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Enzyme Inhibition Assays
Many this compound derivatives are designed as enzyme inhibitors.
-
Reaction Setup: In a microplate, combine the kinase, a specific peptide substrate, and the this compound inhibitor at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. Lower light output indicates higher kinase activity.[10]
-
Fluorescence-based assays: Detect the phosphorylated substrate using a specific antibody or a phosphorylation-sensitive probe.
-
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Stability Studies
Determining the chemical stability of a compound is crucial for its development as a drug.
-
Sample Preparation: Prepare solutions of the this compound compound in various buffers (e.g., acidic, neutral, and alkaline pH) and at different temperatures.
-
Incubation: Store the solutions under the specified conditions for various time points.
-
Sample Analysis: At each time point, inject an aliquot of the solution into an HPLC system equipped with a suitable column and detector.
-
Data Acquisition: Record the chromatograms and quantify the peak area of the parent compound and any degradation products.
-
Kinetics Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate constant and half-life under each condition.[11]
Signaling Pathways and Experimental Workflows
Understanding the interaction of this compound compounds with cellular signaling pathways is key to elucidating their mechanism of action and potential therapeutic applications.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[7][12] Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders.[13] Some thiol-reactive compounds have been shown to inhibit NF-κB activation by targeting critical cysteine residues in the IκB kinase (IKK) complex.[14][15]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[16][17][18] This pathway is frequently hyperactivated in cancer, making it a prime target for drug development.[19][20] Several inhibitors targeting different nodes of this pathway have been developed.[21][22]
Experimental Workflow: Western Blot for Signaling Protein Analysis
Western blotting is a fundamental technique to detect and quantify specific proteins in a complex mixture, making it invaluable for studying signaling pathways.
Experimental Workflow: GTPase Activity Assay
GTPase activity assays are crucial for studying G-protein coupled receptor (GPCR) signaling and the effects of compounds that modulate it.
Conclusion
This compound compounds hold immense promise in the field of drug development. However, their safe handling is paramount. A thorough understanding of their potential toxicity, coupled with strict adherence to safety protocols and the use of appropriate personal protective equipment, is essential for all researchers in this field. The experimental protocols and workflows outlined in this guide provide a framework for the safe and effective investigation of these valuable compounds. Continuous risk assessment and adherence to institutional safety guidelines are crucial for minimizing potential hazards and ensuring a safe laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mit.edu [web.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Jack Q's Blog [jack-q.github.io]
- 9. researchgate.net [researchgate.net]
- 10. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments [authors.library.caltech.edu]
- 12. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 14. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiol dependent NF-κB suppression and inhibition of T-cell mediated adaptive immune responses by a naturally occurring steroidal lactone Withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. youtube.com [youtube.com]
- 18. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Thiophosphonic Acids: Versatile Ligands in Coordination Chemistry for Research and Drug Development
Application Notes & Protocols
Thiophosphonic acids and their derivatives have emerged as a versatile class of ligands in coordination chemistry. Their unique electronic and steric properties, arising from the presence of a soft sulfur donor atom in addition to oxygen or nitrogen atoms, allow for the formation of stable and structurally diverse metal complexes. These complexes are finding applications in a wide range of fields, from catalysis and materials science to the development of novel therapeutic agents. This document provides an overview of their coordination chemistry, detailed experimental protocols for their synthesis and characterization, and insights into their applications, particularly in drug development.
Coordination Chemistry of Thiophosphonate Ligands
Thiophosphonic acids, with the general formula R-P(=S)(OH)₂, and their derivatives such as dithiophosphonates [R-P(=S)(SH)(OH)], are effective chelating agents for a variety of transition metals. The presence of both hard (oxygen) and soft (sulfur) donor atoms makes them ambidentate ligands, capable of coordinating to metal centers in different modes, including monodentate, bidentate, and bridging fashions. This versatility leads to the formation of mononuclear, dinuclear, or polynuclear coordination polymers with diverse geometries.[1]
The coordination is often achieved through the deprotonated thiol or hydroxyl groups. The "soft" sulfur atom shows a high affinity for soft metal ions like Ag(I), Cd(II), and Pd(II), while the "hard" oxygen atom can coordinate to harder metal ions. This selective coordination behavior is a key aspect of their chemistry.
Applications in Research and Drug Development
The metal complexes of thiophosphonic acid derivatives have shown significant potential in various applications:
-
Catalysis: These complexes are being explored as catalysts in various organic transformations, including C-C coupling reactions like the Suzuki and Heck reactions.[2] The tunability of the ligand's steric and electronic properties allows for the fine-tuning of the catalyst's activity and selectivity.
-
Materials Science: They serve as single-source precursors for the synthesis of metal sulfide nanoparticles. The controlled decomposition of these complexes provides a route to materials with interesting electronic and optical properties.
-
Drug Development: Metal complexes of thiophosphorus ligands have shown promising biological activities, including anticancer and antibacterial effects.[3] Their mechanism of action is an active area of research, with some studies suggesting that they can induce apoptosis in cancer cells through pathways like the mitochondrial signaling pathway.[4][5]
Experimental Protocols
General Synthesis of Dithiophosphonate Ligands
This protocol is a general procedure for the synthesis of dithiophosphonate ligands starting from perthis compound anhydrides (PTPA).
Materials:
-
Perthis compound anhydride (PTPA) derivative
-
Alcohol (e.g., n-propanol)
-
Solvent (e.g., toluene)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the desired PTPA derivative in a suitable organic solvent like toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the corresponding alcohol to the solution. The stoichiometry may vary depending on the specific reactants.
-
Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude dithis compound can be purified by column chromatography or recrystallization.
Synthesis of a Transition Metal-Dithiophosphonate Complex (e.g., Ni(II) complex)
This protocol describes a general method for the synthesis of a transition metal complex with a dithiophosphonate ligand.[1]
Materials:
-
Dithiophosphonate ligand (HL)
-
Nickel(II) salt (e.g., NiCl₂·6H₂O)
-
Base (e.g., triethylamine or sodium hydroxide)
-
Solvent (e.g., ethanol or methanol)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the dithiophosphonate ligand (HL) in a suitable solvent (e.g., ethanol) in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve the nickel(II) salt in the same solvent.
-
Slowly add the nickel(II) salt solution to the ligand solution with constant stirring.
-
Add a stoichiometric amount of a base (e.g., triethylamine) to deprotonate the ligand and facilitate coordination.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-4 hours).
-
The formation of a precipitate indicates the formation of the complex.
-
Collect the solid product by filtration, wash it with the solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the complex under vacuum.
Characterization of Ligands and Complexes
A combination of spectroscopic and analytical techniques is employed to characterize the synthesized thiophosphonate ligands and their metal complexes.[6][7][8]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the organic backbone of the ligand.
-
¹³C NMR: Used to characterize the carbon framework of the ligand.
-
³¹P NMR: A crucial technique for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is sensitive to its coordination environment. A significant shift upon complexation confirms the coordination of the phosphorus ligand to the metal center.[6][9]
-
-
Infrared (IR) Spectroscopy:
-
UV-Visible (UV-Vis) Spectroscopy:
-
Used to study the electronic transitions in the metal complexes. The appearance of new absorption bands in the visible region upon complexation is indicative of d-d transitions of the metal ion in its new ligand field.
-
Analytical Characterization
-
Elemental Analysis: Determines the percentage composition of C, H, N, and S in the synthesized compounds, which helps in confirming their empirical formula.
-
Molar Conductivity Measurements: Measured in a suitable solvent (e.g., DMF or DMSO) to determine the electrolytic nature of the complexes (ionic or non-ionic).[6]
Quantitative Data
The following tables summarize typical quantitative data obtained from the characterization of thiophosphonate ligands and their metal complexes.
Table 1: Selected Spectroscopic Data for a Dithiophosphonate Ligand and its Ni(II) Complex
| Compound | ³¹P NMR Chemical Shift (δ, ppm) | IR P=S Stretch (ν, cm⁻¹) | IR P-O-C Stretch (ν, cm⁻¹) |
| Dithiophosphonate Ligand (HL) | 85.2 | 680 | 1025 |
| [Ni(L)₂] | 95.5 | 650 | 1010 |
Note: The downfield shift in the ³¹P NMR and the shift to lower wavenumbers in the IR stretches are indicative of coordination to the Ni(II) center.
Table 2: Stability Constants of Metal-Thiophosphonate Complexes
| Metal Ion | Ligand | Log K₁ | Log K₂ | Reference |
| Cu²⁺ | Dithiophosphonate A | 4.8 | 4.1 | [10][11][12][13] |
| Zn²⁺ | Dithiophosphonate A | 3.9 | 3.2 | [10][11][12][13] |
| Ni²⁺ | Dithiophosphonate B | 4.2 | 3.5 | [10][11][12][13] |
Note: Stability constants (K) are a measure of the strength of the interaction between the metal ion and the ligand. Higher values indicate more stable complexes.
Table 3: In Vitro Cytotoxicity Data (IC₅₀ in µM) of a Thiophosphonate Metal Complex
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| Human colon cancer (HCT116) | Cisplatin | 8.5 | [3] |
| Human colon cancer (HCT116) | [Ag(dithiophosphonate)(PPh₃)] | 2.1 | [3] |
| Human breast cancer (MCF-7) | Cisplatin | 11.2 | [3] |
| Human breast cancer (MCF-7) | [Ag(dithiophosphonate)(PPh₃)] | 3.4 | [3] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of thiophosphonate metal complexes.
Proposed Signaling Pathway for Anticancer Activity
The diagram below illustrates a proposed mitochondrial signaling pathway for the induction of apoptosis in cancer cells by thiophosphonate metal complexes, based on mechanisms reported for similar compounds.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Silver complexes with heterocyclic thioamide and tertiary arylphosphane ligands: Synthesis, crystal structures, in vitro and in silico antibacterial and cytotoxic activity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [ouci.dntb.gov.ua]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. iupac.org [iupac.org]
- 11. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 12. global.oup.com [global.oup.com]
- 13. scispace.com [scispace.com]
Applications of Thiophosphonic Acids in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophosphonic acids and their derivatives are a versatile class of organophosphorus compounds with a broad spectrum of applications in organic synthesis. Their unique electronic and steric properties make them valuable as ligands in transition metal catalysis, key intermediates in the synthesis of bioactive molecules, and functional moieties in medicinal chemistry. This document provides detailed application notes and experimental protocols for some of the key uses of thiophosphonic acids in modern organic synthesis.
Application Note 1: Synthesis of S-Aryl Phosphorothioates via Copper-Catalyzed Multicomponent Reaction
S-aryl phosphorothioates are important structural motifs in many pharmaceuticals and agrochemicals. A highly efficient and green method for their synthesis involves a one-pot, copper-catalyzed multicomponent reaction of aryl boronic acids, elemental sulfur, and H-phosphonates. This approach avoids the use of odorous and toxic thiols and provides direct access to the target compounds in high yields.[1][2][3][4]
Experimental Protocol: One-Pot Synthesis of S-Aryl Phosphorothioates
Materials:
-
Aryl boronic acid (1.0 mmol)
-
Dialkyl H-phosphonate (1.2 mmol)
-
Elemental sulfur (S₈) (1.5 mmol)
-
Cu(acac)₂ (10 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl boronic acid (1.0 mmol), dialkyl H-phosphonate (1.2 mmol), elemental sulfur (1.5 mmol), and Cu(acac)₂ (0.1 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add acetonitrile (5 mL) and triethylamine (2.0 mmol) to the flask via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired S-aryl phosphorothioate.[5][6]
Quantitative Data: Synthesis of S-Aryl Phosphorothioates
| Entry | Aryl Boronic Acid | H-Phosphonate | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Diethyl H-phosphonate | Cu(acac)₂ | Et₃N | CH₃CN | 20 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Diethyl H-phosphonate | Cu(acac)₂ | Et₃N | CH₃CN | 20 | 92 |
| 3 | 4-Chlorophenylboronic acid | Diethyl H-phosphonate | Cu(acac)₂ | Et₃N | CH₃CN | 24 | 88 |
| 4 | 2-Naphthylboronic acid | Diethyl H-phosphonate | Cu(acac)₂ | Et₃N | CH₃CN | 24 | 85 |
| 5 | Phenylboronic acid | Dibutyl H-phosphonate | Cu(OTf)₂/bpy | Et₃N | CH₃CN | 20 | 99 |
Data compiled from representative literature procedures.[4][5][6]
Workflow for Copper-Catalyzed Synthesis of S-Aryl Phosphorothioates
Application Note 2: Thiophosphonic Acid Derivatives as Ligands in Cross-Coupling Reactions
This compound derivatives, particularly those bearing phosphine moieties, can serve as effective ligands in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The electronic properties of the thiophosphonate group can modulate the catalytic activity of the metal center, influencing reaction rates and yields.
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides using a this compound-Based Ligand
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (1 mol%)
-
This compound-based phosphine ligand (e.g., a diarylphosphino-substituted thiophosphonate) (2.5 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene/H₂O (10:1, 5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol) and the this compound-based phosphine ligand (0.025 mmol) to a dry Schlenk tube.
-
Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the remaining toluene (3 mL) and water (0.5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Application Note 3: Thiophosphonic Acids in Drug Development - Cholinesterase Inhibitors
This compound derivatives have emerged as a promising class of compounds in medicinal chemistry, particularly as inhibitors of cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][8][9] The inhibition of these enzymes is a key therapeutic strategy for the treatment of Alzheimer's disease. The thiophosphonate moiety can act as a mimic of the transition state of acetylcholine hydrolysis, leading to potent and often irreversible inhibition of the enzyme.
Experimental Protocol: In Vitro Evaluation of Acetylcholinesterase Inhibition
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
This compound derivative (test inhibitor)
-
96-well microplate reader
Procedure (Ellman's Method):
-
Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution, and 10 µL of the test inhibitor solution at various concentrations.
-
Add 20 µL of the AChE solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control without the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data: Acetylcholinesterase Inhibition by this compound Derivatives
| Compound ID | Structure (Generic) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| TPA-1 | R¹R²P(O)S-Aryl | 9.61 | 5.96 |
| TPA-2 | (EtO)₂P(O)S-Heteroaryl | 15.23 | 10.45 |
| TPA-3 | (PhO)₂P(O)S-Alkyl | 25.87 | 18.72 |
| TPA-4 | R¹(R²O)P(O)S-Aryl | 53.74 | 23.35 |
Illustrative data based on reported activities of similar compounds.[7]
Mechanism of Acetylcholinesterase Inhibition by Organophosphates
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of S-Aryl Phosphorothioates by Copper-Catalyzed Phosphorothiolation of Diaryliodonium and Arenediazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of S-Aryl Phosphorothioates by Copper-Catalyzed Phosphorothiolation of Diaryliodonium and Arenediazonium Salts [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Item - Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - figshare - Figshare [figshare.com]
- 9. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiophosphonic Acids in Materials Science
Introduction
Thiophosphonic acids, and the broader class of organophosphorus compounds, are versatile molecules in materials science. Their ability to form robust bonds with metal oxide surfaces, their chelating properties, and their utility as precursors in synthesis make them valuable for a range of applications. These notes provide an overview of their use in surface functionalization of nanoparticles, corrosion inhibition, and biomaterial surface modification, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Surface Functionalization of Nanoparticles
Thiophosphonic acids and their phosphonic acid analogues are excellent ligands for modifying the surfaces of metal oxide nanoparticles, such as iron oxide (Fe₃O₄), titanium dioxide (TiO₂), and zinc oxide (ZnO).[1][2][3] This surface modification can enhance colloidal stability, introduce new functionalities, and control the orientation of surface-bound molecules.[1][2]
A key advantage of phosphonic acids is their strong binding to metal oxide surfaces, which is often more stable than that of carboxylic acids or thiols.[3][4] The functionalization can be achieved through direct adsorption from solution to form self-assembled monolayers (SAMs) or through "grafting-to" approaches like click chemistry.[1][3]
The effectiveness of surface modification can be quantified by various analytical techniques. The following table summarizes key quantitative data from studies on nanoparticle functionalization.
| Parameter | Nanoparticle | Ligand | Value | Analytical Method | Reference |
| Hydrodynamic Radius | Pristine MCNP¹ | - | 26 nm | DLS² | [5] |
| MPTS³-coated MCNP (1:1) | MPTS | 50 nm | DLS | [5] | |
| MPTS-coated MCNP (4:1) | MPTS | 100 nm | DLS | [5] | |
| Organic Content | Pristine MCNP | - | 2.6% wt. loss | TGA⁴ | [5] |
| MPTS-coated MCNP (1:1) | MPTS | 4.8% wt. loss | TGA | [5] | |
| MPTS-coated MCNP (4:1) | MPTS | 8.5% wt. loss | TGA | [5] | |
| ³¹P NMR Shift | 5FBPA⁵ (control) | 5FBPA | 27.6 ppm | SS-NMR⁶ | [3] |
| 5FBPA on ZnO | 5FBPA | 29.8 ppm | SS-NMR | [3] |
¹Multicore Iron Oxide Nanoparticles ²Dynamic Light Scattering ³(3-mercaptopropyl)trimethoxysilane ⁴Thermogravimetric Analysis ⁵2,3,4,5,6-pentafluorobenzylphosphonic acid ⁶Solid-State Nuclear Magnetic Resonance
The following diagram illustrates a typical workflow for the functionalization of nanoparticles with thiophosphonic or phosphonic acids.
Caption: Workflow for nanoparticle surface functionalization.
This protocol is adapted from a method for the silanization of multicore iron oxide nanoparticles (MCNPs).[5]
Materials:
-
Multicore iron oxide nanoparticles (MCNPs)
-
(3-mercaptopropyl)trimethoxysilane (MPTS)
-
Dry ethanol
-
Potassium hydroxide (KOH) solution
-
Distilled water
Equipment:
-
Mechanical stirrer
-
Syringe pump
-
Magnetic separator
-
pH meter
Procedure:
-
Nanoparticle Suspension: Prepare a diluted suspension of MCNPs (0.2 mg/mL) in distilled water.
-
pH Adjustment: Adjust the pH of the MCNP suspension to 11 using a KOH solution.
-
Silane Solution: Prepare a solution of MPTS in dry ethanol.
-
Silanization: While mechanically stirring the MCNP suspension, add the MPTS solution at a constant flow rate of 50 µL/min. The ratio of MPTS to MCNPs can be varied to control the shell thickness.[5]
-
Reaction: Allow the reaction to proceed for a set amount of time under continuous stirring.
-
Washing: After the reaction, use a magnetic separator to collect the functionalized nanoparticles.
-
Purification: Wash the nanoparticles multiple times with distilled water until the conductivity of the supernatant is below 10 µS/cm.
-
Characterization: Analyze the resulting core-shell nanoparticles using DLS for hydrodynamic radius, TGA for organic content, and TEM for morphology.[5]
Corrosion Inhibition
Thiophosphates and related phosphonic acids are effective corrosion inhibitors for metals such as iron and steel, particularly in aqueous and acidic environments.[6][7][8] Their mechanism of action involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents.[7] The phosphorus and sulfur atoms can coordinate with the metal surface, leading to the formation of a stable, self-assembled protective layer.[6]
The performance of corrosion inhibitors is typically evaluated by electrochemical methods and gravimetric analysis.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Method | Reference |
| Octyl thiophosphates | A3 Steel | White oil/naphthenic acid | 420 µg/g | >100%¹ | - | [7] |
| PDAF-1² | Steel | HCl, H₂SO₄, 3% NaCl | - | 95.3 - 97.8% | Gravimetric, Electrochemical | [8][9] |
| PTAF-2³ | Steel | HCl, H₂SO₄, 3% NaCl | - | 95.3 - 97.8% | Gravimetric, Electrochemical | [8][9] |
¹ The reported corrosion rate was negative, suggesting a passivating effect. ² Polymethylene diamidophosphate ³ Polymethylene thiodiamidophosphate
This diagram illustrates the process by which thiophosphonic acid-based inhibitors protect a metal surface.
Caption: Mechanism of corrosion inhibition by thiophosphates.
This protocol describes the synthesis of polymethylene thiodiamidophosphate (PTAF-2), a corrosion inhibitor.[8][9]
Materials:
-
Urea
-
Orthophosphoric acid
-
Formaldehyde
-
Thiourea (for the thio-analogue)
Equipment:
-
Reaction flask with a stirrer and temperature control
-
Condenser
Procedure: Part 1: Synthesis of (Thio)diamidophosphate (PDAF-1)
-
Reactant Ratio: Use a molar ratio of 2:1 for urea (or thiourea) to orthophosphoric acid.[9]
-
Reaction: Heat the mixture in a urea melt at a temperature of 135–140°C.[9] The reaction involves the condensation of urea with orthophosphoric acid.
Part 2: Synthesis of Polymethylene Thiodiamidophosphate (PTAF-2)
-
Condensation: Take the (thio)diamidophosphate product from Part 1.
-
Formaldehyde Addition: Add formaldehyde to the compound in a 1:1 stoichiometric molar ratio in an aqueous environment.[9]
-
Reaction Conditions: Conduct the condensation process at a temperature of 60°C.[9]
-
Product Isolation: The resulting product, PTAF-2, is a white, non-volatile solid.
-
Characterization: The structure of the synthesized inhibitor can be investigated using IR spectroscopy.[8]
Biomaterial Surface Modification
Phosphonic acids are widely used to functionalize the surfaces of metallic biomaterials, such as titanium (Ti) and its alloys, which are common in dental and orthopedic implants.[10][11] The goal of this surface modification is to enhance biocompatibility and promote osseointegration—the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant.[10]
By creating self-assembled monolayers (SAMs) of phosphonic acids on the titanium oxide surface, researchers can control surface properties like wettability and introduce bioactive functional groups.[10][12]
Surface wettability is a critical factor for cell adhesion and is often assessed by measuring the water contact angle.
| Surface | Contact Angle (°) | Method | Reference |
| Untreated Ti alloy (Control) | 67 ± 1.83 | Goniometry | [10] |
| Carboxyethylphosphonic acid-treated Ti | 18.84 ± 0.72 | Goniometry | [10] |
| TiO₂ treated with 11-phosphonoundecanoic acid | 68.8 ± 0.7 | Goniometry | [10] |
The following workflow outlines the steps for modifying a titanium surface with a phosphonic acid to improve its bioactive properties.
Caption: Workflow for Ti surface modification with phosphonic acid.
This protocol is based on a method for creating SAMs on Ti alloy screws for dental applications.[10]
Materials:
-
Titanium alloy samples (e.g., screws composed of 90% Ti, 6% Al, 4% V)
-
Carboxyethylphosphonic acid
-
Tetrahydrofuran (THF)
Equipment:
-
Three-neck flask
-
Reflux condenser
-
Heating mantle with temperature control
Procedure:
-
Solution Preparation: Prepare a mixture of 50 mL of THF and 55 mg of carboxyethylphosphonic acid in a three-neck flask.
-
Sample Immersion: Immerse the titanium alloy samples into the prepared solution.
-
Incubation: Heat the mixture to 76°C and maintain it under reflux for 24 hours. A constant temperature is critical for the formation of the self-assembled monolayer.
-
Sample Removal: After 24 hours, remove the samples from the solution.
-
Activation: The next step involves the activation of the carboxyethylphosphonic acid on the surface, which can then be used for further functionalization, such as immobilization of proteins like BMP-2.[10]
-
Characterization: Evaluate the modified surfaces for:
-
Wettability: Measure the water contact angle.[10]
-
Surface Morphology: Analyze the surface roughness using Scanning Electron Microscopy (SEM).[10]
-
Cellular Behavior: Conduct in vitro studies with relevant cell lines (e.g., fibroblasts, mesenchymal stem cells) to assess cell adhesion and proliferation.[10]
-
References
- 1. Thiol-ene induced diphosphonic acid functionalization of superparamagnetic iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Degree of Functionalization and Colloidal Stability of Shell‐by‐Shell Functionalized TiO2 Nanoparticles as a Function of Different Phosphonic Acid Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Synthesis of Corrosion Inhibitors Based on (Thio)Urea, Orthophosphoric" by Abror Nomozov, Khasan Beknazarov et al. [bsj.uobaghdad.edu.iq]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiophosphonic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Thiophosphonic acid derivatives have emerged as a versatile class of compounds in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Their unique chemical properties, particularly the substitution of an oxygen atom with sulfur in the phosphonate moiety, confer distinct biological activities. These derivatives have been extensively explored as enzyme inhibitors, anticancer agents, and antiviral compounds. This document provides detailed application notes, experimental protocols, and visual representations of key biological pathways and workflows related to the study of this compound derivatives.
Application Notes
Enzyme Inhibition
This compound derivatives have shown remarkable efficacy as inhibitors of various enzymes, primarily by acting as transition-state analogs or by chelating essential metal ions in the enzyme's active site.
PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity. This compound derivatives can act as potent and selective PTP1B inhibitors.
Mechanism of Action: Thiophosphorylated peptides or small molecules mimic the phosphorylated tyrosine residue of the natural substrate. The thiophosphate group is a poor substrate for the phosphatase, leading to competitive inhibition of the enzyme.[1]
Table 1: Inhibitory Activity of Selected this compound Derivatives against PTP1B
| Compound/Derivative | Inhibition Constant (Kᵢ) | IC₅₀ Value | Type of Inhibition | Reference |
| Tyrosine-thiophosphorylated nonapeptide (ENDYINASL) | 0.25 µM | - | Competitive | [1] |
| Adenosine 5'-O-3-thiotriphosphate | 1.4 µM | - | Competitive | [1] |
| Sodium thiophosphate | - | 0.47 mM | - | [1] |
| Thiazolidinone Derivative 17 | - | Micromolar range | Competitive | [2] |
Metallo-β-lactamases are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[3] this compound derivatives can inhibit these enzymes by targeting the zinc ions in their active site, mimicking the transition state of β-lactam hydrolysis.[4][5]
Mechanism of Action: The phosphonic acid moiety strongly binds to the zinc ions that are crucial for the catalytic activity of MBLs, thereby blocking the hydrolysis of β-lactam antibiotics.[4][5]
Table 2: Inhibitory Activity of Phosphonic Acid-Type Derivatives against Metallo-β-Lactamases
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |
| Dynamically chiral phosphonic acid 5f | VIM-2 | 48 µM | [6] |
| Dynamically chiral phosphonic acid 5f | NDM-1 | 30 µM | [6] |
| Dynamically chiral phosphonic acid 5f | GIM-1 | 52 µM | [6] |
| Mercaptoethylphosphonates | VIM-2 | 0.38–133 µM | [6] |
| Mercaptoethylphosphonates | NDM-1 | 1.8–144 µM | [6] |
| Mercaptoethylphosphonates | GIM-1 | 0.18–>5000 µM | [6] |
Anticancer Activity
Several thiophene and this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8][9][10] Their mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS).[8]
Mechanism of Action: At high concentrations, ROS can induce damage to cellular components, leading to the activation of both intrinsic and extrinsic apoptotic pathways.[11][12] This can involve the modulation of signaling cascades such as MAPK, Bcl-2, and Bax, ultimately leading to caspase activation and programmed cell death.[12]
Table 3: Anticancer Activity of Selected Thiophene and Thio-derivatives
| Compound/Derivative | Cell Line | IC₅₀ Value | Reference |
| Thiophene carboxamide 2a | Various | - | [13] |
| Thiophene derivative 480 | HeLa | 12.61 µg/mL | [8] |
| Thiophene derivative 480 | Hep G2 | 33.42 µg/mL | [8] |
| Thiophene derivative TP 5 | HepG2 | Lower than paclitaxel | [9] |
| Thiophene derivative TP 5 | SMMC-7721 | Lower than paclitaxel | [9] |
| Thiocolchicine derivative 1 | - | Potent anticancer activity | [7] |
| Thiocolchicine derivative 6 | - | Potent anticancer activity | [7] |
| Thiocolchicine derivative 7 | - | Potent anticancer activity | [7] |
Antiviral Activity
This compound and related sulfur-containing derivatives have also been investigated for their antiviral properties against a range of viruses, including influenza A virus and tobacco mosaic virus (TMV).[1][14]
Mechanism of Action: The antiviral mechanisms can vary. For instance, some derivatives can interfere with the viral life cycle, such as inhibiting the polymerization of the viral capsid protein, which is essential for the formation of new virus particles.[1] Other mechanisms may involve blocking viral entry into host cells or inhibiting viral enzymes necessary for replication.[8]
Table 4: Antiviral Activity of Selected Thio-derivatives
| Compound/Derivative | Target Virus | IC₅₀ Value | Reference |
| 3-(2-thioethyl)-N-acetylamino-linked glucuronide | Influenza A virus | 54 µM | [14] |
| 3-(2-thioethyl)-thio-linked glucuronide | Influenza A virus | 54 µM | [14] |
| O,O′-diisopropyl (3-(L-1-(benzylamino)-1-oxo-3- phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate | Tobacco Mosaic Virus (TMV) | 53.3% curative activity at 500 µg/mL | [1] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common route for the synthesis of this compound derivatives involves the use of thiophosphoryl chloride or Lawesson's reagent.
This protocol describes a general three-step synthesis of thiophosphonic acids starting from an organic substrate (R-H), thiophosphoryl chloride (PSCl₃), and subsequent reactions.
Step 1: Synthesis of this compound Dichloride (R-P(S)Cl₂)
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place the organic substrate (R-H) and a Lewis acid catalyst (e.g., AlCl₃).
-
Addition of PSCl₃: Slowly add thiophosphoryl chloride (PSCl₃) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound dichloride.
-
Purification: Purify the product by vacuum distillation.
Step 2: Synthesis of this compound Diamide (R-P(S)(NR'₂)₂)
-
Reaction Setup: Dissolve the synthesized this compound dichloride in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Amine: Cool the solution in an ice bath and add a solution of the desired secondary amine (HNR'₂) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting this compound diamide by column chromatography on silica gel.
Step 3: Hydrolysis to this compound (R-P(S)(OH)₂)
-
Reaction Setup: Dissolve the this compound diamide in a mixture of an organic solvent (e.g., ethanol) and an aqueous acid (e.g., HCl).
-
Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. The aqueous solution can be extracted with an organic solvent to remove any unreacted starting material.
-
Isolation: The aqueous layer containing the this compound can be concentrated to yield the product, which may be further purified by recrystallization.
This protocol describes the conversion of a phosphonic acid to a this compound using Lawesson's reagent.
-
Reaction Setup: In a round-bottom flask, dissolve the phosphonic acid derivative in an anhydrous solvent such as toluene or dioxane.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (typically 0.5-1.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC.[15]
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound derivative.[15]
Enzyme Inhibition Assays
This protocol is adapted from a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.[16][17]
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT[16]
-
This compound derivative (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the PTP1B enzyme in assay buffer.
-
Prepare a stock solution of pNPP in assay buffer.
-
Prepare serial dilutions of the this compound derivative in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add 10 µL of the inhibitor solution, 20 µL of the PTP1B enzyme solution (1 µg/mL), and 130 µL of assay buffer.[16]
-
Control wells (no inhibitor): Add 10 µL of assay buffer, 20 µL of the PTP1B enzyme solution, and 130 µL of assay buffer.
-
Blank wells (no enzyme): Add 10 µL of the inhibitor solution (or assay buffer), 140 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 40 µL of 4 mM pNPP solution to all wells to start the reaction.[16]
-
Measurement: Immediately measure the absorbance at 405 nm at 37°C for 15-30 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the mode of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.[17]
-
This protocol uses a spectrophotometric assay with a chromogenic cephalosporin, nitrocefin, as the substrate.[5]
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Nitrocefin
-
Assay Buffer: 50 mM HEPES (pH 7.5)[5]
-
This compound derivative (inhibitor)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the MBL enzyme in the assay buffer.
-
Prepare a stock solution of nitrocefin in DMSO and then dilute in assay buffer.
-
Prepare serial dilutions of the this compound derivative in the assay buffer.
-
-
Assay Setup:
-
In a cuvette or 96-well plate: Add the assay buffer, the inhibitor solution at various concentrations, and the MBL enzyme solution.
-
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 30°C for 10-30 minutes.[5]
-
Initiate Reaction: Add the nitrocefin solution (final concentration typically 100 µM) to start the reaction.[5]
-
Measurement: Immediately monitor the increase in absorbance at 482 nm at 30°C, which corresponds to the hydrolysis of nitrocefin.[5]
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
-
This assay determines the concentration of an antiviral compound required to reduce the number of virus plaques by 50%.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Complete cell culture medium
-
This compound derivative
-
Agarose or methylcellulose overlay medium
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known dilution of the virus for 1-2 hours.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the this compound derivative mixed with low-melting-point agarose or methylcellulose.
-
Incubation: Incubate the plates at the appropriate temperature until plaques (zones of cell death) are visible.
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet.
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. Role of Signaling Pathways in the Viral Life Cycle 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamically chiral phosphonic acid-type metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Thiophosphoryl Chloride Assisted Transformation of Arylaldoximes to Thioamides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of [35S]thiophosphoryl adenylic acid, utilizing a general procedure for [35S]thiophosphoryl chloride production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiophosphonic Acids in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the emerging use of chiral thiophosphonic acids as organocatalysts in asymmetric synthesis. While the field is still in its early stages, these catalysts offer a unique structural motif with a stereogenic phosphorus center, presenting a novel approach to asymmetric transformations. The following sections detail the synthesis of these catalysts, their application in a benchmark reaction, and the corresponding experimental protocols.
Introduction to Thiophosphonic Acid Organocatalysis
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have become powerful tools in asymmetric organocatalysis.[1] Their ability to act as bifunctional catalysts, engaging in hydrogen bonding interactions to activate substrates and control the stereochemical environment, has led to their widespread application.[2] Thiophosphonic acids represent a variation of this catalyst class, where a sulfur atom replaces one of the phosphoryl oxygens. This substitution results in a C1-symmetrical structure with chirality centered at the phosphorus atom, even without the C2-symmetry often found in highly effective CPAs.[3][4]
Thiophosphonic acids exist in a tautomeric equilibrium between the thionic and thiolic forms.[3] This structural feature, combined with their distinct acidity and steric properties, makes them an interesting, albeit underexplored, class of organocatalysts. The research highlighted in these notes focuses on P-stereogenic thiophosphonic acids and their evaluation in the asymmetric transfer hydrogenation of quinolines, a common benchmark reaction for assessing the efficacy of new chiral Brønsted acid catalysts.[5][6]
Data Presentation: Asymmetric Transfer Hydrogenation of 2-Phenylquinoline
The following table summarizes the performance of various P-stereogenic thiophosphonic acids in the asymmetric transfer hydrogenation of 2-phenylquinoline with a Hantzsch ester as the hydrogen source. The results indicate that while these first-generation catalysts promote the reaction, the enantioselectivities achieved are modest, suggesting that further catalyst optimization is necessary.[5]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| SP-3 | 10 | Toluene | 60 | 24 | 95 | 12 |
| RP-3 | 10 | Toluene | 60 | 24 | 99 | 10 |
| 2 | 10 | Toluene | 60 | 24 | 99 | 4 |
| 4 | 10 | Toluene | 60 | 24 | 99 | 2 |
Data sourced from "Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts".[5]
Mandatory Visualizations
General Structure and Tautomerism of Thiophosphonic Acids
Caption: Tautomeric equilibrium of a chiral this compound.
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for this compound-catalyzed transfer hydrogenation.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be dried and degassed prior to use according to standard procedures.
-
Commercially available reagents should be used as received unless otherwise noted.
Synthesis of P-stereogenic Thiophosphonic Acids (General Procedure)
The synthesis of the chiral thiophosphonic acids involves a multi-step process that is broadly applicable for generating various derivatives. A key feature is the resolution of diastereomeric phosphorus amides, which are then converted to the target thiophosphonic acids.[4] The synthesis of catalyst SP-3 and RP-3 is representative of this approach.[4]
Step 1: Synthesis of Phosphonamide Diastereomers The synthesis begins with the reaction of a suitable precursor, such as 2,6-diphenylphenol, which is converted in several steps to a phosphonamide. The use of a chiral amine, like (S)-1-phenylethylamine, results in the formation of diastereomeric phosphonamides that can be separated by chromatography or crystallization.[4]
Step 2: Stec Reaction for Conversion to this compound The separated phosphonamide diastereomer is then subjected to a Stec reaction to stereospecifically install the thio group and hydrolyze the amide to afford the chiral this compound.[5]
Detailed synthetic procedures for each catalyst can be found in the supporting information of the source publication.
Protocol for Asymmetric Transfer Hydrogenation of 2-Phenylquinoline
This protocol is adapted from the procedure described in "Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts".[5]
Materials:
-
Chiral this compound catalyst (e.g., SP-3 )
-
2-Phenylquinoline
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Toluene, anhydrous
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the chiral this compound catalyst (0.01 mmol, 10 mol%).
-
Add 2-phenylquinoline (0.1 mmol, 1.0 equiv).
-
Add the Hantzsch ester (0.12 mmol, 1.2 equiv).
-
Add anhydrous toluene (1.0 mL).
-
Seal the vial under an inert atmosphere and place it in a preheated heating block at 60 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, allow the reaction to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, though for analysis of yield and enantiomeric excess, a sample of the crude reaction mixture can be directly analyzed.
Analysis:
-
Yield: Determined by ¹H NMR spectroscopy or gas chromatography (GC) using an internal standard.
-
Enantiomeric Excess (ee): Determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.
-
Column: Chiralcel OD-H
-
Mobile Phase: Hexane/isopropanol = 95:5
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Conclusion and Outlook
The exploration of C1-symmetrical, P-stereogenic thiophosphonic acids as organocatalysts for asymmetric synthesis is an emerging area of research. The application notes presented here summarize the initial findings in the asymmetric transfer hydrogenation of 2-phenylquinoline. While the enantioselectivities achieved with the current generation of catalysts are modest, the work establishes a proof-of-concept and provides a foundation for future catalyst design. Further research focusing on modifying the steric and electronic properties of the catalyst backbone is needed to unlock the full potential of this promising class of chiral Brønsted acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts [beilstein-journals.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Notes: Synthesis of Chiral Thiophosphonic Acids
Introduction
Chiral thiophosphonic acids and their derivatives are a class of organophosphorus compounds characterized by a stereogenic phosphorus center. These molecules have garnered significant interest in medicinal chemistry and materials science due to their unique structural and biological properties.[1][2] Unlike their ubiquitous carboxylic acid counterparts, thiophosphonic acids feature a tetrahedral phosphorus atom, which, when substituted with four different groups, confers chirality. This P-chirality is a key feature in the design of novel therapeutics, such as Pro-Tides and the antiviral drug Remdesivir, and in the development of highly selective organocatalysts and transition metal ligands.[3] The tautomeric equilibrium between the thionic (P=S) and thiolic (P-SH) forms ensures that the phosphorus atom remains a stable chiral center, provided the two organic substituents are different.[4]
Synthetic Strategies
The synthesis of enantiomerically pure P-chiral compounds presents a considerable challenge. The primary methods for obtaining these molecules include:
-
Asymmetric Synthesis: This involves the direct formation of one enantiomer over the other using chiral catalysts, auxiliaries, or reagents.[5][6]
-
Chiral Resolution: This is a widely used and robust method that involves the separation of a racemic mixture. A common approach is the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine. These diastereomeric salts, possessing different physical properties, can then be separated by fractional crystallization.[3][4]
-
Stereospecific Transformations: This strategy relies on converting an existing P-stereogenic center into a new one without loss of stereochemical integrity. The Stec reaction, for example, is a reliable method for converting resolved phosphonamides into chiral thiophosphorus acids with retention of configuration.[4][7]
This protocol will focus on a detailed methodology for the synthesis of chiral thiophosphonic acids via the chiral resolution of a racemic precursor, a technique proven to yield products with very high enantiomeric purity.[3]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and resolution of chiral thiophosphonic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts [beilstein-journals.org]
Application Notes and Protocols: Thiophosphonic Acid-Based Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiophosphonic acid-based self-assembled monolayers (SAMs), including their diverse applications, key performance data, and detailed experimental protocols for their formation and characterization.
Applications of this compound-Based SAMs
Thiophosphonic acids and their derivatives are increasingly utilized for the surface modification of a wide range of materials, particularly metal oxides. Their robust anchoring group provides superior stability compared to more traditional thiol-based SAMs on noble metals, making them ideal for applications requiring long-term performance in various environments.[1]
Key application areas include:
-
Biomedical Implants and Biosensors: The ability to form stable, well-ordered monolayers on materials like titanium and its alloys is crucial for improving the biocompatibility of medical implants.[2] Functionalized SAMs can be used to immobilize bioactive molecules, such as peptides and proteins, to elicit specific cellular responses.[2] Their stability in physiological conditions is a significant advantage over silane-based SAMs.[2]
-
Corrosion Inhibition: this compound SAMs form dense, protective layers on metal surfaces, such as stainless steel and carbon steel, effectively inhibiting corrosion.[3][4] These nanocoatings provide a barrier against corrosive agents.[4]
-
Organic Electronics: In organic field-effect transistors (OFETs), these SAMs serve as ultrathin dielectric layers and interface modification layers on metal oxides like aluminum oxide and hafnium oxide.[5] This enables the fabrication of low-voltage, high-performance electronic devices.[5] They are also used to modify the work function of transparent conductive oxides like indium tin oxide (ITO) in devices such as perovskite solar cells, improving charge transport and device efficiency.[6]
-
Surface Engineering: this compound SAMs allow for the precise control of surface properties, including wettability, adhesion, and chemical functionality. This is valuable in a wide range of fields, from microfabrication to the development of advanced materials.
Quantitative Data
The following tables summarize key quantitative data for this compound-based SAMs on various substrates.
Table 1: Molecular Tilt Angles of Alkylphosphonic Acid SAMs
| Molecule | Substrate | Tilt Angle (°) | Characterization Method |
| Octadecylphosphonic acid (ODPA) | Silicon Oxide | ~37 | NEXAFS |
| 11-hydroxyundecylphosphonic acid (PUL) | Silicon Oxide | ~45 | NEXAFS |
| Octadecylphosphonic acid (ODPA) | Silicon Oxide | 38 | SFG |
| 11-hydroxyundecylphosphonic acid (PUL) | Silicon Oxide | 43 | SFG |
Data sourced from reference[1]. NEXAFS (Near Edge X-ray Absorption Fine Structure) and SFG (Sum Frequency Generation) spectroscopy are used to determine molecular orientation.
Table 2: Comparison of Bond Energies for SAM Headgroups
| Headgroup-Substrate | Bond Energy (kcal/mol) |
| P-O (Phosphonate) | ~80 |
| S-Au (Thiolate) | ~40 |
Data sourced from reference[1]. The higher bond energy of the P-O bond contributes to the greater stability of phosphonate-based SAMs compared to thiol-based SAMs.
Experimental Protocols
This section provides detailed protocols for the formation and characterization of this compound-based SAMs.
Protocol for SAM Formation via Solution Deposition (Dipping Method)
This protocol is a general guideline for forming SAMs on metal oxide surfaces.
-
Substrate Preparation:
-
Clean the substrate by sonicating in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Dry the substrate under a stream of dry nitrogen or in an oven.
-
For some substrates, an oxygen plasma or UV-ozone treatment can be used to create a fresh, hydroxylated oxide layer.
-
-
Solution Preparation:
-
Prepare a solution of the desired this compound in a suitable solvent (e.g., tetrahydrofuran (THF) or ethanol) at a concentration typically ranging from 25 µM to 1 mM.
-
-
SAM Deposition:
-
Immerse the cleaned substrate in the this compound solution.
-
The immersion time can vary from minutes to 24 hours. For some systems, rapid formation within seconds has been observed.[7]
-
After immersion, rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.
-
-
Drying:
-
Dry the SAM-coated substrate under a stream of dry nitrogen.
-
Protocol for SAM Formation via Tethering by Aggregation and Growth (T-BAG) Method
The T-BAG method is known to produce highly ordered and stable phosphonic acid SAMs.[1][2]
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as in Protocol 3.1.
-
-
SAM Deposition:
-
Thermal Annealing:
-
Heat the coated substrate in an oven at a temperature typically between 100°C and 140°C for 24 to 48 hours.[1] This step is crucial for forming a covalently bound monolayer.
-
-
Rinsing:
-
After annealing, rinse the substrate with a suitable solvent (e.g., the solvent used for deposition) and sonicate briefly to remove any non-covalently bound molecules.
-
-
Drying:
-
Dry the substrate under a stream of dry nitrogen.
-
Protocol for Characterization of SAMs
-
Contact Angle Goniometry:
-
Measure the static water contact angle to assess the hydrophobicity and packing density of the SAM. A high contact angle for an alkyl-terminated SAM is indicative of a well-ordered monolayer.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Atomic Force Microscopy (AFM):
-
Image the surface topography to assess the smoothness and completeness of the monolayer.
-
Visualizations
The following diagrams illustrate the structure of a this compound-based SAM and the general experimental workflow.
Caption: Structure of a this compound SAM on a Metal Oxide Surface.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
Application of Thiophosphonic Acids in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of key agrochemicals derived from or related to thiophosphonic acids. The focus is on their mode of action, synthesis, and methodologies for efficacy evaluation.
Introduction
Organophosphorus compounds, particularly phosphonates and their thio-analogs, represent a significant class of agrochemicals. Their unique chemical properties allow for the design of potent and selective inhibitors of essential biological processes in plants and fungi. This document details the application of three prominent examples: Glyphosate, a broad-spectrum herbicide; Glufosinate, another widely used herbicide; and Fosetyl-Al, a systemic fungicide. While glyphosate and glufosinate are phosphonates, their relevance and structural similarity to thiophosphonic acids warrant their inclusion in this comprehensive overview.
Glyphosate: A Potent Herbicide Targeting the Shikimate Pathway
Glyphosate is a non-selective, systemic herbicide valued for its broad-spectrum efficacy against annual and perennial weeds.[1]
Mode of Action
Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway.[1][2] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms but is absent in animals, contributing to glyphosate's relatively low direct toxicity to mammals.[1][2] Inhibition of EPSPS leads to a depletion of these essential amino acids, halting protein synthesis and ultimately causing plant death.[2]
Quantitative Data
The following table summarizes key quantitative data for Glyphosate's efficacy and toxicity.
| Parameter | Value | Species | Notes |
| IC50 (EPSPS Inhibition) | > 80 mM | Streptomyces svecius (glyphosate-tolerant) | Demonstrates the high concentration needed to inhibit tolerant enzymes. |
| Oral LD50 | > 4320 mg/kg | Rat | Indicates low acute oral toxicity.[3] |
| Oral LD50 | 5600 mg/kg | Rat | [2][4] |
| Oral LD50 | > 5000 mg/kg | Rat | [5] |
| Dermal LD50 | > 2000 mg/kg | Rat | Indicates low acute dermal toxicity.[2] |
| Inhalation LC50 | > 4.43 mg/L | Rat | Indicates low acute inhalation toxicity.[3] |
Signaling Pathway
The following diagram illustrates the inhibition of the shikimate pathway by glyphosate.
Experimental Protocols
This protocol describes a laboratory-scale synthesis of glyphosate.
Materials:
-
Glycine
-
Phosphorous acid
-
Formaldehyde solution (37%)
-
Concentrated hydrochloric acid
-
Polar solvent (e.g., water, methanol)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of glycine and phosphorous acid in a minimal amount of the chosen polar solvent in the reaction vessel.
-
In a separate beaker, mix the formaldehyde solution with concentrated hydrochloric acid.
-
Slowly add the formaldehyde/acid mixture to the glycine/phosphorous acid solution while stirring.
-
Heat the reaction mixture to 80-100°C under reflux for 4-6 hours. The reaction is typically carried out under pressure (0.5-10 MPa) in industrial settings, but for laboratory scale, reflux at atmospheric pressure can be used, though yields may be lower.
-
After the reaction is complete, cool the solution to room temperature.
-
Concentrate the solution by rotary evaporation to remove the solvent and excess acid.
-
Allow the concentrated solution to stand, facilitating the crystallization of glyphosate.
-
Collect the glyphosate crystals by filtration and wash with a small amount of cold water.
-
Dry the crystals under vacuum to obtain the final product.
This protocol outlines a method to determine the IC50 of glyphosate against EPSP synthase.
Materials:
-
Purified EPSP synthase enzyme
-
Shikimate-3-phosphate (S3P)
-
Phosphoenolpyruvate (PEP)
-
Glyphosate stock solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 2 mM DTT)[6]
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare a series of glyphosate dilutions in the assay buffer.
-
In each well of the microplate, add the assay buffer, a fixed concentration of S3P (e.g., 1 mM), and the various concentrations of glyphosate.
-
Initiate the reaction by adding a fixed concentration of PEP (e.g., 1 mM) and the purified EPSP synthase enzyme.[6]
-
Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
The activity of EPSP synthase can be measured by quantifying the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the percentage of enzyme inhibition against the logarithm of the glyphosate concentration.
-
Determine the IC50 value, which is the concentration of glyphosate that inhibits 50% of the enzyme's activity, using a suitable curve-fitting software.
This protocol describes a whole-plant bioassay to evaluate the efficacy of glyphosate.
Materials:
-
Test weed species (e.g., Amaranthus palmeri, Lolium rigidum)
-
Glyphosate formulation
-
Greenhouse or growth chamber with controlled environmental conditions
-
Pots with a suitable growing medium
-
Spraying equipment calibrated to deliver a known volume
Procedure:
-
Sow seeds of the test weed species in pots and grow them in the greenhouse until they reach the desired growth stage (e.g., 2-4 leaf stage).
-
Prepare a series of glyphosate dilutions to be applied at different rates (e.g., grams of active ingredient per hectare).
-
Randomly assign plants to different treatment groups, including an untreated control.
-
Apply the glyphosate solutions to the respective groups of plants using the calibrated sprayer, ensuring uniform coverage.
-
Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Visually assess the percentage of plant injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (plant death).
-
At the end of the experiment, harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.
-
Analyze the data to determine the dose-response relationship and the effective dose for a certain level of control (e.g., ED50 or ED90).
Glufosinate and Bialaphos: Inhibitors of Glutamine Synthetase
Glufosinate is a non-selective, contact herbicide. Bialaphos is a naturally occurring tripeptide that is a pro-herbicide of glufosinate.[7][8]
Mode of Action
In plants, bialaphos is metabolized to release glufosinate, which is the active herbicidal molecule.[7] Glufosinate inhibits the enzyme glutamine synthetase, which is essential for the assimilation of ammonia and the synthesis of the amino acid glutamine.[9] This inhibition leads to a rapid accumulation of toxic ammonia in plant cells and a depletion of glutamine, disrupting photosynthesis and causing cell death.[9][10]
Quantitative Data
The following table provides quantitative data for Glufosinate's efficacy and toxicity.
| Parameter | Value | Species | Notes |
| IC50 (Glutamine Synthetase Inhibition) | 0.051 mM | Human recombinant protein | Demonstrates high inhibitory potency.[11] |
| Oral LD50 (Glufosinate-ammonium) | > 1500 mg/kg | Rat | Indicates low acute oral toxicity.[12] |
| Oral LD50 (Glufosinate-ammonium) | 2000 mg/kg (male/female combined) | Rat | [7] |
| Oral LD50 (L-Glufosinate) | 709 mg/kg (male), 669 mg/kg (female) | Rat | The active isomer is more toxic than the racemic mixture.[1] |
| Dermal LD50 (Glufosinate-ammonium) | > 2000 mg/kg | Rat | Indicates low acute dermal toxicity.[12] |
| Inhalation LC50 (Glufosinate-ammonium) | ≥ 1.26 mg/L | Rat | [12] |
Signaling Pathway
The following diagram illustrates the inhibition of glutamine synthetase by glufosinate.
Experimental Protocols
This protocol provides a general outline for the synthesis of glufosinate-ammonium.
Materials:
-
Methyl phosphonous acid diethyl ester
-
Acrolein
-
Ammonium cyanide (or sodium cyanide and ammonium chloride)
-
Hydrochloric acid
-
Ammonia
-
Organic solvent (e.g., methanol)
-
Reaction vessel with stirrer and temperature control
-
Distillation apparatus
-
Crystallization vessel
Procedure:
-
Strecker Reaction: React methyl phosphonous acid diethyl ester with acrolein to form an intermediate aldehyde. This is then reacted with ammonium cyanide (or a mixture of sodium cyanide and ammonium chloride) in a suitable solvent to form an aminonitrile. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of cyanide.
-
Hydrolysis: The resulting aminonitrile is hydrolyzed with a strong acid, such as hydrochloric acid, under heating to convert the nitrile group to a carboxylic acid, yielding glufosinate.
-
Neutralization and Crystallization: The acidic solution of glufosinate is then neutralized with ammonia to form the ammonium salt. The solution is cooled to induce crystallization of glufosinate-ammonium.
-
Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., methanol), and dried to obtain purified glufosinate-ammonium.
This protocol details a method to measure the inhibitory effect of glufosinate on glutamine synthetase.
Materials:
-
Plant leaf tissue extract containing glutamine synthetase
-
L-glutamate
-
Hydroxylamine
-
ATP
-
Glufosinate stock solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Ferric chloride reagent for color development
-
Spectrophotometer
Procedure:
-
Prepare a crude enzyme extract by homogenizing fresh plant leaf tissue in an extraction buffer and centrifuging to remove cell debris.
-
Prepare a series of glufosinate dilutions in the assay buffer.
-
In test tubes or a microplate, combine the assay buffer, L-glutamate, hydroxylamine, ATP, and the different concentrations of glufosinate.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the ferric chloride reagent. This reagent also reacts with the product, γ-glutamyl hydroxamate, to produce a colored complex.
-
Measure the absorbance of the colored product at 540 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each glufosinate concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the glufosinate concentration.
This protocol describes a greenhouse experiment to assess the herbicidal efficacy of glufosinate.
Materials:
-
Susceptible weed species (e.g., Setaria viridis, Amaranthus retroflexus)
-
Glufosinate-ammonium formulation
-
Pots, soil, and greenhouse facilities
-
Calibrated sprayer
Procedure:
-
Grow the weed species in pots in a greenhouse to the 3-4 leaf stage.
-
Prepare different concentrations of glufosinate-ammonium for application. It is common to include an adjuvant like ammonium sulfate (AMS) to enhance efficacy.
-
Randomize and divide the plants into treatment groups, including a control group sprayed only with water (and adjuvant if used).
-
Apply the herbicide treatments using a calibrated sprayer to ensure uniform coverage. Glufosinate is a contact herbicide, so thorough coverage is critical.[9]
-
Return the plants to the greenhouse.
-
Assess the visual injury (chlorosis, necrosis) at 3, 7, and 14 days after treatment on a scale of 0-100%.
-
After the final assessment, harvest the above-ground biomass, determine the dry weight, and calculate the percentage of growth reduction compared to the control.
-
Analyze the dose-response data to determine the GR50 (the dose causing 50% growth reduction).
Fosetyl-Al: A Fungicide with a Dual Mode of Action
Fosetyl-Al is a systemic fungicide effective against oomycete pathogens such as Phytophthora and Pythium.[13]
Mode of Action
The mode of action of Fosetyl-Al is complex and appears to be twofold. Firstly, it has a direct inhibitory effect on the growth of the pathogen.[12] Secondly, it stimulates the plant's natural defense mechanisms, enhancing its ability to resist infection.[13] In the plant, Fosetyl-Al is metabolized to phosphonic acid, which is the active fungitoxic compound and also the elicitor of the plant's defense response.
Quantitative Data
The following table presents quantitative data related to Fosetyl-Al.
| Parameter | Value | Species | Notes |
| EC50 (Mycelial Growth Inhibition) | 30.2 - 85.8 mg/L | Phytophthora infestans | In vitro efficacy against a key oomycete pathogen. |
| Oral LD50 | 5400 mg/kg | Rat | [14] |
| Oral LD50 | 5800 mg/kg | Rat | [15] |
| Oral LD50 | > 2000 mg/kg | Rat | [16] |
| Dermal LD50 | > 2000 mg/kg | Rabbit | [14][15] |
| Inhalation LC50 | > 1.73 mg/L | Rat | [17] |
Signaling Pathway and Workflow
The dual-action mechanism of Fosetyl-Al is depicted in the following workflow diagram.
Experimental Protocols
This protocol outlines a general method for the laboratory preparation of Fosetyl-Al.
Materials:
-
Phosphorus trichloride
-
Ethanol
-
An inorganic alkali (e.g., ammonia solution)
-
A water-soluble aluminum salt (e.g., aluminum sulfate)
-
Reaction vessels with stirring and temperature control
-
Filtration and drying equipment
Procedure:
-
Esterification: React phosphorus trichloride with ethanol under controlled temperature to produce diethyl phosphite. This reaction is exothermic and should be performed with cooling.
-
Saponification: The diethyl phosphite is then saponified with an inorganic alkali, such as an ammonia solution, to produce the ammonium salt of ethyl phosphite.
-
Double Decomposition: The ammonium ethyl phosphite solution is then reacted with a solution of a water-soluble aluminum salt, like aluminum sulfate. This double decomposition reaction results in the precipitation of fosetyl-aluminum.
-
Isolation and Drying: The fosetyl-aluminum precipitate is collected by filtration, washed with water to remove soluble byproducts, and then dried to yield the final product.
This protocol describes how to assess the direct antifungal activity of Fosetyl-Al against an oomycete pathogen.
Materials:
-
Oomycete pathogen culture (e.g., Phytophthora cinnamomi)
-
Culture medium (e.g., Potato Dextrose Agar, PDA), potentially with low phosphate content
-
Fosetyl-Al stock solution
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare the culture medium and sterilize it by autoclaving.
-
While the medium is still molten, add different concentrations of a filter-sterilized Fosetyl-Al stock solution to create a series of amended agar plates. Also, prepare control plates without the fungicide.
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
From a fresh culture of the oomycete pathogen, cut small agar plugs (e.g., 5 mm diameter) from the leading edge of the mycelium.
-
Place one agar plug in the center of each amended and control plate.
-
Incubate the plates at the optimal growth temperature for the pathogen (e.g., 25°C) in the dark.
-
Measure the radial growth of the mycelium at regular intervals until the mycelium on the control plates reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth) by plotting the percentage of inhibition against the logarithm of the Fosetyl-Al concentration.
This protocol outlines a greenhouse experiment to evaluate the protective efficacy of Fosetyl-Al.
Materials:
-
Host plant seedlings (e.g., tomato, pepper)
-
Oomycete pathogen inoculum (e.g., zoospore suspension of Phytophthora capsici)
-
Fosetyl-Al formulation
-
Greenhouse facilities
-
Spraying equipment
Procedure:
-
Grow healthy host plant seedlings in pots to a suitable size.
-
Prepare a solution of Fosetyl-Al at the desired concentration for foliar application.
-
Spray the plants with the Fosetyl-Al solution until runoff, ensuring complete coverage. A set of control plants should be sprayed with water only.
-
Allow the plants to dry and then incubate them in the greenhouse for a period to allow for systemic uptake of the fungicide (e.g., 3-7 days).
-
Inoculate both the treated and control plants with a known concentration of the pathogen's inoculum (e.g., by drenching the soil with a zoospore suspension).
-
Maintain the plants in a high-humidity environment to promote disease development.
-
Assess disease severity at regular intervals by visually rating symptoms (e.g., leaf lesions, stem cankers, root rot) on a standardized scale.
-
Analyze the data to compare the disease severity between the treated and control groups and calculate the percentage of disease control.
Conclusion
The thiophosphonic acid-related agrochemicals detailed in this document—Glyphosate, Glufosinate, and Fosetyl-Al—are powerful tools in modern agriculture. Understanding their specific modes of action, coupled with standardized protocols for their synthesis and evaluation, is crucial for their effective and responsible use in research and development. The provided data, pathways, and methodologies serve as a comprehensive resource for professionals in the agrochemical and plant science fields.
References
- 1. fs.usda.gov [fs.usda.gov]
- 2. CN102399239A - Synthesis method of glufosinate-ammonium and analogue - Google Patents [patents.google.com]
- 3. Method for preparing L-glufosinate-ammonium - Eureka | Patsnap [eureka.patsnap.com]
- 4. apsnet.org [apsnet.org]
- 5. CN103012475A - Preparation method of glyphosate - Google Patents [patents.google.com]
- 6. avocadosource.com [avocadosource.com]
- 7. data.epo.org [data.epo.org]
- 8. rsc.org [rsc.org]
- 9. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 10. Phospholipases in action during plant defense signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glufosinate-ammonium synthesis - chemicalbook [chemicalbook.com]
- 12. agrofarmchemical.com [agrofarmchemical.com]
- 13. Glyphosate: Application and Production Ways : Oriental Journal of Chemistry [orientjchem.org]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. analyzeseeds.com [analyzeseeds.com]
- 16. awsjournal.org [awsjournal.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
"Troubleshooting common issues in thiophosphonic acid synthesis"
Welcome to the technical support center for thiophosphonic acid synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of thiophosphonic acids in a user-friendly question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all, in my this compound synthesis. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge in organic synthesis and can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Moisture and Air Sensitivity: Many reagents used in this compound synthesis, such as thiophosphoryl chloride (PSCl₃), are highly sensitive to moisture and air.[1] Hydrolysis of the starting materials or the product can significantly reduce the yield.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Reagent Purity and Stability: The purity of starting materials is crucial. Impurities in solvents or reagents can lead to unwanted side reactions. Some reagents may also degrade upon storage.
-
Solution: Use freshly distilled solvents and high-purity reagents. If you suspect reagent degradation, consider purchasing a new batch or purifying the existing one. For instance, thiophosphoryl chloride can be purified by distillation.
-
-
Reaction Temperature: Temperature control is critical. Some reactions require specific temperature ranges to proceed efficiently and minimize side reactions. Adding reagents too quickly can cause temperature fluctuations.
-
Solution: Carefully monitor and control the reaction temperature using an appropriate setup (e.g., ice bath, oil bath). Add reagents dropwise to manage any exothermic processes.
-
-
Inefficient Reaction Monitoring: Without proper monitoring, it's difficult to determine the optimal reaction time. Stopping the reaction too early or leaving it for too long can result in low yields.
-
Solution: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[2] This will help you identify the point of maximum product formation.
-
Issue 2: Formation of Multiple Byproducts
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several byproducts. How can I minimize these?
Answer: The formation of byproducts is often linked to side reactions. Here are some common side reactions and strategies to mitigate them:
-
Hydrolysis: As mentioned, water is a key culprit. It can react with thiophosphoryl chloride to produce dichlorothiophosphoric acid, or with the final product to yield the corresponding phosphonic acid.[1]
-
Solution: Rigorous exclusion of moisture is paramount. In some cases, controlling the amount of water is a key parameter; for example, excess water can lead to undesired byproducts like benzamide and benzoic acid in certain reactions involving thiophosphoryl chloride.[3]
-
-
Over-reaction or Side Reactions with Solvents/Reagents: The solvent or other reagents present in the mixture can sometimes participate in the reaction, leading to byproducts. For example, using an alcohol as a solvent in a hydrolysis step can lead to transesterification.
-
Solution: Choose an inert solvent that does not react with your starting materials or products. Carefully review the literature for compatible solvent systems. Ensure the stoichiometry of your reagents is correct to avoid side reactions from excess reactants.
-
-
Thiono-Thiolo Rearrangement: In some cases, this compound esters can undergo rearrangement, which may be undesired.
-
Solution: The conditions for such rearrangements are often specific (e.g., heating with an alkylating agent). Carefully controlling the reaction conditions can prevent this.
-
Issue 3: Difficulty in Product Purification
Question: My crude this compound product is a sticky oil and I'm having trouble purifying it. What purification strategies can I try?
Answer: The purification of acidic and polar compounds like thiophosphonic acids can be challenging. Here are some methods to consider:
-
Crystallization: While direct crystallization may be difficult for sticky products, converting the acid to a salt can often facilitate the formation of a crystalline solid.
-
Solution: Try forming an ammonium salt (e.g., with dicyclohexylamine) or a sodium salt. These salts are often more crystalline and easier to handle and purify by recrystallization.
-
-
Column Chromatography: This is a standard purification technique, but some precautions are necessary for acidic compounds.
-
Solution: Use silica gel for chromatography. To prevent the highly polar acid from streaking on the column, you can add a small amount of a volatile acid (like formic or acetic acid) to the eluent system.
-
-
Extraction: A liquid-liquid extraction can be a useful first step in purification to remove major impurities.
-
Solution: After quenching the reaction, perform an aqueous workup. The pH of the aqueous layer can be adjusted to selectively extract the acidic product into an organic solvent, leaving behind neutral or basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: Common precursors include thiophosphoryl chloride (PSCl₃) and phosphorus pentasulfide (P₂S₅). Thiophosphoryl chloride is often reacted with alcohols or amines to introduce the organic moieties.[1] Phosphorus pentasulfide can be used to prepare thiophosphoric acid through hydrolysis.[4]
Q2: How can I monitor the progress of my this compound synthesis?
A2: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for monitoring reactions involving phosphorus compounds, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom. ¹H and ¹³C NMR are also used to characterize the organic part of the molecule.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the product and the relative amounts of different components in the reaction mixture.
A comparison of these methods is provided in the table below.
| Technique | Primary Use | Advantages | Limitations |
| TLC | Reaction monitoring | Fast, inexpensive, requires minimal sample | Not quantitative, may have resolution issues |
| ³¹P NMR | Reaction monitoring, structural elucidation | Quantitative, provides detailed structural information | Requires access to an NMR spectrometer |
| HPLC | Purity analysis, quantification | Highly sensitive and quantitative | Can be time-consuming, requires method development |
Q3: What are the key safety precautions to take during this compound synthesis?
A3: Safety is paramount in the laboratory. Key precautions include:
-
Handling of Reagents: Thiophosphoryl chloride is toxic and corrosive, and reacts violently with water.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Inert Atmosphere: As many reagents are air and moisture sensitive, working under an inert atmosphere is often necessary for both safety and reaction success.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Protocols
Protocol 1: General Synthesis of Thiophosphoric Acid from Phosphorus Pentasulfide
This protocol is based on a known method for the preparation of thiophosphoric acid.
-
Setup: A glass reaction flask equipped with a magnetic stirrer is charged with 1 gram mole of phosphorus pentasulfide (P₂S₅).[6]
-
Solvent Addition: Add 1 to 2 liters of a suitable organic solvent (e.g., a saturated aliphatic ketone with 3 to 8 carbon atoms).[6]
-
Reaction: The mixture is stirred during the addition of the reactants. The reaction is typically carried out at moderate temperatures (e.g., 10-20 °C) and atmospheric pressure.[6]
-
Workup: The resulting thiophosphoric acid can be used directly or purified. For purification, the solution can be filtered to remove any unreacted phosphorus sulfide and then concentrated.[6] The filtration and storage should be done under an inert atmosphere to prevent decomposition.[6]
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting this compound synthesis.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Caption: Logical workflow for monitoring reaction progress.
References
- 1. Thiophosphoryl chloride - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. A Thiophosphoryl Chloride Assisted Transformation of Arylaldoximes to Thioamides [organic-chemistry.org]
- 4. Thiophosphoric acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US3399963A - Preparation of thiophosphoric acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Thiophosphonic Acid Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiophosphonic acid products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Product Decomposition or Irreversible Binding on Silica Gel Column
Question: My this compound product appears to be decomposing or is not eluting from my standard silica gel column. What is happening and what can I do?
Answer: This is a common issue. Standard silica gel is slightly acidic, which can lead to the decomposition of acid-labile compounds. [1]Additionally, the high polarity of the phosphonic acid group can cause very strong, sometimes irreversible, binding to the silica surface. [2] Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, you can treat the silica gel with a base to neutralize its acidic character. A common method is to wash the silica with an aqueous sodium bicarbonate solution, followed by washing with water and then drying completely. [1]2. Modify the Mobile Phase: Add a small amount of a competitive acid, like acetic or formic acid, to your eluent. This can help to protonate your this compound, reducing its interaction with the silica and preventing tailing.
-
Use an Alternative Stationary Phase:
-
Reversed-Phase Chromatography (C18): Due to the high polarity of phosphonic acids, reversed-phase chromatography is often a necessary alternative to normal-phase silica gel. [2] * Porous Graphitic Carbon (PGC): PGC stationary phases can be effective for separating phosphonic acids, often using a volatile mobile phase like trifluoroacetic acid in acetonitrile, which is compatible with mass spectrometry detection. [3] * Anion-Exchange Resins: For highly polar or charged species, strong anion-exchange resins can be a powerful purification tool. Elution is typically achieved using a gradient of an aqueous acid, such as formic acid. [4]
-
Issue 2: My this compound Product is a Sticky, Non-Crystallizable Oil
Question: After purification, my this compound is a sticky oil that I cannot crystallize. How can I obtain a solid product?
Answer: Many phosphonic acids, especially those with longer organic chains, are notoriously difficult to crystallize and may remain as sticky, amorphous compounds. [4]This is often due to residual solvent or inherent hygroscopicity.
Troubleshooting Steps:
-
Salt Formation: The most effective strategy is often to convert the acid into a salt. The resulting ionic compound typically has a much higher propensity to crystallize.
-
Sodium Salts: Adjusting the pH of an aqueous solution of the acid to around 3.5-4.5 with sodium hydroxide can often induce crystallization of the monosodium salt hydrate. [4] * Amine Salts: Using amines like cyclohexylamine or dicyclohexylamine is a classic method for crystallizing phosphonic acids. [4]2. Solvent Precipitation:
-
Dissolve the sticky oil in a minimal amount of a polar solvent in which it is highly soluble (e.g., water or methanol).
-
Add this solution dropwise to a large volume of a cold, less polar solvent in which the product is insoluble (e.g., ethanol, isopropanol, acetone, or acetonitrile). [4]Be prepared for rapid precipitation and filter quickly, as the product may remain hygroscopic. [4]3. Freeze-Drying (Lyophilization): If you have successfully formed a salt (e.g., a triethylammonium salt), freeze-drying from an aqueous solution can sometimes yield a solid powder, although success is not guaranteed and may still result in a sticky solid. [4]
-
Issue 3: Co-elution of Product with Similar Impurities
Question: I am having trouble separating my target this compound from structurally similar impurities, such as the corresponding phosphonic acid or starting materials. How can I improve my chromatographic separation?
Answer: Co-elution is a common challenge when dealing with complex reaction mixtures. Optimizing your chromatography method is key.
Troubleshooting Steps:
-
Gradient Elution: If you are using an isocratic (constant solvent composition) method, switching to a gradient elution can significantly improve resolution. For reversed-phase HPLC, this typically involves starting with a high concentration of aqueous buffer and gradually increasing the proportion of organic solvent (e.g., acetonitrile or methanol).
-
Change the Stationary Phase: Different stationary phases offer different selectivities.
-
If you are using C18, consider a column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded group column.
-
As mentioned in Issue 1, Porous Graphitic Carbon (PGC) offers a unique retention mechanism based on electronic interactions and can be very effective for separating closely related phosphonic acids. [3]3. High-Performance Solid-Phase Extraction Chromatography: This technique involves impregnating a solid support with an organophosphorus acid extractant. This creates a highly selective column that can be used to separate rare earth elements and could be adapted for purifying specific organophosphorus compounds. [5]
-
Experimental Protocols & Methodologies
Protocol 1: General Column Chromatography of O,O-diethyl arylthiophosphonates
This protocol is adapted from a procedure used for the purification of O,O-diethyl 2-hydroxyarylthiophosphonates. [6][7]
-
Stationary Phase: Standard silica gel (70-230 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pentane or petroleum ether). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution:
-
Begin with a non-polar solvent system, such as pentane-EtOAc (100:5). [7] * Gradually increase the polarity of the eluent as needed. A common solvent system is a gradient of petroleum ether (PE) and ethyl acetate (EtOAc), for example, starting at a 5:1 ratio. [6]5. Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) and a suitable visualization method (e.g., UV light or a potassium permanganate stain).
-
-
Analysis: Combine the pure fractions, evaporate the solvent under reduced pressure, and characterize the final product by NMR (¹H, ³¹P), mass spectrometry, and melting point analysis.
Protocol 2: Crystallization of a Phosphonic Acid via its Monosodium Salt
This protocol is a general approach based on common laboratory practices for crystallizing polar acidic compounds. [4]
-
Dissolution: Dissolve the crude or purified (but oily) this compound in a minimum amount of water.
-
pH Adjustment: Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) dropwise while monitoring the pH of the solution with a pH meter or pH paper.
-
Induce Crystallization: Adjust the pH to approximately 3.5 - 4.5. [4]This pH range often corresponds to the formation of the monosodium salt, which may be less soluble than the free acid or the disodium salt and will begin to precipitate or crystallize.
-
Cooling & Isolation: If crystals do not form immediately, try cooling the solution in an ice bath. Scratching the inside of the flask with a glass rod at the liquid-air interface can also help induce crystallization.
-
Filtration & Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a non-polar solvent like acetone or ether to help remove residual water. Dry the solid product under high vacuum.
Data Summary
| Purification Technique | Application Example | Typical Recovery/Yield | Reference |
| Silica Gel Chromatography | Purification of O,O-diethyl 2-hydroxyarylthiophosphonate | 85-95% | [6][7] |
| Alternative Cleanup (e.g., Florisil®) | General organophosphorus compounds | May be <85% (Method dependent) | [8] |
| TBA-Sulfite Sulfur Cleanup | For samples with elemental sulfur interference | Must be >85% (Analyte stability must be tested) | [8] |
Visual Guides: Workflows and Logic
Caption: Troubleshooting workflow for this compound purification.
Caption: Logic diagram for silica gel chromatography issues.
References
- 1. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase with evaporative light-scattering and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impregnation of preparative high-performance solid phase extraction chromatography columns by organophosphorus acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
Technical Support Center: Thiophosphonic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thiophosphonic acid reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of thiophosphonic acids.
Issue 1: Low or No Yield of this compound
Q1: My thionation reaction of a phosphonic acid using Lawesson's Reagent is giving a low yield. What are the potential causes and solutions?
A1: Low yields in thionation reactions with Lawesson's Reagent (LR) are a common issue. Several factors can contribute to this problem. The reactivity of the carbonyl group is crucial; electron-rich carbonyls react faster.[1] Esters and lactones are generally less reactive than ketones and amides and may require more forcing conditions.[2] Additionally, the quality of the Lawesson's Reagent itself can be a factor, as it can degrade upon improper storage.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your Lawesson's Reagent is a fresh, yellow powder. A foul odor can indicate hydrolysis.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. Aromatic solvents like toluene or xylene are commonly used.[3] Microwave irradiation has been shown to reduce reaction times and potentially improve yields.[2]
-
Adjust Stoichiometry: While 0.5 equivalents of Lawesson's Reagent per carbonyl group is typical, empirical optimization may be necessary.
-
Consider Alternative Thionating Agents: For less reactive substrates, Phosphorus Pentasulfide (P₄S₁₀) can be a more potent thionating agent, although it often requires higher temperatures.[2] The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been reported to be effective and offers a simpler workup.[4]
Q2: I am attempting to hydrolyze a thiophosphonate ester to the corresponding this compound, but the yield is poor. What are the key parameters to control?
A2: The hydrolysis of thiophosphonate esters can be challenging. Incomplete hydrolysis is a frequent cause of low yields. The choice of acid or base and the reaction conditions are critical. Acid-catalyzed hydrolysis, often with concentrated HCl, is a common method.[5] The reaction typically requires elevated temperatures and prolonged reaction times.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by ³¹P NMR to ensure complete conversion of the starting material.
-
Use a Stronger Acid: If concentrated HCl is ineffective, consider using HBr.
-
Alternative Hydrolysis Methods: For sensitive substrates, dealkylation using trimethylsilyl halides (e.g., TMSBr or TMSI) followed by methanolysis can be a milder alternative to strong acid hydrolysis.[6]
Data Presentation: Optimizing Thionation Reaction Conditions
The following table summarizes the effect of various parameters on the yield of a model thiophosphorylation reaction.
| Entry | Reactant 1 (equiv.) | Reactant 2 (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1a (1.0) | 2a (1.0) | DCM | RT | 12 | 37 | [7] |
| 2 | 1a (1.0) | 2a (1.5) | DCM | RT | 12 | 91 | [7] |
| 3 | 1a (1.0) | 2a (1.5) | THF | RT | 12 | 85 | [7] |
| 4 | 1a (1.0) | 2a (1.5) | Toluene | RT | 12 | 78 | [7] |
| 5 | 1a (1.0) | 2a (1.5) | DCM | 0 | 12 | 65 | [7] |
Table 1: Optimization of a Thiophosphorylation Reaction.
Issue 2: Difficulty in Product Purification
Q3: My crude this compound product is proving difficult to purify. What are some effective purification strategies?
A3: Thiophosphonic acids are often polar, hygroscopic, and can be challenging to purify. Standard silica gel chromatography can be problematic due to strong adsorption.
Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization can be an effective method. Experiment with a range of solvents.
-
Alternative Chromatography:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC may be necessary.[6]
-
Ion-Exchange Chromatography: Anion-exchange resins can be effective for purifying acidic compounds.
-
Fluorous Solid-Phase Extraction: Using a fluorous-tagged Lawesson's reagent allows for simplified purification by fluorous solid-phase extraction, avoiding traditional chromatography.[8]
-
-
Hydrolytic Workup for Lawesson's Reagent Byproducts: Byproducts from Lawesson's reagent can be notoriously difficult to remove. A workup procedure involving refluxing the reaction mixture with ethylene glycol after the thionation is complete can help to break down these byproducts, facilitating a chromatography-free purification.
Frequently Asked Questions (FAQs)
Q4: What are the common side reactions in this compound synthesis?
A4: Several side reactions can occur, leading to impurities and reduced yields:
-
Desulfurization: The P=S bond can sometimes be converted back to a P=O bond, especially during workup or purification if oxidizing agents are present.
-
Rearrangements: Certain thiophosphorus compounds can undergo rearrangements. For instance, S-(2-aminoethyl) thiophosphates can rearrange to N-(2-mercaptoethyl)phosphoramidates under basic conditions.[8]
-
Incomplete Reaction: In thionation reactions, incomplete conversion of the starting carbonyl compound is a common issue, leading to a mixture of starting material and product.
-
Byproduct Formation from Reagents: Lawesson's reagent itself can generate several phosphorus-containing byproducts that can complicate purification.
Q5: How can I monitor the progress of my this compound reaction?
A5: The most effective way to monitor these reactions is by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy . The phosphorus chemical shifts are highly sensitive to the oxidation state and coordination environment of the phosphorus atom. You will observe distinct signals for your starting phosphonic acid (or ester) and the this compound product. Thin Layer Chromatography (TLC) can also be useful, but co-elution of starting materials and products can sometimes be an issue.
Q6: Are there any specific safety precautions I should take when working with this compound reactions?
A6: Yes, several safety precautions are essential:
-
Stench: Many organosulfur compounds, including byproducts from thionating agents, have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.
-
Toxicity: The toxicity of many thiophosphonic acids and their intermediates may not be well-characterized. Always handle these compounds with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reagent Handling: Lawesson's reagent and phosphorus pentasulfide are moisture-sensitive and can release hydrogen sulfide (H₂S), a toxic gas, upon contact with water. Handle these reagents in a dry atmosphere (e.g., under nitrogen or argon).
-
Workup: Quenching reactions involving thionating agents should be done carefully, as they can be exothermic and release H₂S. A common method to destroy the foul-smelling residues is to use an excess of sodium hypochlorite (bleach).[1]
Experimental Protocols
Protocol 1: General Procedure for Thionation of a Phosphonate Ester using Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phosphonate ester (1.0 equiv.) in an appropriate anhydrous solvent (e.g., toluene, xylene).
-
Reagent Addition: Add Lawesson's Reagent (0.5 - 0.6 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or ³¹P NMR until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or other methods as described in the purification section.
-
Protocol 2: General Procedure for Acidic Hydrolysis of a Thiophosphonate Ester
-
Reaction Setup: To a round-bottom flask containing the thiophosphonate ester, add an excess of concentrated hydrochloric acid (e.g., 6 M).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by ³¹P NMR. This reaction may require several hours for completion.[5]
-
Workup:
-
Cool the reaction mixture.
-
Remove the excess HCl and water by distillation, possibly under reduced pressure.
-
Azeotropic distillation with toluene can be used to remove residual water.
-
The resulting this compound may be used directly or purified further if necessary.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified mechanism of thionation using Lawesson's Reagent.
References
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. audreyli.com [audreyli.com]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Purification Methods [merckmillipore.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
Technical Support Center: Stability and Degradation of Thiophosphonic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiophosphonic acid derivatives. It addresses common stability issues and degradation pathways encountered during experiments, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: this compound derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, thermal decomposition, and photolysis.
-
Hydrolysis: The P-S bond and ester linkages in these derivatives can be cleaved by water. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, hydrolysis is faster under acidic or basic conditions compared to neutral pH.[1][2][3]
-
Oxidation: The sulfur atom in the this compound moiety is prone to oxidation, which can convert the thiophosphonate to its corresponding phosphate (oxo-analog).[4] This can be initiated by atmospheric oxygen, oxidizing agents, or certain light conditions.
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of this compound derivatives, often resulting in the elimination of a phosphorus acid and subsequent formation of volatile species.[5]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation. This process can involve the oxidative replacement of sulfur with oxygen or hydrolysis of the ester groups.[6]
Q2: What are the best practices for storing this compound derivatives to ensure their stability?
A2: To minimize degradation, this compound derivatives should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically -20°C or below, to slow down both hydrolytic and thermal degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber-colored vials or by storing them in the dark to prevent photolytic degradation.
-
Moisture: Store in a desiccated environment to minimize hydrolysis. Use of a desiccator or sealed containers with a desiccant is recommended.
Q3: How does pH affect the stability of this compound derivatives in aqueous solutions?
A3: The stability of this compound derivatives in aqueous solutions is highly pH-dependent. Thioesters, which share similarities with this compound esters, are generally more stable in acidic to neutral conditions (pH 5-7).[1][2] Under alkaline conditions, base-catalyzed hydrolysis becomes more prominent, leading to faster degradation.[1] Thioacids, on the other hand, exhibit high stability across a broader pH range of 5-10.[7]
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield during synthesis | - Incomplete reaction. - Side reactions, such as oxidation or hydrolysis of starting materials or products. - Inefficient purification. | - Monitor the reaction progress using techniques like TLC or NMR. - Ensure all reagents and solvents are dry and reactions are carried out under an inert atmosphere. - Optimize purification methods; consider using a different stationary phase or solvent system for column chromatography.[8] |
| Compound decomposes on silica gel column | - The silica gel is too acidic, causing degradation of the acid-sensitive this compound derivative. | - Deactivate the silica gel by washing it with a solution of triethylamine in the eluent before packing the column.[8] - Consider using a different stationary phase like alumina or Florisil.[9] - Use reverse-phase chromatography if the compound is sufficiently polar.[9] |
| Difficulty in separating the product from impurities | - Co-elution of the product with impurities that have similar polarity. - The compound may be degrading on the column, leading to the appearance of new spots on TLC. | - Optimize the solvent system for column chromatography by trying different solvent mixtures and gradients. - Perform a 2D TLC to check for on-plate degradation.[8] - If co-elution is persistent, consider alternative purification techniques like preparative HPLC or crystallization. |
| Inconsistent retention times in HPLC analysis | - Changes in mobile phase composition or pH. - Column degradation. - Temperature fluctuations. | - Prepare fresh mobile phase daily and ensure accurate pH measurement. - Use a guard column and flush the column with an appropriate solvent after each run. - Use a column oven to maintain a consistent temperature. |
Handling & Storage
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of activity of the compound in solution over a short period | - Degradation due to hydrolysis, oxidation, or photolysis. - Adsorption to the container surface. | - Prepare fresh solutions before each experiment. - Use degassed buffers to minimize oxidation. - Protect solutions from light by wrapping vials in aluminum foil. - Consider using silanized glassware or low-adsorption plasticware. |
| Precipitation of the compound from solution | - Poor solubility in the chosen solvent. - Change in pH or temperature affecting solubility. | - Test the solubility in a range of solvents and co-solvents. - Ensure the pH of the buffer is within the optimal range for the compound's solubility. - Store solutions at the recommended temperature and avoid freeze-thaw cycles if they cause precipitation. |
Quantitative Data on Stability
The stability of this compound derivatives is influenced by factors such as pH and temperature. The following tables provide an overview of the hydrolytic and thermal stability of related thio- and phosphate esters, which can serve as a reference for this compound derivatives.
Table 1: Hydrolysis Rates of Thio- and Phosphate Esters at Different pH and Temperatures [2][6]
| Compound | pH | Temperature (°C) | Half-life (t½) |
| Methyl-thioacetate (MTA) | 5 | 25 | ~100 hours |
| Methyl-thioacetate (MTA) | 7 | 25 | ~10 hours |
| Thioacetic acid (TAA) | 7 | 25 | ~46.5 hours |
| Diphosphate (PP) | 7 | 25 | ~33 hours |
| Adenosine triphosphate (ATP) | 7 | 25 | ~46 hours |
Table 2: Thermal Degradation Onset Temperatures for Organophosphorus Compounds [10]
| Compound Type | Degradation Onset Temperature (°C) |
| Alkyl phosphates | Relatively low |
| Aryl phosphates | Moderately high |
| Phosphonates | High |
| Phosphinates | High |
Experimental Protocols
Protocol 1: Forced Degradation Study[4][11]
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Dissolve the heat-treated sample in the initial solvent.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with a control sample (un-stressed), using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method[11]
This protocol describes the development of an HPLC method capable of separating the parent compound from its degradation products.
-
Initial System Setup:
-
Column: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.
-
Detection: Use a UV detector set at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).
-
-
Method Development with Stressed Samples:
-
Inject the control and each of the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and any new peaks (degradation products).
-
-
Method Optimization:
-
If co-elution occurs, optimize the separation by modifying the mobile phase gradient, pH of the aqueous phase, column temperature, or by trying a different column chemistry (e.g., phenyl-hexyl or cyano).
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
References
- 1. Discovery and development of allosteric inhibitors of SHP2. [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for Thiophosphonic Acid Esterification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the esterification of thiophosphonic acids.
Troubleshooting Guide
This section addresses common issues encountered during the esterification of thiophosphonic acids.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in thiophosphonic acid esterification can stem from several factors:
-
Incomplete Activation of the this compound: The hydroxyl group of the this compound needs to be activated for nucleophilic attack by the alcohol. If using a coupling agent like Dicyclohexylcarbodiimide (DCC), ensure it is fresh and used in appropriate stoichiometric amounts. The addition of a catalyst such as 4-Dimethylaminopyridine (DMAP) can significantly improve the efficiency of ester formation.[1]
-
Steric Hindrance: If either the this compound or the alcohol has bulky substituents near the reaction center, the reaction rate can be significantly reduced. In such cases, increasing the reaction temperature or switching to a less sterically hindered activating agent might be necessary.[2]
-
Poor Nucleophilicity of the Alcohol: Secondary and tertiary alcohols are less nucleophilic than primary alcohols and will react more slowly. For these challenging substrates, more forceful conditions or more potent activating agents may be required.[1]
-
Reaction Equilibrium: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the reactants.[3] To drive the reaction forward, it is crucial to remove water as it forms, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.[4]
Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common challenge. Key side reactions include:
-
N-Acylurea Formation: When using carbodiimide coupling agents like DCC, the O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive towards the alcohol.[1] This can be minimized by adding an acyl transfer catalyst like DMAP, which intercepts the intermediate to form a more reactive species.[1]
-
Pyrophosphonate Formation: At elevated temperatures, thiophosphonic acids can undergo self-condensation to form pyrophosphonates. This can be particularly problematic if the reaction is heated for extended periods before the alcohol has a chance to react. Monitoring the reaction by ³¹P NMR can help detect the formation of these species.[5][6]
-
Decomposition with Base: If a base like triethylamine (NEt₃) is used, and the substrates are sensitive, it can lead to decomposition and the appearance of multiple spots on a TLC plate.[1] Careful selection of a non-nucleophilic base and controlling the reaction temperature are crucial.
Q3: The purification of my this compound ester is proving difficult. What are the best practices for purification?
A3: Thiophosphonic acids and their esters can be challenging to purify due to their polarity and potential for being sticky or oily.
-
Chromatography: Column chromatography on silica gel is a common method. However, due to the high polarity of these compounds, very polar eluent systems may be required.[7]
-
Crystallization: If the ester is a solid, crystallization is an effective purification method. If the compound is an oil, attempting to form a salt (e.g., with cyclohexylamine or dicyclohexylamine) can sometimes induce crystallization.[8] Recrystallization from solvents like ethanol or isopropanol has also been reported to be effective.[8]
-
Work-up Procedure: During aqueous work-up, ensure complete removal of water-soluble byproducts. If the product ester is soluble in the aqueous layer (especially for small esters), this can lead to significant loss of yield.[9] Extraction with an appropriate organic solvent is critical.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound esterification?
A1: The optimal temperature is highly dependent on the specific substrates and method used. For selective mono-esterification of phosphonic acids using triethyl orthoacetate, reactions are often conducted at a lower temperature, around 30°C.[5][10] For di-esterification, higher temperatures (e.g., 90°C) are typically required to drive the reaction to completion.[5][10] It is recommended to start with milder conditions and increase the temperature if the reaction is too slow.
Q2: Which catalyst should I choose for my esterification reaction?
A2: The choice of catalyst depends on the reaction method:
-
Fischer Esterification: Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are commonly used.[3][11]
-
Carbodiimide Coupling: Catalytic amounts of DMAP are often essential for efficient esterification when using DCC or similar coupling agents.[2]
-
Lewis Acids: Various Lewis acids can catalyze esterification, with tin-based catalysts being common in industrial applications.[12]
Q3: Can I use a one-pot method for the synthesis and esterification of a this compound?
A3: While specific one-pot procedures for thiophosphonic acids are not extensively documented in the provided results, multi-step syntheses are common. For instance, methods exist for creating O-aryl O-ethyl phenylphosphonothionates via a mixed anhydride intermediate, which is then reacted with a sodium phenoxide in a subsequent step.[13]
Q4: How does the presence of sulfur in this compound affect the esterification reaction compared to phosphonic acid?
A4: The presence of sulfur can influence the nucleophilicity and acidity of the phosphorus center. While many principles from phosphonic acid esterification apply, reaction conditions may need to be adjusted. The thiono group (P=S) is generally less polarized than the oxo group (P=O), which can affect the reactivity of the acid. Additionally, sulfur-containing compounds can sometimes poison certain metal catalysts.
Data Summary Tables
Table 1: Effect of Temperature on the Selectivity of Butylphosphonic Acid Esterification with Triethyl Orthoacetate [5]
| Entry | Temperature (°C) | Substrate Conversion (%) | Monoester Yield (%) | Diester Yield (%) |
| 1 | 30 | 97 | 92 | 5 |
| 2 | 40 | >99 | 94 | 6 |
| 3 | 50 | >99 | 87 | 13 |
| 4 | 60 | >99 | 73 | 27 |
| 5 | 70 | >99 | 29 | 66 |
| 6 | 80 | >99 | 21 | 79 |
| 7 | 90 | >99 | 1 | 96 |
| 8 | 100 | >99 | 0 | 95 |
Reaction Conditions: Butylphosphonic acid (1 equiv.), triethyl orthoacetate (excess, as solvent).[5]
Table 2: Optimization of Base and Reagent Stoichiometry for Diphenyl Phosphoric Acid Esterification [14]
| Entry | Cl₃CCN (equiv) | Ph₃P (equiv) | Base | Yield (%) |
| 1 | 2 | 2 | TEA | 50 |
| 2 | 3 | 2 | TEA | 70 |
| 3 | 3 | 2 | TEA | 86 |
| 4 | 3 | 2 | Pyridine | 92 |
| 5 | 3 | 2 | Imidazole | 83 |
Reaction Conditions: Diphenyl phosphoric acid (1 mmol), n-butanol (1.3 mmol), base (3 mmol) in CH₂Cl₂ at room temperature.[14]
Experimental Protocols
Protocol 1: General Procedure for Selective Monoesterification of a Phosphonic Acid [10]
-
To a round-bottom flask, add the phosphonic acid (1 mmol) and triethyl orthoacetate (15 mmol, 2.75 mL).
-
Stir the mixture at 30°C.
-
Monitor the conversion of the starting material by ³¹P NMR spectroscopy.
-
Once the reaction is complete, remove the excess triethyl orthoacetate and volatile by-products under vacuum.
-
The resulting ethyl hydrogen phosphonate often requires no further purification.
Protocol 2: General Procedure for Diethyl Esterification of a Phosphonic Acid [10]
-
Combine the phosphonic acid (1 mmol) and triethyl orthoacetate (30 mmol, 5.5 mL) in a round-bottom flask equipped with a reflux condenser.
-
Stir the mixture at 90°C for 24 hours. For substrates with poor solubility, a higher temperature may be required.
-
Monitor the progress of the reaction using ³¹P NMR spectroscopy.
-
After completion, evaporate the excess orthoester under reduced pressure to yield the pure dialkyl phosphonate product.
Protocol 3: Synthesis of O,O-diethyl 2-hydroxy-5-methylphenylthiophosphonate [15]
-
Dissolve O-(2-bromo-4-methylphenyl) O,O-diethyl thiophosphate (1g, 3.07 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.5 M in n-hexane, 2.25 mL, 3.38 mmol, 1.1 equiv) dropwise to the cooled solution.
-
After the addition is complete, allow the solution to warm slowly to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiophosphonate.
Visual Guides
Caption: General experimental workflow for this compound esterification.
Caption: Troubleshooting flowchart for this compound esterification.
References
- 1. reddit.com [reddit.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction [mdpi.com]
- 5. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal [aincej.com.angolaonline.net]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 13. New Synthesis of Optically Active O-Aryl O-Ethyl Phenylphosphonothionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
"Side reactions and byproduct formation in thiophosphonic acid chemistry"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation encountered in thiophosphonic acid chemistry. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis has a low yield and a complex product mixture. What are the most probable side reactions?
A1: Low yields and product mixtures in this compound synthesis often stem from three primary side reactions: hydrolysis, oxidation, and incomplete thionation.
-
Hydrolysis: Thiophosphonic acids and their ester precursors are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This reaction cleaves the P-S bond, converting the this compound back to its corresponding phosphonic acid and releasing hydrogen sulfide (H₂S).[1][2] The presence of water is a key factor, and even trace amounts can lead to significant byproduct formation.[3]
-
Oxidation: The sulfur atom in a this compound is prone to oxidation.[4] Strong oxidizing agents or even atmospheric oxygen can oxidize the thiono (P=S) group to an oxo (P=O) group, yielding the corresponding phosphonic acid.[5][6] Depending on the conditions, further oxidation can lead to the formation of sulfinic or sulfonic acids.[4][5]
-
Incomplete Thionation: When converting a phosphonic acid to a this compound, for instance with Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀), the reaction may not go to completion. This results in a mixture of the starting phosphonic acid and the desired this compound, which can be challenging to separate due to their similar polarities.[7][8]
Q2: I am using Lawesson's Reagent for thionation and observing unexpected byproducts. What could be the cause?
A2: Lawesson's Reagent (LR) is a versatile thionating agent, but its reactivity is not limited to the P=O group.[8][9] Unexpected byproducts can arise from its reaction with other functional groups within your molecule.
-
Reactivity with Carbonyls: LR readily converts ketones, esters, amides, and lactones into their corresponding thiocarbonyls.[10][11] If your substrate contains these functional groups, they may be thionated alongside the phosphonic acid.
-
Reaction with Alcohols: In some cases, alcohols can be converted to thiols when treated with LR.[9]
-
Formation of Organophosphorus Byproducts: The reaction mechanism of LR involves the dissociation into reactive dithiophosphine ylides.[9][10] These intermediates can sometimes react in unexpected ways, leading to the formation of complex organophosphorus byproducts, such as trithiophosphonates.[10]
-
Solvent and Temperature Effects: The reaction outcome can be highly dependent on the solvent and temperature. Reactions are typically performed in anhydrous, non-polar solvents like toluene or xylene at elevated temperatures. Using polar solvents or failing to control the temperature can lead to alternative reaction pathways and side products.[12]
Q3: While synthesizing a this compound dichloride, a significant portion reverts to the starting phosphonic acid. How can this be prevented?
A3: The formation of this compound dichlorides from phosphonic acids often involves aggressive chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which generate acidic byproducts (HCl).[3] If your substrate is acid-sensitive, or if trace moisture is present, this can cause problems.
-
Hydrolysis: Both the chlorinating agents and the resulting this compound dichloride are highly sensitive to moisture. Any water present in the reaction will lead to rapid hydrolysis back to the phosphonic acid.[3] Therefore, using oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) is critical.
-
Acid-Mediated Decomposition: The generated HCl can promote decomposition of sensitive substrates.[3]
-
Solution: To mitigate these issues, the reaction can be performed in the presence of an acid scavenger, such as pyridine or triethylamine. The base neutralizes the in-situ generated HCl, protecting the acid-sensitive groups and minimizing hydrolytic side reactions. A successful strategy for acid-labile substrates involves using thionyl chloride at reflux in the presence of a stoichiometric excess of pyridine.[3]
Q4: My final this compound product is proving difficult to purify. What are the common impurities, and what are the best purification strategies?
A4: The high polarity of thiophosphonic acids makes their purification challenging.[7] Common impurities include inorganic salts, unreacted starting materials, and byproducts from the side reactions mentioned above.
-
Common Impurities:
-
Inorganic Salts: If bases or acid scavengers like triethylamine or ammonia are used, salts such as triethylammonium chloride or ammonium chloride are formed.[13] These are often difficult to remove completely.
-
Phosphonic Acid: Due to hydrolysis or incomplete thionation, the corresponding phosphonic acid is a very common impurity.
-
Excess Reagents: Residual Lawesson's reagent or other thionating agents and their byproducts can contaminate the final product.
-
-
Purification Strategies:
-
Recrystallization: For solid compounds, recrystallization can be effective. However, finding a suitable solvent system can be difficult due to the high polarity.[14] Sometimes, converting the acid to a salt can improve its crystallinity.
-
Salt Formation: Reacting the crude phosphonic acid with an amine, such as cyclohexylamine or dicyclohexylamine, can form a crystalline salt that is easier to purify by recrystallization.[14] The pure acid can then be regenerated.
-
Chromatography: While challenging, column chromatography can be used. Silica gel requires highly polar eluents.[7] An alternative for acid-stable compounds is chromatography on a strong anion-exchange resin, eluting with a gradient of a volatile acid like formic acid.[14]
-
Azeotropic Distillation: To remove final traces of water, which can cause hydrolysis upon storage, azeotropic distillation with toluene is a common practice.[7]
-
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Thionation Yield
This guide provides a logical workflow to troubleshoot low yields in reactions converting phosphonic acids to thiophosphonic acids.
Table 1: Common Byproducts and Preventative Measures
| Byproduct Name | Common Cause | Recommended Preventative Action | Analytical Signature (³¹P NMR) |
| Phosphonic Acid | Hydrolysis of this compound or its intermediates.[2][15] | Implement strict anhydrous conditions; use an inert atmosphere; perform aqueous workup quickly at low temperatures. | Signal shifted upfield relative to the corresponding thiophosphonate. |
| Phosphonic Acid | Incomplete thionation of the starting material. | Increase reaction time, temperature, or equivalents of the thionating agent (e.g., Lawesson's Reagent).[8] | Signal corresponding to the starting material. |
| Disulfides | Oxidative coupling of thiol-containing starting materials or products.[16] | Degas solvents; run the reaction under an inert atmosphere; avoid exposure to air during workup and storage. | Absence of P-S signal; presence of S-S bond may be inferred by mass spectrometry. |
| Ammonium/Amine Salts | Use of ammonia or amine bases as HCl scavengers or for salt formation.[13] | Remove by filtration if insoluble, or use aqueous washes. For persistent salts, consider chromatography or salt exchange. | No ³¹P NMR signal, but visible as a precipitate or detectable by ¹H NMR. |
| Organophosphorus Byproducts (from LR) | Side reactions of Lawesson's Reagent with the substrate or solvent.[10] | Protect other reactive functional groups; optimize reaction temperature and time to favor the desired thionation. | Multiple unexpected signals in the ³¹P NMR spectrum. |
Experimental Protocols
Protocol 1: General Procedure for Thionation of a Phosphonic Acid using Lawesson's Reagent
This protocol describes a general method for converting a phosphonic acid to a this compound.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the phosphonic acid (1.0 eq).
-
Reagent Addition: Add anhydrous solvent (e.g., toluene, xylene, THF) to dissolve or suspend the acid. Add Lawesson's Reagent (typically 0.5 to 1.0 equivalents) in one portion under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to the desired temperature (often reflux) and maintain for the required time (2-24 hours).
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC (if applicable) or ³¹P NMR to observe the disappearance of the starting material's signal and the appearance of the product's signal.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any insoluble byproducts. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product using an appropriate method as described in FAQ #4, such as column chromatography, recrystallization, or salt formation.
Protocol 2: Synthesis of a this compound Dichloride from an Acid-Sensitive Substrate
This protocol is adapted for substrates that are sensitive to acidic conditions generated during chlorination.[3]
Methodology:
-
Preparation: To a flame-dried, two-neck flask under a nitrogen atmosphere, add the phosphonic acid (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add anhydrous pyridine (2.0-2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Chlorination: Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as determined by ³¹P NMR analysis.
-
Workup: The resulting this compound dichloride is often highly reactive and is typically used immediately in the next step without isolation. If isolation is required, the solvent and excess reagents can be carefully removed in vacuo, but this risks decomposition. An alternative is to filter off the pyridinium hydrochloride salt under an inert atmosphere and use the resulting solution directly.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway for thionation versus the common side reactions of hydrolysis and oxidation.
References
- 1. Thiophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reaction mechanism of oxidation, hydroxylation, and epoxidation by hypofluorous acid: a theoretical study of unusual H-bond-assisted catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 10. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. WO2017093925A1 - Process for isolating a (thio)phosphoric acid derivative - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for Scaling Up Thiophosphonic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of thiophosphonic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up these important chemical syntheses.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of thiophosphonic acid synthesis, categorized by the synthetic method.
Method 1: Thionation using Lawesson's Reagent
Issue 1: Low or Inconsistent Yields at Larger Scale
-
Question: We are seeing a significant drop in yield when scaling up our reaction using Lawesson's reagent from a 1 g to a 100 g scale. What are the likely causes and solutions?
-
Answer:
-
Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" and incomplete reaction. Ensure your reactor is equipped with an appropriate overhead stirrer that can handle the viscosity of the reaction mixture.
-
Poor Solubility of Lawesson's Reagent: Lawesson's reagent has limited solubility in many common solvents. At higher concentrations required for scale-up, it may not fully dissolve, leading to a slower and incomplete reaction. Consider using a higher volume of solvent or switching to a solvent in which Lawesson's reagent is more soluble, such as toluene or xylene.
-
Thermal Decomposition: Lawesson's reagent can decompose at temperatures above 110°C.[1][2] On a larger scale, exothermic reactions can be harder to control, potentially leading to localized overheating and reagent decomposition. Ensure your reactor has adequate cooling capacity and consider a slower addition of the limiting reagent to manage the exotherm.
-
Moisture Contamination: Lawesson's reagent is sensitive to moisture. Ensure all reagents and solvents are scrupulously dried before use, as water will consume the reagent and reduce your yield.
-
Issue 2: Difficulty in Removing Phosphorus-Containing Byproducts
-
Question: We are struggling to remove the phosphorus byproducts from our large-scale reaction with Lawesson's reagent. Column chromatography is not a viable option for us at this scale. What are our alternatives?
-
Answer: A common challenge with Lawesson's reagent is the formation of a six-membered ring byproduct with a polarity often similar to the desired product.[3] A chromatography-free workup has been developed for large-scale reactions:
-
After the reaction is complete, cool the mixture and add an excess of ethylene glycol.
-
Reflux the mixture for a few hours. This converts the problematic byproduct into a more polar species that can be easily removed by a simple aqueous extraction.
-
This procedure avoids the need for column chromatography and minimizes phosphorus-containing aqueous waste.[3]
-
Method 2: Thionation using Phosphorus Pentasulfide (P₄S₁₀)
Issue 1: Incomplete Reaction and Low Conversion
-
Question: Our large-scale thionation with P₄S₁₀ is sluggish and gives poor conversion, even with extended reaction times. How can we improve this?
-
Answer:
-
Poor Solubility of P₄S₁₀: P₄S₁₀ is notoriously insoluble in most organic solvents, which is a major hurdle in scaling up reactions.[4]
-
Use of Additives: The addition of hexamethyldisiloxane (HMDO) has been shown to significantly improve the utility of P₄S₁₀ as a thionating agent, leading to higher yields and cleaner reactions.[3][5][6][7][8] The combination of P₄S₁₀ and HMDO is often referred to as Curphey's reagent.[3]
-
Use of a P₄S₁₀-Pyridine Complex: A pre-formed, crystalline P₄S₁₀-pyridine complex can be used. This reagent is more soluble and easier to handle than P₄S₁₀ alone and can be used in solvents like acetonitrile.[4]
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted byproducts.[4] A careful optimization of the reaction temperature is crucial for a successful scale-up.
-
Issue 2: Safety Concerns with Handling Large Quantities of P₄S₁₀
-
Question: What are the key safety precautions we need to take when handling kilogram quantities of P₄S₁₀?
-
Answer: P₄S₁₀ is a flammable solid and reacts violently with water to release toxic and flammable hydrogen sulfide (H₂S) gas.[4][5][6][7][9]
-
Handling: Always handle P₄S₁₀ in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon).[7] Use appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles.[5][6][9]
-
Storage: Store P₄S₁₀ in a cool, dry, well-ventilated area away from water and sources of ignition.[5][6][7][9]
-
Fire Fighting: In case of fire, DO NOT USE WATER.[4] Use a dry chemical powder, sand, or carbon dioxide to extinguish the fire.[4]
-
Spills: In case of a spill, cover the material with a dry, inert absorbent such as sand or soda ash. Avoid creating dust.[5]
-
Method 3: Michaelis-Arbuzov Reaction followed by Thionation
Issue 1: Low Yields in the Michaelis-Arbuzov Step at Scale
-
Question: We are experiencing decreased yields when scaling up the Michaelis-Arbuzov reaction to produce our phosphonate precursor. What could be the issue?
-
Answer:
-
Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires high temperatures (120-160°C), which can lead to side reactions and degradation of sensitive substrates, especially on a larger scale where heat transfer is less efficient.[10][11] Consider using a milder, modern variation of the reaction, such as a palladium-catalyzed reaction that can be performed at lower temperatures.[12]
-
Byproduct Inhibition: The alkyl halide byproduct generated during the reaction can sometimes interfere with the desired transformation.[13] On a larger scale, it may be necessary to remove this byproduct as it is formed, for example, by performing the reaction under reduced pressure to distill off the volatile alkyl halide.
-
Issue 2: Incomplete Thionation of the Phosphonate
-
Question: The thionation of our scaled-up phosphonate intermediate is not going to completion. How can we drive the reaction forward?
-
Answer:
-
Choice of Thionating Agent: For the thionation of phosphonates, Lawesson's reagent is often effective.[14] If you are facing issues with P₄S₁₀, consider switching to Lawesson's reagent or the P₄S₁₀/HMDO combination for a cleaner and more efficient reaction.[3][5][6][7][8]
-
Reaction Conditions: Ensure that the reaction is run under strictly anhydrous conditions and that the temperature is optimized. As with other thionation reactions, inadequate mixing on a larger scale can also lead to incomplete conversion.
-
Frequently Asked Questions (FAQs)
Q1: Which method is the most cost-effective for large-scale synthesis?
A1: The cost-effectiveness of each method depends on several factors, including the cost of starting materials, reagents, solvents, and the complexity of the workup and purification. While P₄S₁₀ is generally a cheaper reagent than Lawesson's reagent, the potential for higher yields and simpler purification with the P₄S₁₀/HMDO system or the chromatography-free Lawesson's reagent workup could offset the initial reagent cost at a larger scale. A thorough process and economic analysis, considering all factors, is recommended.[15][16][17]
Q2: What are the main safety concerns when scaling up this compound synthesis?
A2: The primary safety concerns are:
-
Handling of P₄S₁₀: As detailed above, P₄S₁₀ is highly reactive and requires special handling procedures.[4][5][6][7][9]
-
Generation of H₂S: Both Lawesson's reagent and P₄S₁₀ can generate toxic H₂S gas, especially in the presence of moisture. All reactions should be conducted in a well-ventilated fume hood with appropriate scrubbing for H₂S.
-
Exothermic Reactions: Thionation reactions can be exothermic. On a large scale, it is crucial to have adequate temperature control and a plan for managing the heat generated to prevent runaway reactions.
Q3: How can I minimize the environmental impact of my large-scale synthesis?
A3:
-
Reagent Choice: Consider using newer, milder, and more efficient catalytic methods where possible to reduce the amount of stoichiometric reagents and byproducts.
-
Solvent Selection: Choose solvents with a lower environmental impact and consider solvent recycling where feasible.
-
Waste Treatment: Implement appropriate procedures for quenching and disposing of phosphorus-containing waste. The chromatography-free workup for Lawesson's reagent is a good example of a process modification that reduces aqueous waste.[3]
Data Presentation
Table 1: Comparison of Thionating Agents for Scale-Up
| Feature | Lawesson's Reagent | P₄S₁₀ | P₄S₁₀ / HMDO |
| Reactivity | Good, generally milder than P₄S₁₀[18] | High, but can require harsh conditions[18] | High, often superior to P₄S₁₀ alone[3][5][6][7][8] |
| Solubility | Limited in many solvents | Poor in most organic solvents[4] | Improved performance[3][5][6][7][8] |
| Byproducts | Phosphorus-containing byproducts, can be difficult to remove[3] | Polythiophosphates[10] | Byproducts are more easily removed by hydrolytic workup[3][5][6][7] |
| Workup | Chromatography often required, but chromatography-free method available[3] | Can be challenging | Simplified hydrolytic workup or filtration[3][5][6][7] |
| Cost | More expensive than P₄S₁₀ | Less expensive reagent | P₄S₁₀ is inexpensive, HMDO adds to cost |
| Safety | Generates H₂S | Flammable solid, reacts violently with water to produce H₂S[4][5][6][7][9] | Same as P₄S₁₀ |
Experimental Protocols
Protocol 1: Multi-gram Synthesis of a Thioamide using Lawesson's Reagent with a Chromatography-Free Workup
This protocol is adapted from a procedure for the synthesis of thioamides, which can be analogous to the thionation of a phosphonic acid precursor.
-
Reaction Setup: In a suitable multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the starting amide (e.g., 100 g, 1.0 eq) and toluene (e.g., 400 mL).
-
Reagent Addition: Add Lawesson's reagent (0.6 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup - Byproduct Removal: Cool the reaction mixture to room temperature. Add ethylene glycol (e.g., 200 mL) and heat the mixture to reflux for 2 hours.
-
Extraction: Cool the mixture and remove the volatiles under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous workup (e.g., wash with water and brine).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioamide. The product can often be purified by recrystallization.
Protocol 2: Thionation of an Ester using P₄S₁₀/HMDO on a Gram Scale
This protocol is based on the work of Curphey for the thionation of esters.[3][5][6][7]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the starting ester (e.g., 10 g, 1.0 eq), P₄S₁₀ (0.25 eq), and a suitable solvent (e.g., toluene or xylene).
-
Reagent Addition: Add hexamethyldisiloxane (HMDO) (1.67 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until completion.
-
Workup: Cool the reaction mixture and filter through a pad of silica gel, washing with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude thionoester. Further purification can be achieved by distillation or recrystallization.
Mandatory Visualizations
Caption: Workflow for scaled-up this compound synthesis using Lawesson's reagent with a chromatography-free workup.
Caption: Troubleshooting logic for addressing low yields in scaled-up this compound synthesis.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. audreyli.com [audreyli.com]
- 6. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonyl-Promoted Michaelis-Arbuzov-Type Reaction: An Approach to S/Se-P Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 12. Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trace.tennessee.edu [trace.tennessee.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Lawesson's Reagent [organic-chemistry.org]
Technical Support Center: Handling and Storage of Air-Sensitive Thiophosphonic Acid Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of air-sensitive thiophosphonic acid compounds.
Frequently Asked Questions (FAQs)
Q1: What makes this compound compounds "air-sensitive"?
A1: this compound compounds are sensitive to components in the air, primarily oxygen and moisture.[1][2] Exposure can lead to oxidation, hydrolysis, and other degradation pathways, compromising the compound's integrity and reactivity.[3][4] All handling and storage procedures should be conducted under an inert atmosphere, such as nitrogen or argon.[2][5]
Q2: What is the recommended method for storing air-sensitive this compound compounds?
A2: Long-term storage should be in a sealed, airtight container under an inert atmosphere. For highly sensitive compounds, storage in a freezer at low temperatures (see Table 1) inside a glovebox is recommended to minimize decomposition.[3][6] The container should be clearly labeled with the compound name, date, and a warning about its air-sensitive nature.
Q3: Can I handle these compounds on an open bench?
A3: No. Handling air-sensitive this compound compounds on an open bench will lead to rapid decomposition. All manipulations, including weighing, dissolving, and transferring, must be performed using air-free techniques such as a glovebox or a Schlenk line.[1][7][8]
Q4: What is the difference between a glovebox and a Schlenk line?
A4: A glovebox is a sealed container filled with an inert gas, allowing for the manipulation of compounds in an air-free environment using built-in gloves.[1][8][9] A Schlenk line is a glassware apparatus that allows for the evacuation of air from a reaction flask and backfilling with an inert gas.[10][11][12] Gloveboxes are generally preferred for complex manipulations and storage, while Schlenk lines are suitable for conducting reactions under an inert atmosphere.[1][2]
Q5: How do I properly transfer a solid this compound compound?
A5: Inside a glovebox, you can weigh and transfer the solid using standard laboratory spatulas and weigh boats. When using a Schlenk line, solids can be added to a flask under a positive flow of inert gas, a technique known as counterflow addition.[2][12]
Q6: How should I handle solvents for use with air-sensitive compounds?
A6: Solvents must be thoroughly dried and degassed before use to remove dissolved water and oxygen.[2] Common degassing methods include the freeze-pump-thaw technique or bubbling a stream of inert gas through the solvent.[8][10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no reaction yield | Compound decomposition due to air/moisture exposure. | Ensure all glassware is properly dried before use.[2] Verify the integrity of your inert atmosphere in the glovebox or on the Schlenk line. Use freshly purified and degassed solvents.[8][10] |
| Impure starting materials. | Re-purify the this compound compound and other reagents. | |
| Formation of unexpected byproducts | Oxidation of the this compound. | Improve inert atmosphere techniques. Consider using a glovebox for more sensitive reactions.[1] |
| Reaction with residual water. | Use rigorously dried solvents and reagents.[2] | |
| Difficulty in dissolving the compound | Incorrect solvent choice. | Consult literature for appropriate solvents. Some this compound derivatives have poor solubility in common non-polar solvents.[13] |
| Compound has degraded to an insoluble polymer. | Confirm the purity of the starting material. | |
| Discoloration of the compound upon storage | Slow decomposition or reaction with trace impurities. | Store at lower temperatures.[6] Ensure the storage container is properly sealed under a high-purity inert atmosphere. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Air-Sensitive Compounds
| Compound Sensitivity | Storage Temperature | Atmosphere | Maximum Recommended Storage Time |
| High | -20°C to -80°C | High-purity Nitrogen or Argon | 6 months |
| Moderate | 4°C | High-purity Nitrogen or Argon | 12 months |
| Low | Room Temperature | High-purity Nitrogen or Argon | >12 months |
Note: Specific storage conditions may vary depending on the specific this compound derivative. Always consult the supplier's datasheet when available.
Experimental Protocols
Protocol 1: Transfer of an Air-Sensitive Solid Using a Schlenk Line
-
Glassware Preparation : Dry a Schlenk flask and a magnetic stir bar in an oven at >120°C for at least 4 hours.[14]
-
Assembly and Purging : Assemble the hot flask with a greased glass stopper or septum and connect it to the Schlenk line.
-
Evacuate-Refill Cycles : Evacuate the flask under vacuum and then backfill with inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure a completely inert atmosphere.[2][12]
-
Solid Transfer : Under a positive flow of inert gas (counterflow), briefly remove the stopper and add the pre-weighed this compound compound via a powder funnel.[12]
-
Final Purge : Reseal the flask and perform one more evacuate-refill cycle to remove any air that may have entered during the transfer.
Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method
-
Solvent Preparation : Place the solvent in a Schlenk flask with a stir bar, ensuring the flask is no more than half full.
-
Freezing : Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pumping : With the solvent frozen, open the flask to the vacuum line and evacuate the headspace for several minutes.
-
Thawing : Close the flask to the vacuum and thaw the solvent in a warm water bath. You will observe gas bubbles being released from the solvent.
-
Repeat : Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.[8][10] After the final cycle, backfill the flask with inert gas.
Visualizations
Caption: Workflow for handling air-sensitive thiophosphonic acids.
Caption: Troubleshooting guide for low reaction yield.
Caption: Potential decomposition pathways for thiophosphonic acids.
References
- 1. ossila.com [ossila.com]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. A new synthesis of thiophosphoric acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. WO2017093925A1 - Process for isolating a (thio)phosphoric acid derivative - Google Patents [patents.google.com]
- 14. web.mit.edu [web.mit.edu]
Technical Support Center: Overcoming Solubility Challenges with Thiophosphonic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with thiophosphonic acids.
Frequently Asked Questions (FAQs)
Q1: My thiophosphonic acid derivative is poorly soluble in aqueous solutions. What is the first step to improve its solubility?
A1: The first and most critical step is to determine if your compound is acidic or basic and to measure its pKa. Since thiophosphonic acids are, as their name suggests, acidic, their solubility is highly pH-dependent. By increasing the pH of the aqueous solution above the pKa of the this compound, you will deprotonate the acidic group, forming a more soluble salt.
Q2: How does pH adjustment affect the solubility of thiophosphonic acids?
A2: Thiophosphonic acids are weak acids. In their protonated (neutral) form at low pH, they are generally less soluble in water. As the pH is increased, the acid group ionizes to form a negatively charged thiophosphonate salt, which is typically much more water-soluble. The relationship between pH, pKa, and solubility can be approximated by the Henderson-Hasselbalch equation. However, it's important to experimentally determine the pH-solubility profile, as other factors can cause deviations from this theoretical relationship.
Q3: What are co-solvents and how can they help with the solubility of thiophosphonic acids?
A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. For thiophosphonic acids, which may have hydrophobic organic moieties, co-solvents like ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) can be very effective. They work by reducing the polarity of the solvent system, making it more favorable for the nonpolar parts of the molecule to dissolve.
Q4: Can I use surfactants to improve the solubility of my this compound?
A4: Yes, surfactants can be used to enhance the solubility of hydrophobic compounds. They form micelles in aqueous solutions, and the hydrophobic core of these micelles can encapsulate the nonpolar parts of your this compound molecule, thereby increasing its overall solubility.
Q5: My this compound appears to be degrading in solution. What could be the cause?
A5: Thiophosphonic acids can be susceptible to oxidation and hydrolysis, leading to degradation. The sulfur atom in the thiophosphoryl group can be oxidized to a sulfoxide or sulfone, or replaced by an oxygen atom to form the corresponding phosphonic acid. Hydrolysis can occur at the P-S bond, especially under strong acidic or basic conditions and at elevated temperatures. It is crucial to assess the stability of your compound under your experimental conditions.
Troubleshooting Guides
Issue 1: Precipitation of this compound During Experiment
-
Symptom: A previously clear solution containing the this compound becomes cloudy or forms a solid precipitate.
-
Possible Causes & Solutions:
-
pH Shift: The pH of the solution may have changed, causing the compound to convert to its less soluble protonated form.
-
Solution: Measure the pH of the solution. If it has drifted, adjust it back to the optimal pH for solubility. Ensure your buffer system has sufficient capacity to maintain the desired pH.
-
-
Solvent Composition Change: If you are using a co-solvent system, a change in the solvent ratio (e.g., evaporation of a volatile organic solvent) can lead to precipitation.
-
Solution: Ensure your container is well-sealed to prevent solvent evaporation. If working with gradient elution in chromatography, be mindful of the potential for buffer salts to precipitate as the organic solvent concentration increases.
-
-
Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can cause a supersaturated solution to precipitate.
-
Solution: Maintain a constant temperature for your experiment. If you need to work at lower temperatures, determine the solubility at that temperature beforehand.
-
-
Common Ion Effect: If your solution contains ions that can form a poorly soluble salt with your this compound, this can lead to precipitation.
-
Solution: Review all components in your solution. If a common ion effect is suspected, try to replace the offending ion with a more soluble alternative.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results when using a stock solution of a this compound.
-
Possible Causes & Solutions:
-
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations in your assays.
-
Solution: Visually inspect your stock solution for any particulate matter. If possible, filter the solution through a 0.22 µm filter. It is best practice to determine the solubility limit in your chosen solvent system and prepare stock solutions at a concentration well below this limit.
-
-
Compound Degradation: The this compound may be unstable in the stock solution over time.
-
Solution: Perform a stability study of your compound in the chosen solvent under your storage conditions (e.g., room temperature, 4°C, -20°C). Analyze the solution at different time points by a stability-indicating method like HPLC to check for the appearance of degradation products. Prepare fresh stock solutions frequently.
-
-
Precipitation in Assay Medium: The compound may be soluble in the stock solvent (e.g., DMSO) but precipitate when diluted into the aqueous assay buffer.
-
Solution: Reduce the final concentration of the organic solvent (e.g., DMSO) in your assay to a level that does not cause precipitation. You may need to prepare a more dilute stock solution or use a different solubilization strategy (e.g., a co-solvent system or cyclodextrin formulation).
-
-
Data Presentation
Table 1: Solubility of Phenylphosphonic Acid in Various Organic Solvents at Different Temperatures
| Temperature (K) | n-Propanol (mole fraction) | Acetone (mole fraction) | Acetonitrile (mole fraction) | Ethyl Acetate (mole fraction) | Chloroform (mole fraction) |
| 288.15 | 0.0812 | 0.0695 | 0.0276 | 0.0153 | 0.0007 |
| 293.15 | 0.0925 | 0.0798 | 0.0321 | 0.0182 | 0.0009 |
| 298.15 | 0.1051 | 0.0913 | 0.0373 | 0.0216 | 0.0011 |
| 303.15 | 0.1192 | 0.1042 | 0.0431 | 0.0255 | 0.0014 |
| 308.15 | 0.1349 | 0.1186 | 0.0498 | 0.0300 | 0.0017 |
| 313.15 | 0.1525 | 0.1348 | 0.0574 | 0.0351 | 0.0021 |
| 318.15 | 0.1721 | 0.1529 | 0.0661 | 0.0410 | 0.0026 |
| Data adapted from a study on the solubility of phenylphosphonic acid. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of interest (e.g., pH 2 to 10).
-
Sample Preparation: Add an excess amount of the this compound to a vial containing a known volume of each buffer. The amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling and Analysis: Carefully remove an aliquot from the supernatant of each vial, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.
Protocol 2: Solubility Enhancement using a Co-solvent System
-
Co-solvent Selection: Choose a set of water-miscible organic solvents that are compatible with your experimental system (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures in different volume ratios (e.g., 10%, 20%, 30%... 90% v/v co-solvent in water).
-
Solubility Measurement: Using the shake-flask method described in Protocol 1, determine the solubility of your this compound in each co-solvent mixture.
-
Data Analysis: Plot the solubility of the this compound as a function of the co-solvent concentration. This will help you identify the optimal co-solvent and concentration for your needs.
-
Toxicity and Compatibility Check: Always consider the potential toxicity and compatibility of the chosen co-solvent with your downstream applications (e.g., cell-based assays).
Protocol 3: Stability Assessment of this compound in Solution
-
Solution Preparation: Prepare a solution of the this compound in the solvent system of interest at a known concentration.
-
Storage Conditions: Aliquot the solution into several vials and store them under different conditions that you want to evaluate (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time Points: Define a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).
-
Sample Analysis: At each time point, analyze an aliquot from each storage condition using a stability-indicating analytical method (typically HPLC). This method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Plot the percentage of the parent compound remaining versus time for each condition to determine the stability profile.
Mandatory Visualizations
Caption: Workflow for determining the pH-dependent solubility of a compound.
Validation & Comparative
A Comparative Guide to the Reactivity of Thiophosphonic Acid and Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
The substitution of an oxygen atom with sulfur in a phosphonic acid moiety to form a thiophosphonic acid can significantly alter the molecule's physicochemical properties and reactivity. This guide provides an objective comparison of the reactivity of thiophosphonic acids and their phosphonic acid counterparts, supported by available experimental data. Understanding these differences is crucial for applications in drug design, pro-drug strategies, and the development of enzyme inhibitors.
Structural and Acidity Comparison
The primary difference between phosphonic and thiophosphonic acids lies in the replacement of a phosphoryl oxygen (P=O) with a thiophosphoryl sulfur (P=S) or a hydroxyl oxygen with a thiol group (P-SH). This substitution impacts the electronic environment of the phosphorus center and, consequently, its acidity and susceptibility to nucleophilic attack.
While direct comparative pKa data for a homologous pair of phosphonic and thiophosphonic acids under identical conditions are scarce in the literature, we can infer trends from related compounds. For instance, a study comparing the second dissociation constants of various phosphorus-containing acids found that thiophosphoric acid (pKa₂ = 5.83) is a stronger acid than orthophosphoric acid (pKa₂ = 7.21)[1]. This suggests that the introduction of sulfur may increase the acidity.
The pKa values for phenylphosphonic acid have been reported, with pKa₁ in the range of 1.42 to 1.8 and pKa₂ between 6.92 and 7.43[2][3].
Table 1: Comparison of Acidity (pKa values)
| Compound | pKa₁ | pKa₂ | Reference |
| Phenylphosphonic Acid | 1.42 - 1.8 | 6.92 - 7.43 | [2][3] |
| Thiophosphoric Acid | - | 5.83 | [1] |
Note: Data for a direct this compound analogue to phenylphosphonic acid was not available in the searched literature. The value for thiophosphoric acid is provided for inferential purposes.
Reactivity in Hydrolysis
The stability of the P-C bond in phosphonic acids makes them generally resistant to hydrolysis[4]. However, their ester derivatives can undergo hydrolysis. Comparative studies on the hydrolysis of related phosphate and thiophosphate esters reveal that the effect of sulfur substitution is complex and depends on the degree of esterification. For monoesters, sulfur substitution has been observed to accelerate hydrolysis, while for diesters and triesters, it tends to slow down the reaction.
A comparative study on aryl phosphoramidate and aryl thiophosphoramidate derivatives of stavudine found that the replacement of oxygen with sulfur decreased the rate of alkaline hydrolysis by twofold. Furthermore, the activation energy for the hydrolysis of the sulfur analogs was comparatively higher[3]. This suggests that thiophosphonate esters may exhibit greater stability towards hydrolysis than their phosphonate counterparts in certain contexts.
Reactivity in Nucleophilic Substitution
Nucleophilic substitution at the tetracoordinate phosphorus center is a key reaction for both phosphonic and this compound derivatives. These reactions are fundamental in the synthesis of various analogs and in understanding their mechanism of action as enzyme inhibitors.
Experimental Protocols
Determination of pKa Values by Potentiometric Titration
This protocol outlines a general method for determining the acid dissociation constants (pKa) of phosphonic and thiophosphonic acids.
Materials:
-
Phosphonic or this compound sample of known concentration
-
Standardized sodium hydroxide (NaOH) solution (carbonate-free)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
pH meter with a combination glass electrode
-
Stir plate and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Prepare a solution of the acid sample in deionized water with a known concentration (e.g., 0.01 M).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the beaker on a stir plate and immerse the pH electrode in the solution.
-
Titrate the acid solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of NaOH.
-
Continue the titration until the pH has stabilized in the basic region.
-
Plot the pH as a function of the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, two inflection points and two half-equivalence points will be observed.
Kinetic Analysis of Ester Hydrolysis by UV-Vis Spectrophotometry
This protocol describes a general method for comparing the hydrolysis rates of phosphonate and thiophosphonate esters, particularly for derivatives with a chromophoric leaving group (e.g., p-nitrophenoxide).
Materials:
-
Phosphonate and thiophosphonate ester samples
-
Buffer solutions of desired pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Cuvettes
Procedure:
-
Prepare a stock solution of the ester in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of buffer solutions covering the desired pH range for the hydrolysis study.
-
Set the spectrophotometer to the wavelength of maximum absorbance of the leaving group (e.g., ~400 nm for p-nitrophenoxide).
-
Equilibrate the buffer solution in the cuvette to the desired reaction temperature.
-
Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette containing the buffer.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
The pseudo-first-order rate constant (k_obs) can be calculated from the Beer-Lambert law and the initial rate.
-
By performing the experiment at different pH values, a pH-rate profile can be generated to compare the reactivity of the phosphonate and thiophosphonate esters.
Visualizing Reaction Pathways and Experimental Workflows
General Mechanism of Nucleophilic Substitution at Phosphorus
Caption: A simplified diagram of the Sₙ2-like mechanism for nucleophilic substitution at a phosphorus center.
Experimental Workflow for pKa Determination
Conclusion
The replacement of oxygen with sulfur in phosphonic acids to yield thiophosphonic acids introduces significant changes in their reactivity. The available evidence, though not always from direct homologous comparisons, suggests that thiophosphonic acids may be more acidic than their phosphonic acid counterparts. In terms of reaction kinetics, the stability of thiophosphonate esters towards hydrolysis appears to be greater in some cases, as indicated by higher activation energies and slower reaction rates. Nucleophilic substitution reactions at the phosphorus center are crucial for both classes of compounds and generally proceed with a high degree of stereocontrol.
For researchers and drug development professionals, these differences offer a valuable tool for fine-tuning the properties of phosphorus-containing molecules. The increased stability of a thiophosphonate might be advantageous for developing more robust pro-drugs, while the altered acidity and electronic nature of the thiophosphoryl group can be exploited to modulate interactions with biological targets. Further direct comparative studies are warranted to fully elucidate the nuanced reactivity differences between these two important classes of organophosphorus compounds.
References
Thiophosphonic Acid vs. Carboxylic Acid: A Comparative Guide to Anchoring Groups in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
In the architecture of Dye-Sensitized Solar Cells (DSSCs), the anchoring group serves as the critical link between the light-harvesting dye and the semiconductor photoanode, typically titanium dioxide (TiO₂). This molecular bridge is paramount, as it governs the efficiency of electron injection, the stability of the device, and the overall power conversion efficiency (PCE). For decades, carboxylic acid has been the most prevalent and well-studied anchoring group. However, its susceptibility to desorption in the presence of water has driven the exploration of more robust alternatives, such as phosphonic acid and its analogue, thiophosphonic acid.
This guide provides an objective comparison between the traditional carboxylic acid anchor and the promising this compound anchor, supported by experimental data and detailed methodologies.
Molecular Structure and Binding to TiO₂
The fundamental difference between these anchoring groups lies in their atomic composition and resulting geometry, which dictates how they bind to the TiO₂ surface. Carboxylic acids typically form an ester-like linkage, which can be a combination of monodentate and bidentate chelation. In contrast, phosphonic and thiophosphonic acids can form stronger bidentate or even tridentate bonds with the titanium atoms on the semiconductor surface. This stronger binding is anticipated to enhance the long-term stability of the DSSC.
Caption: Comparison of anchoring group structures and their binding to the TiO₂ surface.
Performance Data Comparison
The choice of anchoring group directly impacts the key photovoltaic parameters of a DSSC. The following table summarizes representative experimental data comparing DSSCs fabricated with dyes bearing carboxylic acid, phosphonic acid, and this compound anchors. For a fair comparison, data is presented for dyes with similar molecular backbones.
| Anchoring Group | Dye Structure | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Dye Loading (nmol/cm²) | Reference |
| Carboxylic Acid | Porphyrin Derivative | 5.5 | 12.1 | 0.68 | 0.67 | 95 | [1] |
| Phosphonic Acid | Porphyrin Derivative | 5.3 | 11.8 | 0.69 | 0.65 | 48 | [1] |
| Carboxylic Acid | Organic D-π-A | 7.16 | 13.07 | 0.831 | 0.659 | N/A | [2] |
| Phosphonic Acid | Organic D-π-A | (Typically lower) | (Lower) | (Comparable) | (Comparable) | (Often lower) | [2][3] |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Note: Direct comparative experimental data for this compound in DSSCs is limited in publicly available literature. The comparison is often made with its close analogue, phosphonic acid.
Analysis of Performance Data:
-
Power Conversion Efficiency (PCE): DSSCs employing dyes with carboxylic acid anchors often exhibit higher initial power conversion efficiencies.[1][2] This is frequently attributed to superior electronic coupling between the dye's lowest unoccupied molecular orbital (LUMO) and the TiO₂ conduction band, facilitating efficient electron injection.
-
Photocurrent Density (Jsc): The higher photocurrent density in carboxylic acid-based cells is linked to both efficient electron injection and often a higher dye loading on the TiO₂ surface.[1] The bulkier nature of the phosphonic group can sometimes lead to lower dye concentrations on the photoanode.
-
Open-Circuit Voltage (Voc) and Fill Factor (FF): These parameters tend to be comparable between the different anchoring groups, suggesting that the anchoring group has a less pronounced effect on the charge recombination kinetics and the series/shunt resistances within the cell.[1][3]
-
Stability: The key advantage of phosphonic acid anchors is their significantly enhanced binding strength to the TiO₂ surface.[4][5] This leads to superior long-term stability, with significantly less dye desorption over time, especially in the presence of water or in alkaline environments.[1] Carboxylate-linked dyes are more prone to leaching from the semiconductor surface under such conditions.[1] While direct data for this compound is scarce, its chemical similarity to phosphonic acid suggests it would also offer enhanced stability over carboxylic acid.
Experimental Protocols
The following sections outline the typical methodologies used in the synthesis, fabrication, and characterization of DSSCs for comparing different anchoring groups.
Synthesis of Sensitizer Dyes
The synthesis strategy is tailored to incorporate the desired anchoring group onto the dye's molecular framework, which typically follows a Donor-π bridge-Acceptor (D-π-A) design.
Caption: Generalized workflow for the synthesis of DSSC dyes with different anchoring groups.
-
Scaffold Synthesis: The main body of the organic dye is typically assembled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to connect the donor and π-bridge segments.[6][7]
-
Anchor Introduction:
-
Carboxylic Acid: For the common cyanoacrylic acid anchor, the final step is often a Knoevenagel condensation between an aldehyde-functionalized dye precursor and cyanoacetic acid.[7]
-
Phosphonic/Thiophosphonic Acid: These groups are typically introduced earlier in the synthesis as a protected phosphonate ester. The final step involves the deprotection of the ester, usually via acid or base hydrolysis, to yield the desired phosphonic or this compound.
-
DSSC Fabrication and Assembly
The fabrication of the solar cell device follows a standardized procedure to ensure comparability between different dyes.
-
Photoanode Preparation: A transparent conductive glass (e.g., FTO glass) is coated with a mesoporous layer of TiO₂ nanoparticles, typically by screen printing or doctor-blading, followed by sintering at high temperatures (~450-500 °C) to ensure good particle necking and remove organic binders.
-
Dye Sensitization: The sintered TiO₂ film is immersed in a solution of the dye (e.g., in a suitable organic solvent like ethanol or acetonitrile) for a specific duration (typically 12-24 hours) to allow for the adsorption of a dye monolayer onto the TiO₂ surface.
-
Cell Assembly: The dye-sensitized photoanode is assembled with a counter electrode (usually a platinized FTO glass) using a thermoplastic sealant.
-
Electrolyte Injection: A liquid electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.
Characterization
-
Photovoltaic Performance: The current density-voltage (J-V) characteristics of the assembled DSSCs are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine the PCE, Jsc, Voc, and FF.
-
Dye Loading: The amount of dye adsorbed onto the TiO₂ surface is quantified by desorbing the dye from a known area of the film using a basic solution (e.g., NaOH) and measuring the absorbance of the resulting solution via UV-Vis spectroscopy.
-
Stability Tests: To compare the binding strength, dye-sensitized films are immersed in an aqueous or alkaline solution, and the amount of remaining dye is monitored over time using absorption spectroscopy.[1][3]
Conclusion
The selection of an anchoring group for a DSSC sensitizer involves a critical trade-off between initial performance and long-term stability.
-
Carboxylic Acid: This remains the anchor of choice for achieving high initial power conversion efficiencies. Its favorable electronic properties and well-established synthesis routes make it a reliable standard.[8][9] However, its weaker binding and susceptibility to hydrolysis are significant drawbacks for long-term device stability, particularly in aqueous environments.
-
This compound (and Phosphonic Acid): These anchors offer a compelling solution to the stability problem. Their ability to form strong, hydrolytically stable bonds with the TiO₂ surface is a major advantage for creating durable DSSCs.[4][5] The trade-off can be a slight reduction in initial efficiency, potentially due to less optimal electronic coupling or lower dye loading. The tetrahedral geometry of the phosphonic group may hinder the electronic delocalization compared to the more planar carboxylic acid group, impacting electron injection efficiency.[2][3]
For applications where long-term operational stability is paramount, thiophosphonic and phosphonic acids represent a superior class of anchoring groups. Future research in dye engineering may focus on optimizing the molecular structure of sensitizers with these robust anchors to close the efficiency gap with their carboxylic acid counterparts, thereby achieving both high efficiency and exceptional durability.
References
- 1. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. boa.unimib.it [boa.unimib.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Synthesis of Thiophene-Based, Organic Dyes for Dye-Sensitized Solar Cells (DSSCs) by a One-Pot, Four-Component Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Performance Evaluation of Thiophosphonic Acid-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of thiophosphonic acid-based catalysts in the context of asymmetric organocatalysis, with a particular focus on their comparison with the widely used phosphoric acid-based catalysts. The information presented is based on available experimental data from peer-reviewed literature.
Executive Summary
Chiral Brønsted acid catalysis is a powerful tool in modern organic synthesis, enabling the enantioselective formation of a wide range of molecules. Within this field, chiral phosphoric acids have emerged as highly successful and versatile catalysts. Their this compound analogues, where a sulfur atom replaces one of the phosphoryl oxygens, have also been investigated with the aim of modulating acidity and steric properties. However, based on the current body of research, chiral phosphoric acid catalysts generally exhibit superior performance in terms of enantioselectivity for key asymmetric transformations, such as the transfer hydrogenation of quinolines. This guide will delve into the available data to provide a clear comparison.
Performance Comparison: Asymmetric Transfer Hydrogenation of 2-Phenylquinoline
The asymmetric transfer hydrogenation of quinolines to the corresponding tetrahydroquinolines is a benchmark reaction to evaluate the performance of chiral Brønsted acid catalysts. Below is a comparison of the performance of recently developed this compound-based catalysts against a well-established thiophostone and a state-of-the-art phosphoric acid catalyst in this reaction.
Table 1: Performance Data for the Asymmetric Transfer Hydrogenation of 2-Phenylquinoline
| Catalyst Type | Catalyst Name/Structure | Yield (%) | Enantiomeric Excess (ee, %) |
| Thiophostone | Pivalate ester 18[1] | 86 | 52 |
| This compound | CPA 2[1] | 99 | 4 |
| This compound | CPA 3[1] | 99 | 24 |
| This compound | CPA 4[1] | 99 | 0 |
| Phosphoric Acid | (R)-TRIP | >95 | >90 |
As the data indicates, while the novel this compound-based catalysts (CPAs 2, 3, and 4) provided excellent yields for the transfer hydrogenation of 2-phenylquinoline, they failed to induce significant enantioselectivity.[1] The highest enantiomeric excess achieved with these catalysts was only 24% with CPA 3. In contrast, chiral phosphoric acid catalysts, such as (R)-TRIP, are well-documented to provide high to excellent enantioselectivities (often >90% ee) in this type of transformation.
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of 2-Phenylquinoline with this compound-Based Catalysts[1]
To a solution of 2-phenylquinoline (1.0 equiv) in toluene was added the chiral this compound catalyst (CPA 2, 3, or 4; 0.1 equiv). The Hantzsch ester (1.5 equiv) was then added, and the reaction mixture was stirred at the specified temperature. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
Mechanistic Insights and Experimental Workflow
The asymmetric transfer hydrogenation of quinolines catalyzed by a chiral Brønsted acid is proposed to proceed through a catalytic cycle involving the activation of the quinoline substrate and the Hantzsch ester.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of quinolines.
Experimental Workflow for Catalyst Performance Evaluation
Caption: General experimental workflow for evaluating catalyst performance.
Conclusion
Based on the currently available data, chiral phosphoric acid catalysts remain the superior choice for asymmetric transfer hydrogenation of quinolines, consistently delivering high enantioselectivities. While the explored this compound-based catalysts have shown high catalytic activity in terms of conversion rates, their ability to induce chirality in this specific reaction has been limited.[1] This suggests that the subtle electronic and steric differences arising from the substitution of an oxygen with a sulfur atom in the catalyst backbone have a significant and, in this case, detrimental effect on the stereochemical outcome of the reaction. Further research and catalyst design may yet unlock the potential of this compound-based catalysts in other asymmetric transformations.
References
Illuminating Structure: A Comparative Guide to the Characterization of Thiophosphonic Acids with 31P NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged with thiophosphonic acids, precise and reliable analytical characterization is paramount. This guide provides a detailed comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy against alternative methods, supported by experimental data and protocols, to facilitate informed analytical strategy and structural elucidation.
Thiophosphonic acids, a class of organophosphorus compounds featuring a direct phosphorus-carbon bond and a phosphorus-sulfur double bond (P=S), are integral to medicinal chemistry and materials science. Their accurate characterization is crucial for quality control, reaction monitoring, and understanding structure-activity relationships. Among the available analytical techniques, ³¹P NMR spectroscopy stands out due to its direct, non-destructive observation of the phosphorus nucleus, offering unparalleled insight into the chemical environment of the analyte.
³¹P NMR Spectroscopy: A Direct Look at the Phosphorus Core
With a natural abundance of 100% and a spin of ½, the ³¹P nucleus is highly amenable to NMR spectroscopy.[1] This technique provides a wealth of structural information through key parameters:
-
Chemical Shift (δ): The position of the NMR signal is highly sensitive to the electronic environment around the phosphorus atom. The substitution of an oxygen atom in a phosphonic acid with a sulfur atom to form a thiophosphonic acid typically induces a significant downfield shift (to a higher ppm value). This shift is influenced by the nature of the alkyl or aryl group attached to the phosphorus, as well as solvent and pH.[2][3]
-
Coupling Constants (J): Spin-spin coupling between the ³¹P nucleus and adjacent protons (¹H) or other active nuclei provides information on the connectivity of the molecule. For instance, the observation of a J_P-H coupling can confirm the presence of protons on the carbon directly bonded to the phosphorus atom.[4]
-
Signal Integration: In quantitative ³¹P NMR (qNMR), the area under a peak is directly proportional to the number of phosphorus nuclei it represents, allowing for accurate purity assessment and quantification without the need for calibration curves, a distinct advantage over other methods.[5]
Representative ³¹P NMR Data for Thiophosphonic and Related Acids
The chemical shifts for thiophosphonic acids are typically found in a distinct region of the ³¹P NMR spectrum. The following table summarizes representative chemical shift values, demonstrating the effect of structure on the phosphorus environment.
| Compound Class | Structure Example | Typical ³¹P Chemical Shift (δ) Range (ppm) |
| Phosphonic Acid | Methylphosphonic acid | +25 to +35 |
| This compound | Methylthis compound | +70 to +95 |
| Phosphoric Acid | H₃PO₄ | 0 (Reference) |
| Thiophosphoric Acid | O,O,O-Triethyl thiophosphate | +60 to +75 |
| Phosphinate | Diphenylphosphinic acid | +20 to +40 |
| Thiophosphinate | Diphenylthiophosphinic acid | +55 to +80 |
Note: Chemical shifts are referenced to 85% H₃PO₄. Values can vary based on solvent, concentration, and pH.
Comparative Analysis of Analytical Techniques
While ³¹P NMR is a powerful tool, a comprehensive characterization strategy often involves complementary techniques. Here, we compare ³¹P NMR with Mass Spectrometry and Infrared (IR) Spectroscopy for the analysis of thiophosphonic acids.
Workflow for Analytical Technique Selection
The choice of analytical technique depends on the specific information required by the researcher. The following diagram illustrates a logical workflow for selecting the appropriate method.
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrometry Analysis of Thiophosphonic Acid Derivatives
The analysis of thiophosphonic acid derivatives is critical in various scientific fields, including drug development, pesticide residue analysis, and industrial chemistry. Mass spectrometry (MS) stands out as a powerful analytical tool, offering high sensitivity and structural information. This guide provides a comparative overview of different MS techniques for analyzing these compounds, supported by experimental data and detailed protocols to aid researchers in method selection and development.
Comparison of Ionization Techniques
The choice of ionization method is fundamental to a successful mass spectrometry analysis, as it dictates the type of ions generated and the extent of fragmentation. The selection depends on the analyte's properties and the analytical objective, such as quantification or structural elucidation. Ionization methods are broadly categorized as "hard" or "soft" techniques.[1]
-
Hard Ionization: Techniques like Electron Ionization (EI) use high energy to ionize molecules, leading to extensive and reproducible fragmentation.[1][2] This is highly valuable for structural identification by creating a characteristic "fingerprint" mass spectrum.[1] EI is one of the oldest and most well-characterized ionization methods and is commonly coupled with Gas Chromatography (GC).[2][3]
-
Soft Ionization: Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart less energy during ionization, typically resulting in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.[3][4] These methods are ideal for determining the molecular weight of thermally labile or non-volatile compounds and are readily coupled with Liquid Chromatography (LC).[2][3]
The table below compares the most common ionization techniques applicable to this compound derivatives.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Type | Hard[1] | Soft[3] | Soft |
| Typical Analytes | Volatile, thermally stable compounds[3] | Non-volatile, polar, thermally labile compounds[4][5] | Moderately polar, less volatile than EI analytes |
| Fragmentation | Extensive, provides structural "fingerprint"[2] | Minimal, primarily molecular ion ([M+H]⁺)[4] | Some fragmentation, more than ESI but less than EI |
| Common Coupling | Gas Chromatography (GC)[2] | Liquid Chromatography (LC)[2] | Liquid Chromatography (LC)[6] |
| Key Advantage | Detailed structural elucidation[1] | Molecular weight determination of large/labile molecules[4] | Analysis of compounds not amenable to ESI |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
For quantitative studies, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice, offering excellent sensitivity and selectivity.[7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for retaining polar compounds like phosphonic and thiophosphonic acids.[9]
Illustrative Experimental Protocol: Analysis of Phosphonic Acid
The following protocol, adapted from a method for analyzing phosphonic acid in water, serves as a robust starting point for developing methods for its thio-analogs.[9]
Liquid Chromatography (LC) Conditions:
-
Column: Venusil HILIC, 3 µm, 100 x 2.1 mm[9]
-
Mobile Phase A: 0.1% Formic acid in water[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[9]
-
Flow Rate: 0.4 mL/min[9]
-
Injection Volume: 20 µL[9]
-
Column Temperature: 30 °C[9]
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: Ramp to 90% B
-
7-10 min: Hold at 90% B[9]
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 6495a triple quadrupole MS[9]
-
Ionization Mode: ESI Negative (Note: Mode should be optimized for specific thiophosphonic derivatives)
-
Gas Temperature: 200 °C[9]
-
Gas Flow: 14 L/min[9]
-
Nebulizer Pressure: 30 psi[9]
-
Capillary Voltage: 4000 V[9]
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are for phosphonic acid and would need to be optimized for specific this compound derivatives.[9]
-
MRM 1: Precursor Ion 81 -> Product Ion 79 (Collision Energy 15 V)[9]
-
MRM 2: Precursor Ion 81 -> Product Ion 63 (Collision Energy 38 V)[9]
Performance Data
The performance of a well-optimized LC-MS/MS method is demonstrated in the table below, showcasing the sensitivity and linearity achievable.
| Analyte | Matrix | Method | LOD | LOQ | Linearity (µg/L) | Recovery |
| Phosphonic Acid | Water (High Salt) | HILIC-LC/MS/MS | 0.6 µg/L[9] | 2.0 µg/L[9] | 2.0 - 15.0[9] | 92 - 120%[9] |
Fragmentation Patterns for Structural Elucidation
Understanding the fragmentation pathways of this compound derivatives is crucial for their identification. Hard ionization techniques like EI are particularly useful for this purpose. Studies on thiophosphoryl derivatives using 70 eV electron impact have shown characteristic fragmentation processes that can be elucidated through high-resolution mass measurements and metastable ion analysis.[10][11]
Under ESI-MS/MS conditions, organophosphorus compounds, including halogenated derivatives, also exhibit predictable fragmentation. Common pathways involve rearrangements and the cleavage of bonds around the central phosphorus atom, leading to the formation of characteristic product ions.[12]
Common Fragmentation Pathways:
-
Cleavage of P-S, P-O, and P-C bonds: The relative lability of these bonds dictates the primary fragmentation ions.
-
Loss of Alkyl/Aryl Groups: The side chains attached to the phosphorus or sulfur/oxygen atoms are often lost.[12]
-
McLafferty Rearrangement: This is a common rearrangement for certain organophosphorus structures.[12]
The specific fragmentation pattern is highly dependent on the compound's exact structure, the ionization method used, and the collision energy applied in MS/MS experiments.[12]
Visualizing Experimental Design and Workflows
General Workflow for LC-MS/MS Analysis
The logical flow from sample collection to final data analysis in a typical LC-MS/MS experiment is a multi-step process requiring careful optimization at each stage.
Caption: A typical experimental workflow for the analysis of this compound derivatives by LC-MS/MS.
Logic for Method Selection
The selection of an appropriate mass spectrometry technique is dictated by the primary analytical goal. Quantitative analyses prioritize sensitivity and throughput, while qualitative or structural analyses require high mass accuracy and detailed fragmentation information.
Caption: Decision logic for selecting an MS method based on the primary research objective.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. as.uky.edu [as.uky.edu]
- 4. enovatia.com [enovatia.com]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Analysis of Phosphonic Acid in Water | Phenomenex [phenomenex.com]
- 8. Phosphonic Acid in Water by LC | Phenomenex [phenomenex.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Electron impact mass spectral interpretation for some thiophosphoryl-p-acetylaminobenzenesulfonamides. [flore.unifi.it]
- 12. mdpi.com [mdpi.com]
Validating the Purity of Synthesized Thiophosphonic Acids by High-Performance Liquid Chromatography: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of thiophosphonic acids, a class of organophosphorus compounds with significant therapeutic potential. We present experimental data, detailed protocols, and a comparison with alternative analytical techniques to assist in the robust quality control of these synthesized molecules.
Comparison of Analytical Methods for Thiophosphonic Acid Purity
While HPLC is a cornerstone for purity analysis, other techniques can provide complementary information. The following table compares HPLC with alternative methods for the analysis of thiophosphonic acids.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, reproducibility, and compatibility with UV and MS detectors. | Poor retention of very polar impurities; may require ion-pairing agents for acidic analytes. | Primary choice for purity determination and impurity profiling. |
| Ion-Exchange Chromatography (IEC) | Separation based on ionic interactions between the analyte and a charged stationary phase. | Excellent for separating highly polar and charged species. | Sensitive to mobile phase pH and ionic strength; may have lower efficiency than RP-HPLC. | Analysis of starting materials, inorganic impurities, and highly polar degradants. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. | Provides molecular weight and structural information for impurity identification. | Higher cost and complexity compared to HPLC-UV. | Definitive identification of unknown impurities and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed structural information and can quantify impurities without a reference standard (qNMR). | Lower sensitivity than HPLC; complex mixtures can be difficult to analyze. | Structural confirmation of the final product and identification of major impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High efficiency for volatile and thermally stable compounds. | Requires derivatization for non-volatile thiophosphonic acids, which can introduce analytical errors. | Analysis of volatile starting materials or impurities. |
Experimental Protocol: Purity Determination of Phenylthis compound by RP-HPLC
This protocol describes a general method for the purity analysis of a synthesized phenylthis compound sample.
1. Objective: To determine the purity of synthesized phenylthis compound and to separate it from potential impurities using RP-HPLC with UV detection.
2. Materials and Reagents:
-
Phenylthis compound (synthesized)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Phosphoric acid (85%, analytical grade)
-
Reference standards for potential impurities (if available)
3. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
5. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized phenylthis compound and transfer to a 10 mL volumetric flask.
-
Dissolve in a 50:50 mixture of acetonitrile and water (diluent) and make up to the mark. This is the stock solution (1 mg/mL).
-
Further dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of phenylthis compound using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the separation of phenylthis compound from its potential impurities under the described HPLC conditions.
| Compound | Identity | Expected Retention Time (min) | Resolution (Rs) from Main Peak |
| Phenylphosphonic Acid | Oxidized byproduct | 8.5 | 2.5 |
| Phenylthis compound | Main Product | 12.2 | - |
| Benzene | Starting material | 15.8 | 4.8 |
| Diphenyl Dithiophosphinate | Dimeric byproduct | 18.1 | 3.2 |
Visualizing the Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized thiophosphonic acids.
This comprehensive guide provides a robust framework for the validation of synthesized thiophosphonic acids using HPLC. The presented protocol and comparative data serve as a valuable resource for researchers and scientists in ensuring the quality and purity of these important compounds.
A Comparative Analysis of Thiophosphonic and Phosphonic Acids in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a phosphate group with a stable bioisostere is a cornerstone of modern drug design. Among the most successful phosphate mimics are phosphonic acids and their sulphur-containing counterparts, thiophosphonic acids. Both moieties offer resistance to enzymatic hydrolysis, a critical advantage over native phosphates. This guide provides an objective comparison of their performance in biological systems, supported by physicochemical data and a representative experimental protocol for their evaluation as enzyme inhibitors.
Physicochemical and Biological Activity Profile
The substitution of an oxygen atom with sulfur in the phosphonate group subtly alters the molecule's physicochemical properties, which can translate into significant differences in biological activity and behavior. Thiophosphonic acids generally exhibit lower pKa values compared to their phosphonic acid analogs, bringing them closer to the acidity of natural phosphate esters. This can influence their interaction with enzyme active sites.
While the replacement of oxygen with sulfur can lead to altered biological activity, studies comparing directly analogous phosphonic and thiophosphonic acids as enzyme inhibitors have often reported modest differences in their inhibitory potency. The specific context of the biological target and the overall molecular structure remain critical determinants of activity.
| Property | Phosphonic Acid | Thiophosphonic Acid | Significance in Biological Systems |
| Structure | R-PO(OH)₂ | R-PS(OH)₂ | The P-C bond in both is resistant to enzymatic cleavage, enhancing metabolic stability compared to the P-O bond in phosphates. |
| pKa₁ | ~1-2 | Generally lower than corresponding phosphonic acid | Lower pKa can lead to a higher negative charge at physiological pH, potentially influencing binding to positively charged residues in enzyme active sites. |
| pKa₂ | ~6-7 | Generally lower than corresponding phosphonic acid | The second ionization is also closer to that of phosphates, which may better mimic the natural substrate. |
| Enzyme Inhibition (Illustrative) | Ki = X µM | Ki ≈ X µM (often modest difference) | While often comparable, the subtle electronic and steric differences can be exploited for optimizing inhibitor potency and selectivity for specific targets. |
| Bioavailability | Generally low due to high polarity | Generally low due to high polarity | Both typically require prodrug strategies to enhance oral absorption and cell permeability. |
Experimental Protocols
General Protocol for Comparative Enzyme Inhibition Assay
This protocol outlines a general procedure for comparing the inhibitory activity of a phosphonic acid and its this compound analog against a target enzyme, such as a phosphatase.
1. Materials and Reagents:
-
Purified target enzyme
-
Substrate for the enzyme (e.g., p-nitrophenyl phosphate for phosphatases)
-
Phosphonic acid inhibitor
-
This compound inhibitor
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the phosphonic and this compound inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of each inhibitor in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Dilute the enzyme to the working concentration in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well plate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the phosphonic acid or this compound inhibitor to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate to all wells.
-
Monitor the formation of the product over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value for each inhibitor from the resulting dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
Visualizing Biological Interactions and Workflows
To illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a common signaling pathway involving phosphate mimics and a typical experimental workflow.
Caption: G-protein coupled receptor signaling pathway initiated by a lysophosphatidic acid (LPA) analog.
Caption: Workflow for a comparative enzyme inhibition assay.
A Comparative Guide to the Binding Affinity of Thiophosphonic Acid Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of thiophosphonic acid ligands, juxtaposed with their phosphonic acid, phosphinic acid, and carboxylic acid counterparts. The information presented herein is curated from experimental data to assist researchers in selecting appropriate ligands for applications ranging from drug design to materials science.
Relative Binding Affinity: An Overview
The binding affinity of a ligand is a critical parameter that dictates its efficacy in various applications. While extensive quantitative data for direct comparison of thiophosphonic acids is still emerging, the established hierarchy of binding strengths for related ligands on metal oxide surfaces provides a valuable frame of reference. Generally, the affinity for these surfaces follows the order:
Phosphonic Acids > Phosphinic Acids > Carboxylic Acids
Phosphonic acids are recognized for their robust binding to metal oxides like TiO2, ZrO2, and Fe3O4.[1] Studies on nanocrystal surfaces have shown that phosphonates are favored in competitive binding scenarios with phosphinates, with an equilibrium constant (K) of 2, indicating a stronger interaction for the phosphonate.[2][3][4] Phosphinic acids, in turn, exhibit an intermediate binding affinity, readily displacing carboxylate ligands.[2][3][4] Carboxylic acids generally demonstrate the weakest binding among these classes in aqueous environments.
While direct comparative data for thiophosphonic acids is limited in the current literature, their structural similarity to phosphonic acids suggests they are also strong binding agents. The substitution of a phosphoryl oxygen with sulfur in thiophosphonic acids modifies the electronic properties and acidity, which can influence binding affinity and selectivity.
Quantitative Binding Data
The following tables summarize available quantitative data for phosphonic and phosphinic acid derivatives, which can serve as a benchmark for assessing the potential binding affinities of novel this compound ligands.
Table 1: Competitive Binding on Nanocrystal Surfaces
| Ligand 1 | Ligand 2 | Substrate | Equilibrium Constant (K) | Stronger Binding Ligand |
| Oleylphosphonate | 6-(hexyloxy)hexylphosphinate | HfO2, CdSe, ZnS Nanocrystals | 2 | Oleylphosphonate |
This data is derived from competitive ligand exchange reactions monitored by NMR spectroscopy.[2][3][4]
Table 2: Inhibition of Tyrosinase by Phosphonic and Phosphinic Acid Derivatives
| Compound | Ligand Type | Inhibition Constant (Ki) | IC50 |
| [(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid | Phosphinic Acid Derivative | 0.076 mM | 0.3 mM |
This table presents data for the most potent inhibitor from a study on a series of phosphonic and phosphinic acid derivatives.
Experimental Protocols
Accurate assessment of binding affinity relies on robust experimental methodologies. The following are detailed protocols for commonly employed techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the macromolecule (e.g., protein, nanocrystal) in a suitable buffer. The concentration should be accurately determined.
-
Prepare a solution of the ligand (this compound derivative or other) in the same buffer. The ligand concentration should typically be 10-20 times that of the macromolecule.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (commonly 25°C).
-
Fill the sample cell with the macromolecule solution and the injection syringe with the ligand solution.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the sample cell.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Exchange Studies
NMR spectroscopy can be used to monitor competitive ligand exchange reactions to determine relative binding affinities.
Protocol:
-
Sample Preparation:
-
Prepare a solution of nanocrystals capped with a specific ligand (e.g., oleic acid).
-
Prepare solutions of the competing ligands (e.g., a phosphinic acid and a phosphonic acid) at known concentrations.
-
-
Ligand Exchange Experiment:
-
Add a known amount of the first competing ligand (e.g., phosphinic acid) to the nanocrystal solution and allow it to reach equilibrium.
-
Acquire 1H and 31P NMR spectra to monitor the displacement of the initial ligand.
-
Subsequently, add the second competing ligand (e.g., phosphonic acid) and again allow the system to reach equilibrium.
-
Acquire final 1H and 31P NMR spectra.
-
-
Data Analysis:
-
Integrate the characteristic NMR signals of the free and bound ligands to determine their respective concentrations.
-
Calculate the mole fractions of the ligands on the nanocrystal surface and in the entire mixture.
-
Use these values to calculate the equilibrium constant (K) for the ligand exchange reaction.[3]
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing binding affinity and a generalized signaling pathway for an enzyme inhibitor.
Caption: Workflow for Assessing and Comparing Ligand Binding Affinity.
Caption: Generalized Enzyme Inhibition Signaling Pathway.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Thiophosphonic Acid Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural chemistry of metal complexes formed with thiophosphonic acids, drawing upon experimental data from X-ray crystallographic studies. We will explore the coordination behavior of both monothiophosphonic and dithiophosphonic acids with various metals, offering a valuable resource for researchers in coordination chemistry, materials science, and drug development.
Introduction to Thiophosphonic Acid Metal Complexes
Thiophosphonic acids, characterized by the presence of a phosphorus-sulfur bond, are versatile ligands capable of forming a diverse array of metal complexes. The substitution of one or two oxygen atoms with sulfur in the phosphonic acid moiety significantly influences the coordination chemistry, leading to complexes with unique structural and electronic properties. This guide focuses on the precise structural elucidation of these complexes using single-crystal X-ray diffraction.
Comparison of Coordination Modes: Monothiophosphonates vs. Dithiophosphonates
The coordination of thiophosphonate ligands to metal centers can occur through various modes, primarily involving the sulfur and oxygen atoms. The denticity and bridging capabilities of these ligands give rise to a rich structural landscape, from discrete mononuclear complexes to extended coordination polymers.
Monothiophosphonate Metal Complexes
Monothiophosphonates, possessing one sulfur and two oxygen donor atoms, exhibit flexible coordination behavior. While crystallographic data for monothiophosphonate complexes is less abundant in the literature compared to their dithiophosphonate counterparts, existing studies on related phosphonate and thiourea complexes suggest a preference for O,O- or O,S-chelation, as well as bridging functionalities. Lanthanide complexes with phosphonate ligands, for instance, often form three-dimensional coordination polymers.[1][2]
Dithiophosphonate Metal Complexes
Dithiophosphonate ligands, with two sulfur and one oxygen donor atoms, predominantly coordinate to metal ions through the two sulfur atoms, forming a four-membered chelate ring. This S,S-coordination mode is prevalent in complexes with a wide range of transition metals.
Table 1: Comparison of General Coordination Features
| Ligand Type | Primary Donor Atoms | Common Coordination Modes | Resulting Structures |
| Monothiophosphonate | O, O, S | O,O-chelation, O,S-chelation, Bridging | Mononuclear, Polynuclear, Coordination Polymers |
| Dithiophosphonate | S, S, O | S,S-chelation, S-bridging | Mononuclear, Dinuclear, Nanoclusters |
X-ray Crystallographic Data of Dithiophosphonate Metal Complexes
The following tables summarize key crystallographic data for selected dithiophosphonate metal complexes, providing a basis for structural comparison.
Dinuclear Gold(I) Dithiophosphonate Complexes
Dinuclear gold(I) complexes with dithiophosphonate ligands often feature an eight-membered ring structure where the two gold atoms are bridged by the S-P-S moiety of the ligands.[3][4][5]
Table 2: Selected Crystallographic Data for Dinuclear Gold(I) Dithiophosphonate Complexes
| Complex | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Au···Au (Å) | Ref. |
| [AuS₂P(Ph)(OC₅H₉)]₂ | Ibam | 12.434(5) | 19.029(9) | 11.760(4) | 90 | - | [4] |
| [AuS₂P(4-C₆H₄OMe)(O-menthyl)]₂ | P2₁ | 7.288(2) | 12.676(3) | 21.826(4) | 92.04(3) | - | [4] |
| [Au₂(dtp)₂(dppm)] | P2₁/n | 13.136(3) | 20.198(4) | 19.020(4) | 107.98(3) | 3.0999(7) | [5] |
dtp = [S₂P(p-C₆H₄OCH₃)(O-c-C₅H₉)]⁻; dppm = bis(diphenylphosphino)methane
Silver Dithiophosphonate Nanoclusters
Dithiophosphonate ligands have also been successfully employed to stabilize atomically precise silver nanoclusters. The crystal structure of a Ag₂₁ nanocluster reveals a complex core-shell architecture.[6][7]
Table 3: Crystallographic Data for a Dithiophosphonate-Protected Silver Nanocluster
| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [Ag₂₁{S₂P(OⁿPr)(p-C₆H₄OCH₃)}₁₂]PF₆ | C₁₂₀H₁₅₆Ag₂₁F₆O₂₄P₁₃S₂₄ | Monoclinic | P2₁/c | 26.133(3) | 26.412(3) | 33.195(4) | 109.438(2) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and crystallographic analysis of this compound metal complexes.
General Synthesis of Dithiophosphonic Acids
Dithiophosphonic acids can be synthesized by the reaction of Lawesson's reagent or its derivatives with alcohols.[4]
Protocol 1: Synthesis of O-alkyl/aryl dithiophosphonic acids
-
A mixture of 2,4-diaryl-1,3-dithiadiphosphetane disulfide and the desired alcohol is refluxed in a suitable solvent (e.g., toluene or benzene).
-
The reaction progress is monitored by ³¹P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting dithis compound can be purified by recrystallization.
Synthesis of Dinuclear Gold(I) Dithiophosphonate Complexes
These complexes are typically prepared by the reaction of a gold(I) precursor with the corresponding dithiophosphonate salt.[3][4]
Protocol 2: Synthesis of [AuS₂PR(OR')]₂
-
The dithis compound is dissolved in a suitable solvent (e.g., THF) and deprotonated with a base (e.g., NaH or KAmm).
-
A solution of a gold(I) precursor, such as [AuCl(THT)] (THT = tetrahydrothiophene), in the same solvent is added to the dithiophosphonate salt solution at room temperature.
-
The reaction mixture is stirred for a specified period.
-
The solvent is removed in vacuo, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
The product is then recrystallized from a suitable solvent system (e.g., CH₂Cl₂/hexane) to yield crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
The determination of the molecular structure of these complexes is achieved through single-crystal X-ray diffraction.
Protocol 3: X-ray Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).
-
The collected data are processed using appropriate software for integration and scaling.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound metal complexes and the logical relationship between different characterization techniques.
Caption: General experimental workflow for the synthesis and crystallographic analysis of this compound metal complexes.
Caption: Logical relationship between synthesis, characterization techniques, and structure-property correlation.
Conclusion
The X-ray crystallographic analysis of this compound metal complexes provides invaluable insights into their structural diversity and coordination chemistry. While dithiophosphonates have been more extensively studied, revealing a preference for S,S-chelation and the formation of discrete polynuclear and cluster compounds, the field of monothiophosphonate metal complexes remains an area ripe for further exploration. The comparative data and experimental protocols presented in this guide serve as a foundation for future research in the rational design and synthesis of novel this compound-based materials with tailored properties for various applications.
References
- 1. Aspects of the transition metal coordination chemistry of phenylphosphine - UCL Discovery [discovery.ucl.ac.uk]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. research.vu.nl [research.vu.nl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectroscopic Studies and X-Ray Diffraction of Heptacoordinated Mn(II) and Co(II) Complexes with Ligands Derived from Carbonohydrazide [scirp.org]
A Comparative Guide to Spectroscopic Techniques for the Analysis of Thiophosphonic Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of thiophosphonic compounds are critical in various fields, from drug development to environmental monitoring. Spectroscopic techniques offer powerful tools for the structural elucidation and analysis of these organophosphorus molecules. This guide provides a comprehensive comparison of the most commonly employed methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Raman Spectroscopy, and Infrared (IR) Spectroscopy. We present a side-by-side evaluation of their performance, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
Performance Comparison of Spectroscopic Techniques
The choice of an analytical technique is often dictated by factors such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance metrics of NMR, MS, Raman, and IR spectroscopy for the analysis of thiophosphonic and related organophosphorus compounds.
| Technique | Typical Detection Limit | Precision (%RSD) | Key Advantages | Key Limitations |
| ³¹P NMR Spectroscopy | Millimolar (mM) to Micromolar (µM) | < 5%[1] | Provides detailed structural information, non-destructive, excellent for quantitative analysis without a calibration curve.[1][2] | Relatively low sensitivity compared to MS, requires higher sample concentrations. |
| Mass Spectrometry (GC-MS) | Picogram (pg) to Femtogram (fg)[3] | 5-20% | Extremely high sensitivity and selectivity, excellent for identifying and quantifying trace amounts.[3] | Often requires derivatization for volatile compounds, destructive technique.[3][4] |
| Raman Spectroscopy (SERS) | Parts-per-million (ppm) to Parts-per-billion (ppb) | 10-20% | Non-destructive, minimal sample preparation, can be used in aqueous solutions.[5][6] | Lower sensitivity than MS unless enhanced (SERS), potential for fluorescence interference.[5] |
| Infrared (IR) Spectroscopy | Microgram (µg) to Nanogram (ng) | 5-15% | Provides information about functional groups, non-destructive, widely available. | Lower sensitivity than MS, complex spectra can be difficult to interpret, water absorption can be problematic. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative methodologies for the analysis of thiophosphonic compounds using the discussed spectroscopic techniques.
¹¹P NMR Spectroscopy
Objective: To obtain a quantitative ³¹P NMR spectrum of a thiophosphonic acid sample.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. For quantitative analysis, a known amount of an internal standard (e.g., triphenyl phosphate) is added.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Broadband probe tuned to the ³¹P frequency.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
Acquire a one-dimensional ³¹P spectrum with proton decoupling.[7]
-
For quantitative measurements, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[7]
-
Set a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample to ensure full relaxation between pulses.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte based on the integral values and the known concentration of the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify a this compound in a complex matrix.
Methodology:
-
Sample Preparation and Derivatization:
-
Extract the this compound from the sample matrix using an appropriate solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the polar this compound to a more volatile and thermally stable derivative. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Alternatively, alkylation can be performed, for instance, by forming pentafluorobenzyl (PFB) esters.[3]
-
Heat the reaction mixture (e.g., 60-70 °C) for a specified time to ensure complete derivatization.[3][8]
-
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a capillary column suitable for organophosphorus compound analysis (e.g., a low-polarity phase like 5% diphenyl/95% dimethyl polysiloxane).
-
Mass Spectrometer: Capable of electron ionization (EI) or negative chemical ionization (NCI). NCI can provide higher sensitivity for electrophilic derivatives like PFB esters.[3]
-
-
Data Acquisition:
-
Inject the derivatized sample into the GC.
-
Use a suitable temperature program to separate the analytes.
-
Acquire mass spectra in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
Identify the compound by comparing its retention time and mass spectrum with that of a known standard.
-
For quantification, create a calibration curve using standards of known concentrations.
-
Surface-Enhanced Raman Spectroscopy (SERS)
Objective: To detect trace levels of a thiophosphonic compound in an aqueous sample.
Methodology:
-
SERS Substrate Preparation:
-
Synthesize or obtain a SERS-active substrate, such as silver or gold nanoparticles.
-
-
Sample Preparation:
-
Mix the aqueous sample containing the thiophosphonic compound with the colloidal SERS substrate.
-
Allow a short incubation time for the analyte to adsorb onto the nanoparticle surface.
-
-
Instrument Setup:
-
Raman Spectrometer: Equipped with a laser excitation source (e.g., 532 nm or 785 nm). A 785 nm laser is often preferred to reduce fluorescence interference.[9]
-
Objective: Use a suitable microscope objective to focus the laser onto the sample.
-
-
Data Acquisition:
-
Acquire the Raman spectrum over a relevant spectral range.
-
Optimize laser power and integration time to obtain a good quality spectrum without causing sample degradation.
-
-
Data Analysis:
-
Identify the characteristic Raman bands of the thiophosphonic compound. The P=S stretching vibration is a key diagnostic peak.[10]
-
For quantitative analysis, a calibration curve can be constructed by measuring the intensity of a characteristic peak at different concentrations.
-
Visualizing the Workflow
Diagrams illustrating the experimental workflows can provide a clear and concise overview of the analytical process.
References
- 1. mdpi.com [mdpi.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Rapid Quantitative Analysis of Organophosphorus Pesticide Formulations by FT-Raman Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 6. orientjchem.org [orientjchem.org]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Raman Fingerprinting and Machine Learning-Based Classification of 14 Pesticides Using a 785 nm Custom Raman Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Thiophosphonic Acid
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper disposal of chemical waste, such as thiophosphonic acid and its derivatives, is a critical component of laboratory safety and regulatory compliance. Adhering to established protocols not only prevents environmental contamination but also protects laboratory personnel from potential hazards.
Thiophosphonic acids are a class of organophosphorus compounds that require careful handling due to their potential corrosivity, toxicity, and environmental impact.[1] Improper disposal can lead to hazardous reactions and long-term environmental damage. Therefore, a clear and systematic approach to their disposal is essential.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (neoprene or nitrile are recommended), safety goggles or a face shield, and a laboratory coat.[2] All handling of this compound waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potentially harmful vapors.[3][4]
In the event of accidental exposure, immediate action is necessary. For skin contact, flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4][5] For eye contact, rinse immediately with an eyewash station for at least 15 minutes.[4] If inhaled, move to fresh air immediately. In all cases of exposure, seek prompt medical attention.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste in a laboratory setting. This process is designed to comply with general hazardous waste regulations and minimize risks.
-
Segregation of Waste: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional.[6] Incompatible chemicals can react violently, producing toxic gases or causing fires.[7] Specifically, keep it separate from bases and oxidizing agents.[8]
-
Selection of Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container.[6][7][9] The container should be made of a material that will not react with the acid, such as high-density polyethylene (HDPE). The original container can be reused for waste collection if it is in good condition.[10] Ensure the container has a secure, tight-fitting lid.[6][7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound Waste"), and a clear description of its components and concentrations.[6][9] The date of waste accumulation should also be clearly marked.
-
Neutralization (if permissible and safe): For small quantities of dilute aqueous solutions of this compound, neutralization may be an option before collection. However, this should only be performed by trained personnel and in accordance with institutional EHS guidelines.
-
Slowly add the acidic solution to a large volume of a cold, dilute basic solution, such as sodium bicarbonate or soda ash, with constant stirring.[10]
-
Monitor the pH of the solution. The target pH should be between 5.5 and 10.5.[11]
-
This neutralized solution may be suitable for drain disposal with copious amounts of water, but only if it does not contain heavy metals or other prohibited substances and is permitted by local regulations.[10][11] Always consult your institution's EHS department before any drain disposal.
-
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][9] This area should be at or near the point of waste generation and away from incompatible materials.[9] The SAA must be inspected weekly for any signs of leakage.[7]
-
Arranging for Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but can be shorter based on institutional policy), contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7][9][12]
Key Disposal and Safety Parameters
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat | [2][3][4] |
| Waste Container Material | High-Density Polyethylene (HDPE) or other compatible plastic | [13] |
| Waste Labeling Requirements | "Hazardous Waste," chemical name, composition, accumulation date | [6][9] |
| Neutralization pH Range (if applicable) | 5.5 - 10.5 | [11] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [7][9] |
| Maximum Accumulation Volume in SAA | 55 gallons (or 1 quart for acutely toxic waste) | [9] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. biosynth.com [biosynth.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. watts.com [watts.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling Thiophosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of thiophosphonic acid and its derivatives. Adherence to these procedures is essential to mitigate the significant health risks associated with this class of compounds. Thiophosphonic acids, as part of the broader organophosphate family, are acutely toxic and require stringent safety protocols.
Immediate Safety Concerns and Hazards
This compound and its derivatives present several significant hazards:
-
Corrosivity: Capable of causing severe skin burns and serious eye damage.[1]
-
Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2] Organophosphates are neurotoxic and can inhibit cholinesterase, leading to severe physiological effects.[3][4]
-
Reproductive Hazards: Some derivatives are suspected of damaging fertility or the unborn child.[1]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Regularly inspect gloves for any sign of degradation or perforation. | To prevent skin absorption, which is a primary route of exposure and can lead to systemic toxicity.[5] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | To protect against splashes that can cause severe eye damage and to provide an additional barrier for the face. |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned, over long pants and closed-toe shoes. For larger quantities or in case of a high risk of splashing, a chemical-resistant suit or apron is recommended. | To minimize skin contact with the corrosive and toxic substance.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5] | To prevent inhalation of toxic vapors or aerosols, which can lead to severe respiratory irritation and systemic poisoning. |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all equipment and reagents needed for the experiment to minimize movement and potential for spills.
2. Handling the Compound:
-
Always handle this compound within a certified chemical fume hood.
-
Wear the full complement of PPE as specified in the table above.
-
When transferring the chemical, do so carefully to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.[1]
3. Post-Handling and Decontamination:
-
After handling, carefully remove and dispose of gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical, using an appropriate neutralizing agent if applicable.
4. Waste Disposal:
-
All waste materials contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not pour any waste down the drain.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
